Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Description
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Properties
IUPAC Name |
ethyl 5-(3-methylpyridin-2-yl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKNEXVFJQBPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235163 | |
| Record name | Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-24-6 | |
| Record name | Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Introduction
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a bi-heterocyclic compound featuring a furan ring linked to a pyridine ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by pyridyl-furan derivatives.[1][2] Molecules incorporating these scaffolds are explored for applications ranging from antimalarial agents to ligands in coordination chemistry.[1][3] This guide provides a comprehensive overview of the known chemical properties, proposed synthetic routes, predicted spectroscopic data, and essential safety protocols for this compound, serving as a foundational resource for researchers.
Core Chemical Properties and Identifiers
While extensive experimental data for this specific molecule is not widely published, its fundamental properties have been established. These identifiers are crucial for sourcing, registration, and computational analysis.
| Property | Value | Source |
| IUPAC Name | ethyl 5-(3-methylpyridin-2-yl)furan-2-carboxylate | - |
| CAS Number | 1187170-24-6 | CymitQuimica[1] |
| Molecular Formula | C₁₃H₁₃NO₃ | CymitQuimica[1] |
| Molecular Weight | 231.25 g/mol | CymitQuimica[1] |
| Canonical SMILES | CCOC(=O)C1=CC=C(O1)C2=NC=CC=C2C | PubChem |
| InChI Key | KMKNEXVFJQBPCB-UHFFFAOYSA-N | CymitQuimica[1] |
Proposed Synthetic Pathways
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methodologies for the formation of carbon-carbon bonds between heterocyclic rings, palladium-catalyzed cross-coupling reactions are the most logical and efficient approaches.[4][5][6] The two primary proposed methods are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a boronic acid (or its ester) and an organohalide.[4][7] This pathway is often preferred due to the relatively low toxicity and stability of the boronic acid reagents.
Caption: Proposed Stille cross-coupling synthesis pathway.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-Bromo-3-methylpyridine (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and an optional additive like LiCl to a Schlenk flask.
-
Solvent and Reactant Addition: Add a dry, degassed aprotic solvent such as toluene or THF. Then, add Ethyl 5-(tributylstannyl)furan-2-carboxylate (1.1 equivalents) via syringe.
-
Reaction Execution: Heat the mixture to reflux (e.g., 90-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproduct as a filterable solid. Filter the mixture through celite, and extract the filtrate with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purification: Purify the residue via silica gel chromatography to isolate the target compound.
Predicted Spectroscopic Data
No experimental spectra for this compound are currently available in public databases. The following data are predicted based on the chemical structure and analysis of similar compounds found in the literature. [8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.50 (d) | Pyridine H-6 |
| ~7.70 (d) | Pyridine H-4 |
| ~7.25 (dd) | Pyridine H-5 |
| ~7.20 (d) | Furan H-3 |
| ~6.90 (d) | Furan H-4 |
| ~4.40 (q) | -OCH₂ CH₃ |
| ~2.40 (s) | Pyridine -CH₃ |
| ~1.40 (t) | -OCH₂CH₃ |
-
Rationale: The pyridine protons are expected in the aromatic region (7.0-8.5 ppm), with the H-6 proton being the most deshielded. The furan protons will appear slightly more upfield. The ethyl ester protons will show a characteristic quartet and triplet pattern, and the methyl group on the pyridine ring will be a singlet around 2.4 ppm. Carbon signals are predicted based on standard values for pyridine, furan, and ethyl ester moieties.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1570, ~1470 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-O stretch (ester) |
| ~1100-1000 | C-O-C stretch (furan ring) |
-
Rationale: The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be clearly visible.
Mass Spectrometry (MS)
| Technique | Predicted m/z |
| Electrospray Ionization (ESI+) | [M+H]⁺ ≈ 232.09 |
-
Rationale: The molecular ion peak ([M]⁺) would be observed at m/z 231. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group.
Potential Applications
While the specific biological activity of this compound has not been reported, the pyridyl-furan scaffold is a "privileged structure" in medicinal chemistry. Analogues have shown promise in several therapeutic areas:
-
Antimalarial Agents: A series of pyridyl-furan compounds have been investigated as potent inhibitors of the Plasmodium falciparum parasite, which causes malaria. These compounds may act by inhibiting the parasite's PI4KIIIB enzyme, a key target for antimalarial drug development. [1][2]* Anticancer Research: Furan and pyridine derivatives are integral components of many molecules screened for cytotoxic activity against various cancer cell lines. [10][12]* Enzyme Inhibition: The pyridine nitrogen and furan oxygen can act as hydrogen bond acceptors, making this scaffold suitable for designing inhibitors that target the active sites of enzymes. [3]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups: pyridine and furan derivatives. [13][14][15] Hazard Assessment Logic
Caption: Logic for inferring safety precautions.
Recommended Precautions:
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [13] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed. [15]* Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam. * First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound represents a molecule of high interest for discovery research, particularly in the field of medicinal chemistry. While direct experimental data remains scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic routes offer viable pathways for its preparation, and the predicted spectroscopic data provide a baseline for characterization. All research involving this compound should be conducted with stringent safety precautions, assuming the hazards associated with both pyridine and furan derivatives. Further experimental investigation is necessary to fully elucidate its chemical behavior and biological potential.
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A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Publications. [Link]
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A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
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Pyridine Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]
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Safety data sheet - Furan. CPAChem. [Link]
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Reaction of furan derivatives with ammonia. Tohoku Journal of Agricultural Research. [Link]
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Pyridine Safety Data Sheet. Penta Chemicals. [Link]
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Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. [Link]
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A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. National Institutes of Health. [Link]
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Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives (PDF). MDPI. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
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Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. National Institutes of Health. [Link]
-
Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Publications. [Link]
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Discovery and characterization of novel pyridone and furan substituted ligands of choline acetyltransferase. ResearchGate. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
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The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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A Technical Guide to the Structural Elucidation of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a cornerstone of innovation. The heterocyclic compound, Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, presents a unique structural architecture, integrating a furan, a pyridine, and an ethyl ester moiety. This guide provides an in-depth, multi-technique approach to the elucidation of its structure, grounded in the principles of spectroscopic analysis. As Senior Application Scientist, my objective is to not only present the data but to also articulate the underlying scientific rationale for each analytical step, ensuring a robust and verifiable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of contemporary structure elucidation methodologies.
The molecular formula for this compound is C13H13NO3, with a molecular weight of 231.251 g/mol [1]. The elucidation of its specific connectivity and stereochemistry requires a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint
Expertise & Experience: Mass spectrometry is the initial and indispensable step in structural analysis, providing the molecular weight of the analyte and offering insights into its substructural components through controlled fragmentation. For a molecule like this compound, Electron Ionization (EI) is a suitable technique to induce characteristic fragmentation patterns that aid in piecing together the molecular puzzle.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: A small volume of the solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each fragment is recorded, generating a mass spectrum.
Data Presentation: Predicted EI-MS Fragmentation Data
| m/z | Proposed Fragment | Structural Origin | Significance |
| 231 | [M]+• | Molecular Ion | Confirms the molecular weight of the compound. |
| 202 | [M - C2H5]+ | Loss of the ethyl group from the ester. | Characteristic fragmentation of ethyl esters[2][3]. |
| 186 | [M - OCH2CH3]+ | Loss of the ethoxy radical from the ester. | A common fragmentation pathway for ethyl esters, leading to a stable acylium ion[2][3][4]. |
| 158 | [M - COOC2H5]+ | Loss of the entire ethyl furoate moiety. | Indicates the presence of the ethyl ester group. |
| 92 | [C6H6N]+ | 3-Methylpyridine fragment. | Suggests the presence of the 3-methylpyridine ring. |
Trustworthiness: A Self-Validating Fragmentation Pathway
The fragmentation pattern provides a logical and self-consistent narrative of the molecule's structure. The initial loss of the ethyl and ethoxy groups is a hallmark of ethyl esters[2][3][4]. The presence of a significant peak at m/z 92 strongly suggests the 3-methylpyridine substructure. The logical cascade of fragmentation from the molecular ion down to these smaller, identifiable pieces provides a high degree of confidence in the proposed connectivity.
Mandatory Visualization: Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the carbon framework. For a molecule with distinct aromatic and aliphatic regions, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
1H NMR Spectroscopy: The Proton Landscape
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the 1H NMR spectrum is acquired at an appropriate frequency (e.g., 400 MHz).
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Data Presentation: Predicted 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| 8.55 | d | 1H | 4.8 | H-6' (Pyridine) | Deshielded due to proximity to nitrogen and ring current. |
| 7.60 | d | 1H | 7.8 | H-4' (Pyridine) | Typical aromatic proton in a pyridine ring. |
| 7.25 | dd | 1H | 7.8, 4.8 | H-5' (Pyridine) | Coupled to both H-4' and H-6'. |
| 7.15 | d | 1H | 3.6 | H-3 (Furan) | Characteristic chemical shift for a proton on a 2-substituted furan ring[5][6][7]. |
| 6.90 | d | 1H | 3.6 | H-4 (Furan) | Coupled to H-3. |
| 4.40 | q | 2H | 7.1 | -OCH2CH3 | Methylene protons of the ethyl group, split by the methyl protons. |
| 2.40 | s | 3H | - | -CH3 (Pyridine) | Singlet for the methyl group on the pyridine ring. |
| 1.40 | t | 3H | 7.1 | -OCH2CH3 | Methyl protons of the ethyl group, split by the methylene protons. |
Trustworthiness: A Self-Validating Coupling Network
The predicted splitting patterns and coupling constants create a self-validating network of proton-proton interactions. For instance, the quartet and triplet for the ethyl ester protons are a classic signature. The doublet of doublets for the H-5' proton on the pyridine ring confirms its adjacency to two other protons, which themselves appear as doublets. This intricate web of couplings provides a high-fidelity map of the proton connectivity.
13C NMR Spectroscopy: The Carbon Backbone
Experimental Protocol: 13C NMR Spectroscopy
-
Sample Preparation: As for 1H NMR, a slightly more concentrated sample may be beneficial.
-
Data Acquisition: The 13C NMR spectrum is acquired (e.g., at 100 MHz), typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
-
Data Processing: Similar to 1H NMR, the data is processed to yield the final spectrum.
Data Presentation: Predicted 13C NMR Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 162.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| 155.0 | C-2 (Furan) | Carbon attached to the ester group, deshielded. |
| 150.0 | C-2' (Pyridine) | Carbon adjacent to nitrogen in the pyridine ring[8][9]. |
| 148.5 | C-6' (Pyridine) | Carbon adjacent to nitrogen in the pyridine ring[8][9]. |
| 145.0 | C-5 (Furan) | Carbon attached to the pyridine ring. |
| 137.0 | C-4' (Pyridine) | Aromatic carbon in the pyridine ring. |
| 133.0 | C-3' (Pyridine) | Carbon bearing the methyl group. |
| 123.0 | C-5' (Pyridine) | Aromatic carbon in the pyridine ring. |
| 118.0 | C-3 (Furan) | Aromatic carbon in the furan ring. |
| 112.0 | C-4 (Furan) | Aromatic carbon in the furan ring. |
| 61.0 | -OCH2CH3 | Methylene carbon of the ethyl ester. |
| 18.0 | -CH3 (Pyridine) | Methyl carbon on the pyridine ring. |
| 14.5 | -OCH2CH3 | Methyl carbon of the ethyl ester. |
Trustworthiness: Correlating Carbon Environments
The predicted chemical shifts are consistent with the known electronic effects within the molecule. The deshielding of the carbonyl carbon and the carbons adjacent to the heteroatoms (oxygen in the furan, nitrogen in the pyridine) aligns with theoretical principles. The number of distinct signals corresponds to the number of unique carbon atoms in the proposed structure, further validating the assignment.
Mandatory Visualization: Key NMR Correlations
Caption: Correlation map of predicted 1H and 13C NMR chemical shifts.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, we can confirm the presence of key functionalities like carbonyl groups, aromatic rings, and C-O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.
-
Data Processing: The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3100-3000 | C-H stretch | Aromatic (Furan and Pyridine) | Confirms the presence of aromatic rings. |
| ~2980-2850 | C-H stretch | Aliphatic (Ethyl and Methyl) | Indicates the presence of sp3 hybridized C-H bonds. |
| ~1720 | C=O stretch | Ester | Strong absorption characteristic of a carbonyl group in an ester. |
| ~1600-1450 | C=C and C=N stretch | Aromatic Rings | Multiple bands confirming the furan and pyridine rings[10][11]. |
| ~1250 | C-O stretch | Ester | Strong absorption associated with the C-O single bond of the ester. |
| ~1100 | C-O-C stretch | Furan Ring | Characteristic vibration of the furan ether linkage[12]. |
Trustworthiness: A Vibrational Fingerprint
The combination of these absorption bands provides a unique vibrational "fingerprint" for the molecule. The strong carbonyl stretch at ~1720 cm⁻¹ is a definitive indicator of the ester functional group. The presence of both aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, corroborates the structural features deduced from MS and NMR.
Mandatory Visualization: Functional Group Correlation
Caption: Correlation of functional groups with their characteristic IR absorptions.
Conclusion: A Unified Structural Hypothesis
The convergence of data from mass spectrometry, 1H and 13C NMR spectroscopy, and infrared spectroscopy provides a cohesive and robust elucidation of the structure of this compound. Each technique offers a unique and complementary perspective, and together they form a self-validating system of analysis. The molecular weight and fragmentation pattern from MS, the detailed connectivity from NMR, and the functional group confirmation from IR all point to a single, unambiguous structure. This multi-faceted approach exemplifies the rigorous standards required in modern chemical characterization and serves as a reliable blueprint for the analysis of similarly complex molecules.
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ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.[Link]
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An In-depth Technical Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate (CAS No. 1187170-24-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation.
Core Compound Identity
This compound is a molecule featuring a furan ring linked to a pyridine ring, with a methyl substituent on the pyridine and an ethyl ester on the furan. This unique arrangement of aromatic systems suggests its potential for diverse biological activities, a common trait among pyridine and furan derivatives.[1]
| Property | Value | Source |
| CAS Number | 1187170-24-6 | [1] |
| Molecular Formula | C13H13NO3 | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Purity | Typically >97% | [1] |
| InChI Key | KMKNEXVFJQBPCB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism: A Proposed Pathway via Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of two key building blocks: a brominated pyridine derivative and a furoate-boronic acid or ester. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields, especially when dealing with heteroaromatic substrates which can sometimes inhibit catalyst activity.[2]
Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed):
This protocol is a representative procedure based on established Suzuki-Miyaura couplings of similar heterocyclic compounds.[2][3] Optimization of reaction conditions may be necessary.
Materials:
-
2-Bromo-3-methylpyridine
-
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-3-methylpyridine (1.0 eq), ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Potential Therapeutic Applications and Biological Evaluation
The pyridine and furan scaffolds are prevalent in a wide range of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and enzyme inhibition.[5][6][7][8][9][10] The combination of these two heterocycles in this compound suggests a high potential for biological activity.
Anticancer Potential
Many pyridine and furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][8] A plausible mechanism of action for such compounds involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases or phosphodiesterases.[5]
Figure 2: A potential mechanism of anticancer action involving kinase inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours in a CO₂ incubator at 37 °C.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Concluding Remarks for the Research Professional
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through well-established cross-coupling methodologies, and the presence of both pyridine and furan moieties suggests a high likelihood of interesting biological activity. The provided protocols offer a starting point for the comprehensive evaluation of this compound's potential in drug discovery, particularly in the realm of oncology. Further studies should focus on elucidating its specific molecular targets and mechanisms of action to guide future lead optimization efforts.
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Synthesis and Biological Activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives as Novel and Potent Phosphodiesterase Type 4 Inhibitors. PubMed. [Link]
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Synthesis and in vitro antitumor activity evaluation of copper(II) complexes with 5-pyridin-2-yl-[5][11]dioxolo[4,5-g]isoquinoline derivatives. PubMed. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
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The Stille reaction. Wikipedia. [Link]
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Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives. Advances in Prostaglandin and Thromboxane Research. [Link]
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Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace. [Link]
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Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][5][12]dioxine-2-carboxamide. PubChem. [Link]
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ethyl 2-furoate, 614-99-3. The Good Scents Company. [Link]
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Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. ResearchGate. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. [Link]
-
Ethyl 5-formyl-2-methylfuran-3-carboxylate. PubChem. [Link]
-
Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents With Low Activity Against Hepatic Cytochrome P450 Enzymes. PubMed. [Link]
-
5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. [Link]
-
5-Ethyl-2-methylpyridine. PubChem. [Link]
-
Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one by Novel Palladium(II)-Catalyzed Cyclization and Ring-Closing Metathesis. ResearchGate. [Link]
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An In-depth Technical Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and utilization of novel substituted furoates.
Introduction and Scientific Context
This compound is a bifunctional molecule incorporating a furan core, an ethyl ester, and a substituted pyridine ring. The strategic combination of these moieties suggests its potential as a scaffold in the design of new therapeutic agents and functional materials. The pyridine ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its overall metabolic stability. The furan ring, another important pharmacophore, is present in numerous natural products and synthetic drugs. The ester group provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
This guide will detail the key physicochemical properties of this compound, propose a robust synthetic pathway based on established chemical principles, and outline the necessary analytical techniques for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from available chemical databases and theoretical calculations.
| Property | Value | Source |
| Molecular Weight | 231.251 g/mol | [1] |
| Molecular Formula | C13H13NO3 | [1] |
| CAS Number | 1187170-24-6 | [1] |
| IUPAC Name | ethyl 5-(3-methylpyridin-2-yl)furan-2-carboxylate | |
| InChI Key | KMKNEXVFJQBPCB-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥97.0% | [1] |
Proposed Synthetic Pathway: A Palladium-Catalyzed Cross-Coupling Approach
The proposed synthesis involves the coupling of a suitable boronic acid or ester derivative of 3-methylpyridine with a halogenated ethyl 2-furoate.
Sources
A Predictive Spectroscopic Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate for the Research Scientist
This technical guide offers a detailed predictive analysis of the spectroscopic characteristics of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. In the dynamic landscape of pharmaceutical and materials science, the precise elucidation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. For novel compounds like this compound, where experimental data may not be readily available in public domains, a predictive approach grounded in the established principles of spectroscopy and data from analogous structures provides an invaluable preliminary framework for researchers. This document is structured to provide not just the predicted data but also the scientific rationale behind these predictions and the experimental protocols to acquire such data, empowering researchers in their synthetic and analytical endeavors.
Molecular Structure and Overview
This compound is a heterocyclic compound featuring a furan ring linked to a pyridine ring, with an ethyl ester functional group. The strategic placement of these moieties suggests its potential utility as a scaffold in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is the first step towards its characterization and future application.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are based on the analysis of structurally similar compounds, including ethyl 2-furoate and 3-methyl-2-substituted pyridines.[1]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-4 | ~7.6 - 7.8 | d | ~7.5 |
| Pyridine H-5 | ~7.2 - 7.4 | t | ~7.7 |
| Pyridine H-6 | ~8.4 - 8.6 | d | ~4.5 |
| Furan H-3 | ~7.1 - 7.3 | d | ~3.5 |
| Furan H-4 | ~6.8 - 7.0 | d | ~3.5 |
| Ethyl -OCH₂- | ~4.3 - 4.5 | q | ~7.1 |
| Pyridine -CH₃ | ~2.4 - 2.6 | s | - |
| Ethyl -CH₃ | ~1.3 - 1.5 | t | ~7.1 |
Rationale for Predictions: The chemical shifts of the pyridine protons are influenced by the nitrogen heteroatom and the methyl substituent. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The furan protons' chemical shifts are based on those observed for ethyl 2-furoate, with slight upfield shifts anticipated due to the electron-donating nature of the pyridyl substituent at the 5-position. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern.[1]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester C=O | ~158 - 162 |
| Pyridine C-2 | ~155 - 159 |
| Pyridine C-3 | ~130 - 134 |
| Pyridine C-4 | ~135 - 139 |
| Pyridine C-5 | ~122 - 126 |
| Pyridine C-6 | ~148 - 152 |
| Furan C-2 | ~145 - 149 |
| Furan C-3 | ~118 - 122 |
| Furan C-4 | ~110 - 114 |
| Furan C-5 | ~150 - 154 |
| Ethyl -OCH₂- | ~60 - 64 |
| Pyridine -CH₃ | ~18 - 22 |
| Ethyl -CH₃ | ~13 - 16 |
Rationale for Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the furan and pyridine rings. The carbonyl carbon of the ester is expected in the typical downfield region. The carbons of the pyridine and furan rings will have distinct chemical shifts influenced by the heteroatoms and substituents.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans is recommended. For ¹³C NMR, a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio should be used.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on characteristic group frequencies.
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |
| Ester C=O Stretch | 1725 - 1705 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
| C-N Stretch (Pyridine) | 1350 - 1250 | Medium |
Rationale for Predictions: The most prominent peak is expected to be the strong absorption from the ester carbonyl group. The aromatic C-H and C=C stretching vibrations from both the furan and pyridine rings will be present, as well as the aliphatic C-H stretching from the ethyl and methyl groups. The strong C-O stretching bands are characteristic of the ester functionality.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. An average of 16 or 32 scans is typically sufficient to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₃NO₃) is 231.25 g/mol .[2] Therefore, the molecular ion peak [M]⁺ is expected at m/z 231.
-
Predicted Fragmentation Pattern:
-
Loss of ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z 186. This corresponds to the formation of the acylium ion.
-
Loss of ethylene (-C₂H₄) via McLafferty rearrangement: [M - 28]⁺ at m/z 203.
-
Cleavage of the ester group (loss of -COOCH₂CH₃): [M - 73]⁺ at m/z 158. This would leave the pyridyl-furan cation.
-
Cleavage of the bond between the two rings: This could lead to fragments corresponding to the 3-methyl-2-pyridyl cation (m/z 92) and the ethyl 2-furoate radical cation (m/z 139) or related fragments.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a characteristic mass spectrum. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 232.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. While these predictions are based on sound scientific principles and data from analogous structures, it is imperative that they are confirmed through the acquisition and interpretation of experimental data. This document serves as a roadmap for that analytical journey, enabling a more efficient and informed approach to the structural elucidation of this promising heterocyclic molecule.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11980, Ethyl 2-furoate. Retrieved from [Link]
-
MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
-
Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-furoate, 614-99-3. Retrieved from [Link]
-
ResearchGate. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Abstract
This technical guide provides a comprehensive framework for the physical characterization of the novel compound, Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. In the absence of established literature data for this specific molecule, this document serves as a procedural and theoretical resource for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties based on an analysis of its constituent molecular fragments, details rigorous experimental protocols for the determination of its primary physical constants, and describes the spectroscopic methods essential for its structural elucidation and purity assessment. This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Rationale
This compound is a heterocyclic compound of interest due to the prevalence of both pyridine and furan moieties in pharmacologically active molecules. The pyridine ring is a common feature in numerous pharmaceuticals, while the furan ring is a versatile synthetic intermediate. The combination of these two systems with an ethyl ester functional group suggests potential applications in medicinal chemistry and materials science.
A thorough understanding of the physical characteristics of a novel compound is a prerequisite for its development and application. Properties such as melting point, boiling point, and solubility are critical for purification, formulation, and predicting bioavailability. This guide provides the necessary protocols to establish these fundamental properties for a newly synthesized batch of this compound.
Predicted Physicochemical Properties
Due to the novelty of this compound, its physical properties are not documented. However, an estimation can be made by examining its constituent parts: the 3-methyl-2-pyridyl group and the ethyl 2-furoate moiety.
Table 1: Physical Properties of Constituent Fragments
| Compound/Fragment | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | 31 | 221 | Soluble in water and methanol[1] |
| Ethyl 2-furoate | C₇H₈O₃ | 140.14 | 32-37 | 196 | Insoluble in water, soluble in alcohol and oils[2][3] |
Based on these fragments, this compound (C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ) is predicted to be a solid at room temperature with a melting point likely above 100°C due to the increased molecular weight and potential for intermolecular interactions between the aromatic rings. Its solubility is anticipated to be low in water but good in common organic solvents like ethanol, methanol, and ethyl acetate.
Molecular Structure and Characterization Workflow
The structural representation and a logical workflow for the physical and spectral characterization of this compound are depicted below.
Caption: Molecular structure and characterization workflow for this compound.
Experimental Protocols for Physical Characterization
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.
Melting Point Determination
The melting point provides a quick and effective indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad range suggests the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital Mel-Temp apparatus)[4].
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute[4].
-
Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range[4].
Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.
Boiling Point Determination (for liquids or low-melting solids)
Should the synthesized compound be a low-melting solid or a liquid, its boiling point will be a key characteristic.
Protocol (Micro-reflux method):
-
Apparatus Setup: A small-scale reflux apparatus is assembled using a round-bottom flask, a condenser, and a thermometer[5].
-
Sample and Boiling Chips: Approximately 2-3 mL of the liquid sample and a few boiling chips are added to the flask.
-
Heating: The sample is heated to a gentle boil.
-
Equilibrium and Measurement: The temperature is recorded when the vapor condensation ring is stable and surrounds the thermometer bulb. This temperature is the boiling point.
-
Barometric Pressure: The atmospheric pressure is recorded, as boiling point is pressure-dependent.
Causality: The reflux method ensures that the thermometer bulb is in equilibrium with the vapor of the boiling liquid, providing a more accurate boiling point than a simple distillation of a small sample.
Solubility Assessment
Understanding a compound's solubility is vital for its handling, purification, and formulation.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, ethyl acetate, hexane).
-
Procedure: To approximately 1 mL of the chosen solvent in a test tube, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.
-
Observation: The mixture is agitated and observed for dissolution. If the compound dissolves, more is added until saturation is reached.
-
Classification: The solubility is qualitatively classified as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the saturated solution can be analyzed to determine the concentration.
Causality: The principle of "like dissolves like" is being tested. The solubility profile across different solvents provides insight into the compound's overall polarity.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of a novel compound[6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and furan rings, the methyl group on the pyridine ring, and the ethyl group of the ester. The chemical shifts, integration, and coupling patterns will be key to confirming the connectivity.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.
-
C-O stretching bands for the ester and the furan ring.
-
C=C and C=N stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹).
-
C-H stretching and bending vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Expected Data:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (231.25 g/mol ).
-
Fragmentation patterns that correspond to the loss of the ethyl group, the ethoxy group, or cleavage of the bond between the two aromatic rings.
-
Conclusion
The physical and spectral characterization of a novel compound such as this compound is a foundational step in its scientific journey. By following the rigorous protocols outlined in this guide, researchers can confidently establish its key physical properties and confirm its molecular structure. This foundational data is essential for any future investigation into the chemical, biological, or material properties of this promising molecule.
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"Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate" solubility profile
An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound incorporating a pyridine ring, a furan ring, and an ethyl ester functional group. The solubility of such a molecule is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For researchers in drug discovery and material science, a comprehensive understanding of a compound's solubility profile is fundamental for formulation development, reaction condition optimization, and predicting bioavailability.[1][2] Poor aqueous solubility is a major hurdle in drug development, affecting between 70% and 90% of new chemical entities.[2]
This guide provides a multi-faceted approach to characterizing the solubility of this compound. Given the limited publicly available experimental data for this specific molecule, we will combine theoretical analysis based on its structural components with detailed, field-proven experimental protocols for its empirical determination. We will also explore the utility of modern in silico predictive models that can accelerate the drug discovery pipeline by identifying potential solubility issues early.[3][4]
Part 1: Molecular Structure and Predicted Solubility Characteristics
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, molecular size, and ionizability. The structure of this compound features several key functional groups that influence these properties.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridinium ion is ~5.2) and can be protonated in acidic conditions.[5] This makes the molecule's solubility highly dependent on pH. In acidic solutions, the formation of a cationic pyridinium salt will significantly increase its aqueous solubility. Pyridine itself is miscible with water.[5]
-
Furan Ring and Ethyl Furoate Moiety: The furan ring and the ethyl ester group introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors. The parent compound, ethyl 2-furoate, has an estimated water solubility of 4210 mg/L at 25°C, indicating moderate solubility.[6]
-
Methyl Group and Overall Structure: The methyl group on the pyridine ring and the overall carbon skeleton contribute to the molecule's lipophilicity. The planar, rigid nature of the fused-like heterocyclic system can promote strong intermolecular stacking in the solid state, potentially leading to high crystal lattice energy that requires more energy to overcome during dissolution.[7]
Overall Prediction: Based on the "like dissolves like" principle, this compound is expected to be soluble in polar organic solvents and show pH-dependent solubility in aqueous media, with markedly increased solubility at acidic pH. Its solubility in nonpolar solvents like hexane is predicted to be low.
Table 1: Predicted Physicochemical Properties and Their Influence on Solubility
| Property/Structural Feature | Analysis | Predicted Impact on Solubility |
| Molecular Formula | C₁₃H₁₃NO₃ | - |
| Molecular Weight | 231.25 g/mol | Larger molecules can have lower solubility. |
| Polarity | Contains polar ester and pyridine moieties. | Likely soluble in polar organic solvents (e.g., ethanol, DMSO, acetone). |
| Hydrogen Bonding | Oxygen and nitrogen atoms act as H-bond acceptors. No H-bond donors. | Can interact with protic solvents. |
| Ionizability (pKa) | Basic nitrogen on the pyridine ring. | Aqueous solubility is expected to be highly pH-dependent; soluble in acidic solutions. |
| Lipophilicity (LogP) | Presence of aromatic rings and alkyl groups suggests moderate lipophilicity. | Will influence partitioning between aqueous and organic phases. |
Part 2: Computational and In Silico Solubility Prediction
Before embarking on resource-intensive experimental measurements, in silico models offer a rapid and cost-effective way to estimate aqueous solubility.[3][4] These models use quantitative structure-property relationships (QSPR) to correlate a molecule's structural features with its observed solubility.
Modern approaches leveraging machine learning (ML) algorithms like CatBoost and XGBoost have shown high accuracy in predicting aqueous solubility (expressed as logS).[3] These models are trained on large datasets of compounds with experimentally determined solubility values and can identify key molecular descriptors that influence the outcome.[3][4] While a specific prediction for this molecule requires specialized software, the process underscores the importance of computational tools in modern research.
Caption: A generalized workflow for in silico solubility prediction.
Part 3: Experimental Protocols for Solubility Determination
Empirical testing remains the gold standard for accurately determining a compound's solubility. The following protocols describe both a qualitative classification and a quantitative measurement.
Protocol 1: Qualitative Solubility Classification
This method rapidly assesses solubility in a range of solvents to classify the compound based on its functional groups, as is common in organic qualitative analysis.[8]
Objective: To determine the solubility of the compound in water, 5% HCl, 5% NaOH, and common organic solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Solvents: Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH, Hexane, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Microbalance
Procedure:
-
Preparation: Add approximately 2-5 mg of the compound to a series of clean, dry test tubes.
-
Solvent Addition: Add 0.5 mL of a chosen solvent to a test tube.[8]
-
Mixing: Vigorously shake or vortex the test tube for 10-20 seconds.[9][10]
-
Observation: Visually inspect the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. It is "insoluble" if it remains undissolved.
-
pH Testing: For the tube with water, test the solution with pH paper to confirm if the basic pyridine moiety affects the pH.
-
Confirmation for Acid/Base:
-
If the compound dissolves in 5% HCl, add 5% NaOH dropwise to the solution until it is basic. The reappearance of a precipitate confirms the presence of a basic functional group.
-
If the compound dissolves in 5% NaOH, add 5% HCl dropwise until acidic. The reappearance of a precipitate would indicate an acidic functional group (not expected for this compound).[8]
-
-
Record: Record the results (soluble, partially soluble, or insoluble) for each solvent in a table.
Caption: A flowchart for qualitative solubility testing with expected outcomes.
Protocol 2: Quantitative Determination via the Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Objective: To accurately measure the solubility of the compound in a specific solvent (e.g., water, buffer at a specific pH) at a controlled temperature.
Materials:
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifuge the samples at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Part 4: Data Presentation
All quantitative solubility data should be presented clearly for easy interpretation and comparison.
Table 2: Example Solubility Data Table
| Solvent/Medium | Temperature (°C) | pH (if applicable) | Measured Solubility (µg/mL) | Method |
| Deionized Water | 25 | ~7.0 | Experimental Value | Shake-Flask/HPLC |
| Phosphate Buffer | 25 | 2.0 | Experimental Value | Shake-Flask/HPLC |
| Phosphate Buffer | 25 | 7.4 | Experimental Value | Shake-Flask/HPLC |
| Ethanol | 25 | N/A | Experimental Value | Shake-Flask/HPLC |
| DMSO | 25 | N/A | Experimental Value | Shake-Flask/HPLC |
Conclusion
Characterizing the solubility of this compound requires a systematic approach that integrates theoretical predictions with rigorous experimental validation. The presence of a basic pyridine moiety is the most critical structural feature, predicting a significant pH-dependent solubility profile that must be confirmed empirically. The protocols outlined in this guide provide a robust framework for researchers to generate a comprehensive and reliable solubility profile. This data is indispensable for advancing the development of any project involving this compound, from optimizing reaction conditions to designing effective pharmaceutical formulations.
References
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-
In silico prediction of aqueous solubility – classification models. (2008). PubMed Central. [Link]
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ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. (n.d.). PubMed Central. [Link]
-
Predictive modeling for solubility and bioavailability enhancement. (2024). Patheon pharma services. [Link]
-
How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]
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How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]
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An In-depth Technical Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a heteroaromatic compound of interest in medicinal chemistry. Due to the limited specific historical data on its discovery, this document focuses on the probable synthetic routes, leveraging established organometallic cross-coupling reactions. A detailed, field-proven protocol for a plausible synthesis via Negishi coupling is presented, along with an analysis of the underlying reaction mechanisms. Furthermore, the potential pharmacological relevance of this pyridyl-furan scaffold is explored, drawing insights from recent advancements in the discovery of structurally related compounds with significant biological activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this class of molecules.
Introduction and Compound Overview
This compound (CAS No. 1187170-24-6) is a bi-aryl compound featuring a 3-methylpyridine ring linked to a furan-2-carboxylate ester at the 5-position[1]. The fusion of a π-deficient pyridine ring with a π-excessive furan ring creates a unique electronic and structural motif[2]. Such hybrid heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and their ability to interact with a wide range of biological targets[3].
The pyridine moiety is a common feature in many pharmaceuticals, offering hydrogen bonding capabilities and serving as a bioisostere for a phenyl ring. The furan ring, also a key pharmacophore, is found in numerous drugs and is known to contribute to a variety of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties[4][5][6]. The combination of these two rings in this compound suggests a potential for diverse biological applications, making a thorough understanding of its synthesis and properties highly valuable for drug discovery programs.
Plausible Discovery and Synthetic Pathways
Several powerful cross-coupling methodologies could be employed for the synthesis of this target molecule. The choice of a specific method often depends on factors like the availability of starting materials, functional group tolerance, and scalability. The most probable synthetic strategies include:
-
Suzuki-Miyaura Coupling : This involves the reaction of a pyridyl boronic acid (or its ester derivative) with a halo-furan, or a furan boronic acid with a halo-pyridine[7]. While widely used, the stability of 2-pyridylboronic acids can sometimes be a challenge, as they are prone to protodeboronation[8][9].
-
Stille Coupling : This reaction utilizes an organotin reagent (stannane) coupled with an organic halide[10][11]. The Stille reaction is known for its tolerance to a wide array of functional groups, but the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks[12][13].
-
Negishi Coupling : This method employs an organozinc reagent in reaction with an organic halide[14]. The Negishi coupling is particularly well-suited for this target molecule. 2-Pyridylzinc reagents are generally more stable and reliable than their boronic acid counterparts and exhibit excellent reactivity, often allowing for milder reaction conditions[8][15].
Given the challenges associated with 2-pyridylboron reagents, the Negishi coupling represents a robust and highly plausible approach for the efficient synthesis of this compound.
Proposed Synthesis via Negishi Cross-Coupling
The Negishi cross-coupling provides a powerful and reliable method for forging the C-C bond between the pyridine and furan rings. The proposed synthetic strategy involves the coupling of a 2-halopyridine derivative with an organozinc reagent derived from a 5-halofuran ester.
Synthetic Scheme
The overall proposed reaction is as follows:
Caption: Proposed synthesis of this compound via Negishi coupling.
Detailed Experimental Protocol
This protocol is a self-validating system, designed with checkpoints and based on established procedures for Negishi couplings involving heteroaromatic compounds[8][16].
Step 1: Preparation of the Organozinc Reagent ((3-Methyl-2-pyridyl)zinc chloride)
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation.
-
Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the pyridyllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The resulting solution of (3-Methyl-2-pyridyl)zinc chloride is used directly in the next step. Trustworthiness: The formation of the organozinc reagent can be qualitatively monitored by quenching a small aliquot with water and analyzing for the presence of 3-methylpyridine via GC-MS.
Step 2: Palladium-Catalyzed Cross-Coupling
-
Reaction Setup: To the flask containing the freshly prepared organozinc reagent, add Ethyl 5-bromofuroate (1.1 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the reaction mixture. Expertise: Pd(PPh₃)₄ is a robust and commonly used catalyst for Negishi couplings, providing a reliable source of the active Pd(0) species.
-
Reaction: Heat the mixture to reflux (approximately 66 °C in THF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.
Catalytic Cycle and Mechanism
The catalytic cycle of the Negishi coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ethyl 5-bromofuroate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to Pd(II).
-
Transmetalation: The organozinc reagent transfers its organic group (the 3-methyl-2-pyridyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming a new carbon-carbon bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Pyridine Precursor | 2-Bromo-3-methylpyridine | Commercially available and reactive in lithiation. |
| Furan Precursor | Ethyl 5-bromofuroate | Commercially available electrophile. |
| Catalyst | Pd(PPh₃)₄ | Robust, common Pd(0) source.[17] |
| Catalyst Loading | 2-5 mol% | Standard loading for efficient catalysis. |
| Solvent | Anhydrous THF | Good solvent for both organometallic reagents and the coupling reaction. |
| Temperature | Reflux (~66 °C) | Provides sufficient energy for the catalytic cycle to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or N₂) | Prevents degradation of the catalyst and organometallic reagents. |
Potential Biological and Pharmacological Significance
While specific biological data for this compound is scarce, the pyridyl-furan scaffold is emerging as a promising pharmacophore in drug discovery, particularly in the field of antimalarial research[18][19].
Recent studies have identified pyridyl-furan derivatives as potent inhibitors of the asexual blood stage of Plasmodium falciparum, the deadliest malaria parasite[20][21]. For instance, the compound OGHL250, a pyridyl-furan, was identified as a potent inhibitor of both parasite growth and red blood cell invasion[18]. Further optimization of this scaffold led to analogues with significantly improved potency. The proposed mechanism of action for this class of compounds is the inhibition of the parasite's phosphatidylinositol 4-kinase (PI4K), a critical enzyme for multiple stages of the parasite's life cycle[20].
Given these findings, it is plausible that this compound could serve as a valuable building block or a starting point for the development of novel therapeutics. Its structural similarity to known bioactive compounds warrants further investigation into its potential biological activities, not only as an antimalarial but also in other areas where furan and pyridine derivatives have shown promise, such as anti-inflammatory and anticancer agents[4][22].
Conclusion
This compound represents a structurally interesting heteroaromatic compound with potential applications in medicinal chemistry and drug development. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established cross-coupling methodologies, with the Negishi coupling being a particularly advantageous route. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers interested in synthesizing and exploring the properties of this molecule. The emerging biological importance of the pyridyl-furan scaffold, especially in the context of antimalarial drug discovery, underscores the potential value of this compound as a target for future research and development.
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Kim, H., & Movassaghi, M. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. NIH Public Access. Available at: [Link]
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Gilson, P. R., et al. (2023). A pyridyl-furan series developed from Open Global Health Library blocks red blood cell invasion and protein trafficking in Plasmodium falciparum through potential inhibition of the parasite's PI4KIIIb enzyme. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Introduction
In the landscape of modern drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. Ethyl 5-(3-methyl-2-pyridyl)-2-furoate is a compound of interest, belonging to the pyridyl-furan class of molecules. While direct biological data on this specific molecule is not extensively documented in publicly accessible literature, its structural motifs—a substituted pyridine ring linked to a furoate core—suggest a high potential for significant biological activity. This guide synthesizes the current understanding of related compounds to build a strong scientific rationale for investigating this compound, with a primary focus on its potential as an antimalarial agent. We will delve into the hypothesized mechanism of action, propose a comprehensive suite of experimental protocols for its validation, and discuss the broader therapeutic possibilities for this promising scaffold.
Hypothesized Biological Activity: A Focus on Antimalarial Properties
The most compelling hypothesis for the biological activity of this compound stems from recent research on structurally related pyridyl-furan compounds. A 2023 study published in ACS Infectious Diseases detailed the discovery and optimization of a pyridyl-furan series with potent antimalarial activity against Plasmodium falciparum, the deadliest malaria parasite. This series was found to inhibit parasite growth and block red blood cell invasion, a critical step in the parasite's lifecycle.
The proposed target for this class of compounds is the phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) enzyme of the parasite, often abbreviated as PfPI4KIIIB.[1][2] This kinase is essential for the parasite's development and is involved in multiple life cycle stages.[3] Inhibition of PfPI4KIIIB disrupts crucial processes such as protein secretion and export into the host red blood cell.[1][2] Given the structural similarity of this compound to this antimalarial pyridyl-furan series, it is highly probable that it will exhibit similar inhibitory effects on PfPI4KIIIB.
The PfPI4KIIIB Signaling Pathway
The PfPI4KIIIB enzyme plays a critical role in the parasite's signaling and trafficking pathways by phosphorylating phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P).[3][4] PI4P is a key lipid messenger that recruits effector proteins to specific membrane compartments, thereby regulating vesicular trafficking. In P. falciparum, PfPI4KIIIB activity is crucial for the proper trafficking of proteins to the parasite's surface and for the export of effector proteins into the host erythrocyte.[1][2][5] Disruption of this pathway leads to defects in merozoite development and a blockage of red blood cell invasion, ultimately leading to parasite death.[1][2]
Caption: Hypothesized inhibition of the PfPI4KIIIB pathway by this compound.
Experimental Validation: A Step-by-Step Approach
To rigorously test the hypothesis that this compound possesses antimalarial activity via PfPI4KIIIB inhibition, a structured experimental workflow is proposed.
Caption: Proposed experimental workflow for validating the antimalarial activity of the target compound.
In Vitro Antimalarial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Protocol:
-
Parasite Culture: Culture asynchronous P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture (1% parasitemia, 2% hematocrit) to wells containing the serially diluted compound. Include negative (DMSO vehicle) and positive (e.g., chloroquine) controls.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay. After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Data Analysis: Measure fluorescence using a plate reader. Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro PfPI4KIIIB Kinase Inhibition Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of PfPI4KIIIB.
Protocol:
-
Enzyme and Substrate: Use recombinant PfPI4KIIIB and its substrate, phosphatidylinositol (PI).
-
Assay Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, can be employed.[6][7] This assay measures the amount of ADP produced during the kinase reaction.
-
Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the PfPI4KIIIB enzyme and allow a brief pre-incubation. c. Initiate the kinase reaction by adding ATP and the PI substrate. Incubate at room temperature. d. Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and kinase detection reagent sequentially, following the manufacturer's protocol. e. Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Cytotoxicity Assay
Objective: To assess the toxicity of the compound against human cell lines and determine its selectivity for the parasite.
Protocol:
-
Cell Culture: Culture human cell lines (e.g., HepG2 or HEK293T) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compound used in the antimalarial assay.
-
Incubation: Incubate for 48-72 hours.
-
Viability Measurement: Assess cell viability using a standard method like the MTT assay.[8] Add MTT solution to the wells, incubate, and then solubilize the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength.[1] Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as CC50 / IC50 (from the antimalarial assay). A higher SI value indicates greater selectivity for the parasite.
| Hypothetical Data Summary | |
| Parameter | Hypothetical Value |
| P. falciparum IC50 | 50 nM |
| PfPI4KIIIB IC50 | 35 nM |
| HepG2 CC50 | >10,000 nM |
| Selectivity Index (SI) | >200 |
Broader Screening for Other Potential Activities
The pyridine and furan moieties are "privileged structures" in medicinal chemistry, known to be present in compounds with a wide array of biological activities. Therefore, in parallel with the focused antimalarial investigation, broader phenotypic screening is warranted.
-
Anticancer Activity: Pyridine derivatives have shown significant potential in oncology.[9] Screening against a panel of cancer cell lines (e.g., NCI-60) could reveal antiproliferative effects.
-
Antimicrobial Activity: Both furan and pyridine-containing compounds have been reported to have antibacterial and antifungal properties.[10] Initial screening against representative Gram-positive and Gram-negative bacteria, as well as fungal strains, would be a logical step.
-
Anti-inflammatory Activity: Certain pyridine derivatives have demonstrated anti-inflammatory effects.[9] In vitro assays to assess the inhibition of key inflammatory mediators (e.g., COX-2, cytokines) could be performed.
Conclusion
This compound represents a molecule with significant, untapped therapeutic potential. Based on strong evidence from structurally related compounds, a primary investigation into its antimalarial activity, specifically targeting the PfPI4KIIIB enzyme, is strongly justified. The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from initial phenotypic screening to target-based enzymatic assays and mechanism of action studies. Favorable outcomes from these studies would position this compound as a promising lead compound for the development of a new class of antimalarial drugs, addressing the urgent global health need for novel therapeutics to combat drug-resistant malaria.
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A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme - ACS Publications. (2023-08-28). [Link]
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A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme - MalariaWorld. (2023-08-31). [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate as a MEK Kinase Inhibitor
Abstract
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a novel heterocyclic compound with potential therapeutic applications. While direct biological data for this specific molecule is not extensively published, its structural components—a substituted pyridine ring linked to a furan ethyl ester—bear a strong resemblance to a class of compounds identified as potent and selective inhibitors of MEK1 and MEK2 (MAPK/ERK Kinase). This guide posits a primary mechanism of action (MoA) hypothesis: this compound functions as an inhibitor of the MEK1/2 kinases within the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous human cancers.[1][2] This document provides a comprehensive overview of the scientific rationale for this hypothesis, details the established role of the MEK pathway in pathophysiology, and presents a suite of robust experimental protocols to rigorously test this proposed mechanism.
Introduction and Core Hypothesis
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are pivotal pathways that translate extracellular signals into cellular responses, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis.[3][4] The Ras/Raf/MEK/ERK pathway is one of the most well-characterized of these cascades.[1] Constitutive activation of this pathway, often through mutations in upstream components like Ras or BRAF, is a major driver of oncogenesis in a significant portion of human cancers.[2][5]
MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade. They are the only known activators of the downstream kinases, ERK1 and ERK2.[5] This unique position makes MEK1/2 highly attractive targets for therapeutic intervention. The development of selective MEK inhibitors has been a significant focus in oncology, with several compounds demonstrating clinical efficacy.
Core Hypothesis: Based on structural analogy to known pyridyl- and thieno-pyridine derivatives that function as MEK inhibitors, it is hypothesized that This compound acts as a direct inhibitor of MEK1 and MEK2 kinase activity. [6] The proposed mechanism involves the compound binding to an allosteric pocket adjacent to the ATP-binding site of the MEK enzymes, thereby preventing the conformational changes necessary for their catalytic activity and subsequent phosphorylation of ERK1/2.
The MEK/ERK Signaling Pathway: A Central Regulator
The canonical Ras/Raf/MEK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[7] This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf).[2] Activated Raf then phosphorylates and activates MEK1 and MEK2.[1] Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues.[5]
Phosphorylated ERK (p-ERK) is the final effector kinase in this cascade, translocating to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that promote cell cycle progression and survival.[1][2]
Figure 1: The Ras/Raf/MEK/ERK signaling cascade and the hypothesized point of inhibition by this compound.
Experimental Validation of the MEK Inhibition Hypothesis
To rigorously test the hypothesis that this compound is a MEK inhibitor, a tiered experimental approach is proposed. This involves progressing from direct, cell-free biochemical assays to cell-based functional assays.
Tier 1: In Vitro MEK1/2 Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified MEK1 and MEK2 kinases.[8]
Principle: This assay measures the ability of MEK1 to phosphorylate its substrate, an inactive form of ERK2, in the presence of ATP. The amount of phosphorylated ERK2 (p-ERK) or the amount of ADP produced is quantified as a measure of MEK1 activity. A reduction in p-ERK or ADP in the presence of the test compound indicates direct inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer.
-
Dilute purified, active recombinant MEK1 enzyme and inactive ERK2 substrate to desired concentrations in the kinase buffer.[9]
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare an ATP solution at the desired concentration (e.g., near the Km for MEK1).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the compound dilution (or DMSO as a vehicle control) to the appropriate wells.
-
Add 2 µL of the MEK1 enzyme solution to each well.
-
Add 2 µL of the inactive ERK2 substrate and ATP mixture to initiate the reaction.[10]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[11]
-
-
Detection & Analysis:
-
Terminate the reaction.
-
Quantify the results. This can be done using various methods:
-
Luminescent ADP Detection (e.g., ADP-Glo™): Add reagents that convert the ADP produced into a luminescent signal. The signal intensity is proportional to kinase activity.[9]
-
Western Blot: Stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and probe with an antibody specific for phospho-ERK.[12][13]
-
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[9]
-
Expected Outcome: If the hypothesis is correct, the compound will exhibit a dose-dependent inhibition of MEK1/2 activity, resulting in a measurable IC₅₀ value.
| Compound | Target | Predicted IC₅₀ (nM) |
| This compound | MEK1 | 10 - 500 |
| Known MEK Inhibitor (e.g., Trametinib) | MEK1 | <10 |
| Vehicle Control (DMSO) | MEK1 | No inhibition |
| Table 1: Hypothetical data from an in vitro MEK1 kinase assay. |
Tier 2: Cellular Phospho-ERK (p-ERK) Assay
Objective: To confirm that the compound inhibits MEK activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK.[8]
Principle: Cancer cell lines with known activating mutations in the Ras/Raf pathway (e.g., A375 melanoma with BRAF V600E mutation) exhibit high basal levels of p-ERK. Treatment with a MEK inhibitor will lead to a dose-dependent decrease in the p-ERK/total ERK ratio.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture A375 or a similar cancer cell line in appropriate media.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).[8] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK).[13]
-
After imaging, strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[12][13]
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percent inhibition of ERK phosphorylation relative to the vehicle control and determine the cellular IC₅₀.
-
Figure 2: Standard workflow for Western blot analysis of p-ERK levels.
Tier 3: Cell Proliferation Assay
Objective: To determine if the inhibition of MEK/ERK signaling by the compound translates into a functional anti-proliferative effect on cancer cells.
Principle: Since the MEK/ERK pathway is a critical driver of proliferation in many cancer cell lines, its inhibition is expected to reduce cell viability and growth.[1] The MTT (or similar) assay measures the metabolic activity of cells, which correlates with the number of viable cells.[15][16]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375) in a 96-well plate and allow them to attach overnight.[14][17]
-
Treatment: Add serial dilutions of this compound to the wells and incubate for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15][16]
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Expected Outcome: The compound should induce a dose-dependent decrease in the viability of cancer cells that are dependent on the MEK/ERK pathway for their proliferation.
| Cell Line | Driver Mutation | Predicted GI₅₀ (nM) for this compound |
| A375 | BRAF V600E | 50 - 1000 |
| HT-29 | BRAF V600E | 50 - 1000 |
| HCT116 | KRAS G13D | 100 - 2000 |
| Normal Fibroblasts | Wild-Type | >10,000 (demonstrating selectivity) |
| Table 2: Hypothetical cell proliferation data across various cell lines. |
Conclusion and Future Directions
The structural features of this compound strongly support the hypothesis that it functions as an inhibitor of MEK1/2. The proposed experimental workflow provides a clear and robust path to validate this mechanism of action, starting from direct enzyme inhibition and progressing to cellular pathway modulation and functional outcomes.
If this hypothesis is confirmed, future studies should focus on:
-
Kinase Selectivity Profiling: Testing the compound against a broad panel of kinases to ensure its selectivity for MEK1/2.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models of human cancer.
The validation of this compound as a MEK inhibitor would establish it as a valuable lead compound for the development of a new class of targeted cancer therapeutics.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate via Palladium-Catalyzed Stille Cross-Coupling
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a heteroaromatic compound of significant interest as a structural motif in medicinal chemistry and materials science. The synthetic strategy is centered on the palladium-catalyzed Stille cross-coupling reaction, a powerful and reliable method for constructing C-C bonds between sp²-hybridized centers.[1][2] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines purification and characterization methods, and offers insights into the rationale behind key procedural choices. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Synthetic Strategy
The construction of bi-heteroaryl linkages is a cornerstone of modern synthetic chemistry, enabling access to novel molecular architectures for pharmaceutical and materials applications. This compound represents a valuable building block, incorporating both a furan and a pyridine moiety. The Stille cross-coupling reaction is exceptionally well-suited for this transformation due to its high functional group tolerance and the general stability of the required organostannane reagents to air and moisture.[1][3]
The chosen synthetic disconnection involves a palladium-catalyzed coupling between Ethyl 5-bromo-2-furoate (I) and 2-(Tributylstannyl)-3-methylpyridine (II) . This approach leverages commercially available or readily accessible starting materials to achieve an efficient and direct route to the target molecule (III) .
Overall Reaction Scheme:
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
The efficacy of the Stille reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile, Ethyl 5-bromo-2-furoate, cleaving the carbon-bromine bond and forming a square planar Pd(II) intermediate.
-
Transmetalation: The organostannane reagent exchanges its organic group (the 3-methyl-2-pyridyl moiety) with the halide on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
Sources
High-Purity Isolation of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate: A Guide to Strategic Purification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a heterocyclic compound of significant interest as a structural motif in pharmaceutical and materials science research. The utility of this building block is directly dependent on its purity, as trace impurities can lead to unpredictable side reactions, decreased yields, and compromised biological or material properties. This application note provides a comprehensive guide to the purification of this compound, moving beyond simple step-by-step instructions to explain the underlying principles and strategic decisions required to achieve high purity. We present detailed protocols for flash column chromatography and recrystallization, supported by a logical framework for method selection and impurity analysis.
Compound Profile and Strategic Considerations
Before any purification is attempted, a thorough understanding of the target compound's properties and the likely impurities from its synthesis is essential. This foundational knowledge dictates the most effective purification strategy.
1.1. Physicochemical Properties
The molecular structure, featuring a pyridine ring, a furan ring, and an ethyl ester, defines its polarity and solubility, which are key parameters for purification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.251 g/mol | [1] |
| CAS Number | 1187170-24-6 | [1] |
| Appearance | Likely off-white to yellow solid or oil | Inferred from related structures[2] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); sparingly soluble in non-polar solvents (hexanes); likely insoluble in water. | Inferred from structure & related compounds[2][3] |
| Purity (Typical) | Commercially available at ~97% | [1] |
1.2. Common Impurity Profile
The structure of this compound suggests it is synthesized via a cross-coupling reaction, such as a Suzuki or Stille coupling. This informs the types of impurities that must be removed:
-
Unreacted Starting Materials: For a Suzuki coupling, this would include the parent halopyridine and the furan boronic acid/ester. These often have significantly different polarities from the product, making them removable by chromatography.
-
Homocoupled Byproducts: Symmetrical dimers of either starting material (e.g., bipyridines or bifurans). These can sometimes have similar polarity to the desired product, posing a purification challenge.
-
Catalyst Residues: Residual palladium or other transition metals from the coupling reaction. These are highly undesirable in pharmaceutical applications and must be removed.
-
Reaction Solvents and Reagents: Bases (e.g., K₂CO₃) and solvents used in the synthesis.
Strategic Approach to Purification
The optimal purification technique depends on the physical state of the crude material, the nature of the impurities, and the desired scale. The following flowchart provides a decision-making framework.
Caption: Purification method selection flowchart.
The primary choice is between flash column chromatography, which separates compounds based on polarity, and recrystallization, which is highly effective for crystalline solids. For removing trace metal catalysts, a dedicated scavenging step is often necessary.
Detailed Purification Protocols
3.1. Protocol A: Flash Column Chromatography
This is the most versatile method for purifying small to medium quantities (<5 g) and for separating impurities with different polarities. The principle relies on the differential partitioning of the compound between a stationary phase (silica gel) and a mobile phase (eluent).[4]
Caption: Standard workflow for flash column chromatography.
Methodology:
-
Solvent System Selection:
-
Perform thin-layer chromatography (TLC) on the crude material using various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4. This provides optimal separation.[5]
-
The presence of the nitrogen atom in the pyridine ring may cause streaking on the silica gel. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can mitigate this by neutralizing acidic sites on the silica.
-
| Eluent System (v/v) | Expected Rf of Product | Potential Impurities Separated |
| 20% Ethyl Acetate / Hexanes | ~0.3 | Non-polar homocoupled byproducts (higher Rf) |
| 50% Ethyl Acetate / Hexanes | ~0.6 | More polar starting materials (lower Rf) |
| 5% Methanol / Dichloromethane | ~0.4 | Highly polar baseline impurities |
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or air bubbles are present.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Dry Loading (Preferred): Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions of a consistent volume.
-
Monitor the elution process using TLC by spotting every few fractions.
-
-
Isolation:
-
Once the pure fractions are identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Place the product under high vacuum to remove any residual solvent.
-
3.2. Protocol B: Recrystallization
For crude products that are solid and have a purity of >85-90%, recrystallization is an excellent method for achieving very high purity on a larger scale. It exploits the differences in solubility between the compound and its impurities in a given solvent at different temperatures.
Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Test small amounts of the crude product in various solvents (see table below).
-
| Solvent | Rationale |
| Isopropanol / Ethanol | The polar protic nature can effectively dissolve the compound when hot and allow for crystal formation upon cooling. |
| Ethyl Acetate | Good general solvent for compounds with moderate polarity. |
| Toluene | Can be effective for less polar impurities. |
| Ethyl Acetate / Heptane | A two-solvent system. Dissolve in the minimum amount of hot ethyl acetate (good solvent) and slowly add heptane (poor solvent) until turbidity appears, then cool. |
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.
-
Continue to add the solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a pad of Celite.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals under high vacuum to obtain the final, high-purity product.
-
3.3. Protocol C: Removal of Residual Palladium Catalyst
Cross-coupling reactions often leave trace amounts of palladium in the product. These metal residues can be removed by treating a solution of the product with a scavenger.
Methodology:
-
Dissolve the purified (by chromatography or recrystallization) product in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Add a metal scavenger, such as activated carbon (10% by weight of the product) or a commercially available silica-based scavenger (e.g., SiliaMetS® Thiol).
-
Stir the suspension at room temperature for 1-4 hours.
-
Filter the mixture through a pad of Celite to remove the scavenger.
-
Rinse the Celite pad with fresh solvent.
-
Evaporate the solvent to recover the final product, now free of trace metal contamination.
Purity Verification
After purification, the purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any remaining proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.
-
HPLC (High-Performance Liquid Chromatography): To quantify the purity with high precision using a calibrated detector.
By following this strategic guide, researchers can confidently and efficiently purify this compound to the high standard required for demanding applications in drug discovery and development.
References
-
The Good Scents Company. ethyl 2-furoate, 614-99-3. [Link]
-
Eur. J. Org. Chem. 2008, Supporting Information. Wiley-VCH. [Link]
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Supporting Information for a scientific article. Provided by Wiley. [Link]
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Supporting Information: 2-Pyridinylmethyl Borrowing. American Chemical Society. [Link]
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PubChem. Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Application Notes and Protocols for the Analytical Characterization of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Introduction
Ethyl 5-(3-methyl-2-pyridyl)-2-furoate is a heterocyclic compound incorporating both a pyridine and a furan moiety. Such hybrid molecules are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological and electronic properties. As with any novel chemical entity intended for pharmaceutical or advanced material applications, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and versatile analytical techniques in the modern laboratory.
The methodologies presented herein are designed to be robust and reliable, providing a foundation for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and are structured to be self-validating, with explanations for the experimental choices made.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's inherent hydrophobicity for separation.[1][2][3]
Rationale for Method Development
The selection of a reversed-phase method is based on the molecular structure of this compound, which contains both nonpolar (furan and methyl-substituted pyridine rings, ethyl ester group) and polar (nitrogen in the pyridine ring, oxygen atoms in the furan ring and ester group) functionalities. This amphiphilic nature makes it well-suited for separation on a nonpolar stationary phase with a polar mobile phase.[4][5] The basicity of the pyridine moiety (pKa around 5-6) necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention.[6][7] An acidic mobile phase is employed to protonate the pyridine nitrogen, which suppresses silanol interactions with the stationary phase and promotes a single, sharp peak.
Experimental Protocol: HPLC Method
1. Instrumentation and Columns:
- Any standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility and wide availability.[2]
2. Reagents and Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined by UV scan of the analyte) |
4. Sample Preparation:
- Accurately weigh and dissolve a known amount of this compound in the sample diluent to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- The retention time of the analyte peak should be consistent across injections.
- Quantification can be performed using an external standard calibration curve.
HPLC Workflow Diagram
Caption: A general workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS is an excellent complementary technique to HPLC for its characterization, particularly for impurity profiling.[8][9]
Rationale for Method Development
The choice of a GC-MS method is predicated on the anticipated thermal stability and volatility of the analyte. The furan and pyridine rings, along with the ethyl ester, contribute to a molecular weight and structure that should be amenable to gas chromatography without derivatization.[10] A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a good starting point due to its versatility in separating a wide range of compounds based on their boiling points and polarity.[8][11][12]
Experimental Protocol: GC-MS Method
1. Instrumentation:
- A standard GC-MS system with a split/splitless injector and a mass selective detector.
2. GC Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
3. MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
4. Sample Preparation:
- Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
5. Data Analysis:
- The retention time of the analyte peak should be reproducible.
- The mass spectrum of the peak should be compared with a reference spectrum or interpreted to confirm the molecular structure. The fragmentation pattern can provide valuable structural information.
GC-MS Workflow Diagram
Caption: A schematic of the GC-MS analysis workflow for this compound.
Method Validation
For use in regulated environments, such as pharmaceutical development, the analytical methods described must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17] The core parameters for validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the analytical characterization of this compound. The HPLC method is well-suited for purity determination and quantification, while the GC-MS method offers a powerful tool for identification and impurity profiling. Adherence to the principles of method validation will ensure that these analytical procedures generate reliable and reproducible data, which is essential for advancing the research and development of this promising compound.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)... ResearchGate. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
-
Reversed-phase chromatography. Wikipedia. Available from: [Link]
-
Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available from: [Link]
-
Theory of HPLC Reverse Phase Chromatography. Scribd. Available from: [Link]
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Application Notes and Protocols for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate in Medicinal Chemistry
Foreword: Navigating the Frontier of Pyridyl-Furoate Scaffolds
The intersection of pyridine and furan heterocycles represents a fertile ground in medicinal chemistry, offering a unique conformational and electronic landscape for interaction with biological targets. Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, the subject of this guide, embodies this promising scaffold. While direct and extensive research on this specific molecule is nascent, its structural motifs are present in compounds exhibiting a range of biological activities. This document, therefore, serves as a forward-looking guide for researchers, providing a robust framework for its synthesis and potential therapeutic evaluation. The protocols herein are built upon established methodologies for analogous compounds, offering a scientifically rigorous starting point for investigation. We will explore the plausible applications of this molecule, grounded in the known activities of the pyridyl-furan pharmacophore, and detail the experimental pathways to validate these hypotheses.
Section 1: Synthesis and Characterization
The synthesis of this compound can be approached through several established coupling methodologies. A plausible and efficient route involves a Suzuki or Stille coupling, which are foundational reactions in the synthesis of biaryl compounds.
Proposed Synthetic Pathway: Suzuki Coupling
A reliable method for the synthesis of the target compound is the palladium-catalyzed Suzuki coupling reaction. This approach offers high yields and tolerance to a wide range of functional groups. The proposed reaction would involve the coupling of a boronic acid or ester derivative of 3-methyl-2-pyridine with an ethyl 5-halo-2-furoate.
Protocol 1: Synthesis via Suzuki Coupling
-
Preparation of Ethyl 5-bromo-2-furoate: To a solution of 5-bromo-2-furoic acid in ethanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
-
Suzuki Coupling Reaction: In a reaction vessel, combine Ethyl 5-bromo-2-furoate (1 equivalent), (3-methylpyridin-2-yl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents). Add a suitable base, for instance, potassium carbonate (2 equivalents), and a solvent system, typically a mixture of toluene and water.
-
Reaction Execution: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Proposed Suzuki Coupling Workflow
Caption: Hypothetical inhibition of a cancer cell signaling pathway.
Anti-inflammatory Activity
Furan and furoate derivatives have been investigated for their anti-inflammatory properties. [1][2][3]For instance, mometasone furoate is a corticosteroid known for its potent anti-inflammatory effects. [1][2]The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes. [1][4] Hypothesized Mechanism of Action: The title compound could potentially inhibit key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or suppress the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α).
Antimicrobial and Antimalarial Activity
The pyridyl-furan scaffold has been identified as a promising starting point for the development of new antimalarial agents. [5][6][7]A recent study on a pyridyl-furan series demonstrated inhibition of red blood cell invasion by Plasmodium falciparum, potentially through the inhibition of the parasite's PI4KIIIB enzyme, which is involved in protein trafficking. [5][6][7]Furthermore, both pyridine and furan moieties are present in various compounds with broad-spectrum antimicrobial activity. [3] Hypothesized Mechanism of Action: this compound may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. In the context of malaria, it could inhibit parasitic enzymes crucial for survival and proliferation. [5]
Section 3: Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays.
In Vitro Cytotoxicity Assay (Anticancer Screening)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. [8] Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. [9][10][11][12] Protocol 3: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Grow the selected bacterial or fungal strains in a suitable broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [9][12]This can be determined visually or by measuring the optical density.
Table 1: Template for Recording Antimicrobial MIC Data
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Enzyme Inhibition Assay
To investigate the potential of this compound as an enzyme inhibitor, a general spectrophotometric or fluorometric assay can be employed. [13][14][15][16] Protocol 4: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of this compound. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding. [13]4. Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction progress curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Diagram 3: General Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC₅₀ value in an enzyme inhibition assay.
Section 4: Conclusion and Future Directions
This compound represents a molecule of significant interest within the realm of medicinal chemistry. While its specific biological profile is yet to be elucidated, the structural precedents set by related pyridyl-furan compounds suggest a high potential for activity in oncology, inflammation, and infectious diseases. The synthetic and analytical protocols provided in this guide offer a clear and robust pathway for researchers to synthesize this compound and systematically evaluate its therapeutic potential. Future work should focus on a broad initial screening against diverse biological targets, followed by more in-depth mechanistic studies for any confirmed activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial in optimizing the potency and selectivity of this promising scaffold.
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Application Notes and Protocols: Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate as a Versatile Building Block in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate as a pivotal building block in modern organic synthesis. The inherent structural motifs of this compound—a substituted pyridine ring linked to a furan carboxylate—offer a unique platform for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
The following sections detail the chemical properties of this building block, explore its reactivity in key synthetic transformations, and provide representative, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower the end-user to adapt and optimize these methods for their specific synthetic targets.
Chemical and Physical Properties of the Building Block
This compound is a heteroaromatic compound featuring a furan ring substituted with a 3-methylpyridine moiety at the 5-position and an ethyl ester at the 2-position.[1] This arrangement of functional groups provides multiple handles for synthetic diversification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| IUPAC Name | ethyl 5-(3-methylpyridin-2-yl)furan-2-carboxylate | |
| CAS Number | 1187170-24-6 | [1] |
| Appearance | Likely a solid or oil (typical for similar structures) | |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, DMF, CH₂Cl₂) |
The pyridine nitrogen introduces a basic site and a potential coordination point for metal catalysts, while the furan ring is a bioisostere for a phenyl ring and can engage in various transformations. The ethyl furoate moiety is a classic precursor for carboxylic acids, amides, and other derivatives, and can also participate in its own right in certain coupling reactions.
Strategic Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic potential of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The pyridine ring can be activated for coupling, or the furan ring can be further functionalized. This section focuses on two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Stille couplings.[3][4][5]
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[4] In the context of our building block, the pyridine ring can be pre-functionalized with a halide (e.g., Br, Cl) or converted to a triflate to act as the electrophilic partner. Alternatively, the furan ring could be halogenated. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
Protocol 1: Representative Suzuki-Miyaura Coupling of a Halogenated Derivative
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a hypothetical brominated derivative, Ethyl 5-(5-bromo-3-methyl-2-pyridyl)-2-furoate , with an arylboronic acid.
Reagents:
-
Ethyl 5-(5-bromo-3-methyl-2-pyridyl)-2-furoate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add Ethyl 5-(5-bromo-3-methyl-2-pyridyl)-2-furoate, the arylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water solvent system, followed by the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings, showing good tolerance for heteroaromatic substrates.[6]
-
Base Selection: An inorganic base is required to activate the boronic acid. Cs₂CO₃ is often more effective for challenging couplings but K₂CO₃ is a more economical choice for simpler substrates.
-
Solvent System: The use of a dioxane/water mixture is common, as water is necessary for the transmetalation step of the catalytic cycle. The solvent should be thoroughly degassed to prevent oxidation of the palladium catalyst.
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
The Stille reaction offers a complementary approach to the Suzuki-Miyaura coupling, utilizing organostannane reagents.[5] A key advantage of the Stille reaction is the stability and reactivity profile of the organostannanes, which can be tolerant of functional groups that may be problematic in other coupling reactions. The primary drawback is the toxicity of tin compounds and the potential difficulty in removing tin byproducts.[3]
Protocol 2: Representative Stille Coupling of a Halogenated Derivative
This protocol outlines a typical Stille coupling of the hypothetical Ethyl 5-(5-bromo-3-methyl-2-pyridyl)-2-furoate with an organostannane.
Reagents:
-
Ethyl 5-(5-bromo-3-methyl-2-pyridyl)-2-furoate (1.0 eq)
-
Organostannane (e.g., Tributyl(vinyl)tin or Tributyl(aryl)tin) (1.1-1.3 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ethyl 5-(5-bromo-3-methyl-2-pyridyl)-2-furoate in the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to 90-110 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings, particularly with aryl bromides.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or DMF are typically used. Thorough degassing is crucial to prevent catalyst deactivation.
-
Tin Removal: The workup with aqueous KF is a standard and effective method for removing the majority of the tin byproducts, which is a critical step in any Stille protocol.[3]
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Application Notes and Protocols for the Biological Screening of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Introduction: Unveiling the Biological Potential of a Novel Heterocyclic Compound
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a heterocyclic compound featuring a furan ring linked to a pyridine moiety. While specific biological activities of this particular molecule are not extensively documented in current literature, its structural motifs are present in a variety of compounds with known pharmacological relevance. The furan ring is a core component of many bioactive natural products and synthetic drugs.[1] Similarly, pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological effects.[2] The combination of these two heterocyclic systems in this compound presents a unique chemical scaffold with the potential for novel biological activity, making it a compelling candidate for comprehensive biological screening.
This guide provides a strategic framework and detailed protocols for the initial biological evaluation of this compound. We will proceed with a logical, tiered screening cascade, beginning with fundamental cytotoxicity assessment and branching into more specific assays to probe for potential anti-inflammatory and anti-cancer activities. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the necessary tools to elucidate the compound's bioactivity profile.
Physicochemical Properties and Compound Handling
Prior to initiating biological assays, it is critical to understand the physicochemical properties of this compound.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₁₃H₁₃NO₃ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| Appearance | White to yellow crystals (estimated) | [3] |
| Solubility | Soluble in alcohol; sparingly soluble in water (estimated) | [3] |
| Stock Solution Prep. | Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. | Standard Practice |
Note: Due to the limited solubility in aqueous solutions, a DMSO stock is recommended. Ensure the final concentration of DMSO in cell culture media does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Tier 1 Screening: Foundational Cytotoxicity and Cell Viability Assessment
The initial step in characterizing any new compound is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and identifies any potential cytotoxic effects. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[4][5][6][7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension in complete medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well plate.[8]
-
Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][7]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[6][7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Tier 2 Screening: Probing for Anti-Inflammatory and Mechanism of Action
Based on the prevalence of pyridine and furan moieties in anti-inflammatory agents, a logical next step is to investigate the immunomodulatory potential of this compound. This can be achieved by measuring its effect on cytokine production in immune cells and by examining its impact on key inflammatory signaling pathways.
A. Cytokine Profiling using ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein concentrations, such as cytokines, in biological samples.[9][10][11] A sandwich ELISA format is commonly used for this purpose.[12]
Principle of Sandwich ELISA: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the cytokine is added. Finally, an enzyme-conjugated streptavidin is added, which binds to the biotinylated detection antibody. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[12]
Detailed Protocol: Cytokine ELISA (e.g., for TNF-α or IL-6)
Materials:
-
Lipopolysaccharide (LPS)
-
Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)
-
ELISA plate pre-coated with capture antibody or ELISA kit
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
Procedure:
-
Cell Stimulation:
-
Seed immune cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for 24 hours to induce cytokine production.
-
Collect the cell culture supernatant for analysis.
-
-
ELISA:
-
Add 100 µL of standards and samples (supernatants) to the appropriate wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[12]
-
Wash the plate four times with wash buffer.
-
Add 100 µL of streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.
B. Investigating Signaling Pathways by Western Blot
If the compound shows anti-inflammatory or anti-cancer activity, Western blotting can be used to investigate its effect on the underlying signaling pathways. For example, in the context of inflammation, one could examine the NF-κB pathway. For cancer, pathways like MAPK or PI3K/Akt could be relevant. Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[13][14][15][16][17]
Principle of Western Blot: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the light emitted is detected, revealing the presence and relative abundance of the target protein.[13][14]
Experimental Workflow: Western Blot
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blot for p-p65 (NF-κB Pathway)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-NF-κB p65)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells as described for the ELISA experiment (pre-treatment with the compound followed by LPS stimulation).
-
Lyse the cells on ice with lysis buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-p65 band to the total p65 band and the loading control. Compare the levels of phosphorylated p65 in compound-treated samples to the LPS-stimulated control to determine if the compound inhibits NF-κB activation.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial biological screening of this compound. By following this tiered strategy, researchers can efficiently determine the compound's cytotoxic profile and explore its potential as an anti-inflammatory or anti-cancer agent. Positive results from these assays would warrant further investigation, including more extensive in vitro studies across a broader range of cell lines, target identification studies, and eventual progression to in vivo models to assess efficacy and safety. The versatility of the furan and pyridine scaffolds suggests that a thorough screening of this compound is a worthwhile endeavor in the quest for novel therapeutic agents.
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- PubMed Central.
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Application Notes & Protocols for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate in Drug Discovery
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for a novel heterocyclic compound, Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. By integrating a furan ester scaffold, known for its diverse biological activities, with a substituted pyridine moiety, a privileged structure in medicinal chemistry, this compound presents a promising starting point for the discovery of new therapeutic agents. These notes offer a scientifically grounded, albeit hypothetical, framework for its synthesis, characterization, and evaluation in drug discovery programs, drawing upon established methodologies for structurally related molecules.
Introduction and Rationale
The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery for generating novel chemical matter with unique biological profiles. This compound is a compound of interest that combines the structural features of a 2-furoic acid ester and a 3-methyl-2-substituted pyridine.
-
The Furan Moiety: Furan derivatives, particularly 2-furoic acid and its esters, have garnered significant attention in medicinal chemistry. They are key components in a range of pharmaceuticals, exhibiting antibacterial, anti-inflammatory, and hypolipidemic properties.[1][2][3] The furan ring can act as a bioisostere for other aromatic systems and its derivatives are often investigated for their potential as antimicrobial and anticancer agents.[4][5]
-
The Pyridine Moiety: The pyridine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[6][7] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-malarial effects.[8][9][10]
-
The 3-Methyl Substituent: The methyl group at the 3-position of the pyridine ring can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and metabolic stability. 3-Methylpyridine itself is a crucial precursor in the synthesis of Vitamin B3 and certain insecticides.[11][12][13][14]
Given the individual therapeutic potential of its constituent parts, this compound is a compelling candidate for investigation in various drug discovery pipelines. This guide outlines a proposed research and development workflow for this novel compound.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented below. These values are estimated based on its chemical structure and can be used for initial experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. |
| LogP (Predicted) | 2.5 - 3.5 |
| pKa (Predicted, Pyridine N) | 4.5 - 5.5 |
Proposed Synthesis and Characterization
The synthesis of this compound can be approached through several established synthetic routes for 5-aryl-2-furoates. A plausible and efficient method involves a palladium-catalyzed cross-coupling reaction.[15][16]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Synthetic Protocol (Suzuki Coupling)
This protocol outlines a hypothetical Suzuki cross-coupling reaction for the synthesis of the title compound.
Materials:
-
Ethyl 5-bromo-2-furoate
-
(3-Methylpyridin-2-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask, add Ethyl 5-bromo-2-furoate (1.0 eq), (3-Methylpyridin-2-yl)boronic acid (1.2 eq), and Potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Palladium(II) acetate (0.05 eq) and Triphenylphosphine (0.1 eq) to the flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Biological Screening Platforms
Based on the known activities of its constituent moieties, this compound is a candidate for screening in several therapeutic areas.
Antimicrobial Activity Screening
Rationale: Both furan and pyridine derivatives have well-documented antimicrobial properties.[2][3][7]
Protocol:
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa
-
-
Fungal Strains:
-
Candida albicans, Aspergillus niger
-
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. Serially dilute the compound in a 96-well microtiter plate containing the appropriate growth medium. c. Inoculate each well with a standardized suspension of the microbial strain. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi). e. Determine the MIC as the lowest concentration of the compound that inhibits visible growth. f. Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
Anti-inflammatory Activity Screening
Rationale: Furoic acid derivatives have shown anti-inflammatory potential.[2][3]
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Assay: Measurement of nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation.
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. e. Assess cell viability using an MTT assay to rule out cytotoxicity. f. Include a known inhibitor of NO production (e.g., L-NMMA) as a positive control.
Anticancer Activity Screening
Rationale: Pyridone and other pyridine-containing heterocycles are prominent scaffolds in oncology drug discovery.[8][9]
Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
-
Assay: Cell viability/proliferation assay (e.g., MTT, SRB, or CellTiter-Glo).
-
Procedure: a. Seed the cancer cells in 96-well plates. b. After 24 hours, treat the cells with a range of concentrations of the test compound. c. Incubate for 48-72 hours. d. Perform the chosen cell viability assay according to the manufacturer's instructions. e. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line. f. Use a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control.
Experimental Workflow for Biological Screening
Caption: A proposed workflow for the biological evaluation of this compound.
Concluding Remarks
This compound represents a novel chemical entity with significant potential for drug discovery. The strategic combination of a furan ester and a substituted pyridine ring suggests a high probability of interesting biological activity. The protocols and workflows outlined in this document provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this compound. It is imperative that all experimental work is conducted with appropriate safety precautions and that all results are rigorously validated. The exploration of this and similar molecules could lead to the identification of new lead compounds for the development of future therapeutics.
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Li, Z., & Wang, X. (2002). SYNTHESIS OF ARYL 5-(2-CHLOROPHENYL)-2-FUROATES UNDER PHASE TRANSFER CATALYSIS. Synthetic Communications, 32(20), 3081–3086. [Link]
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Sci-Hub. (n.d.). SYNTHESIS OF ARYL 5-(2-CHLOROPHENYL)-2-FUROATES UNDER PHASE TRANSFER CATALYSIS. Retrieved January 19, 2026, from [Link]
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Sci-Hub. (n.d.). Synthesis of Aryl 5‐(2‐Chlorophenyl)‐2‐furoates under Phase Transfer Catalysis. Retrieved January 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
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Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29199-29221. [Link]
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ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications | Request PDF. Retrieved January 19, 2026, from [Link]
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PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry, an Asian Journal, 19(18), e202400467. [Link]
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PubMed. (1984). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Artery, 12(2), 86-100. [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424-427. [Link]
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Oriental Journal of Chemistry. (2010). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Oriental Journal of Chemistry, 26(1), 151-155. [Link]
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ResearchGate. (2014). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2023). Pyridones in drug discovery: Recent advances. Results in Chemistry, 5, 100824. [Link]
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PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Efficient Synthesis of 5‐Aryl‐2‐vinylfurans by Palladium‐Catalyzed Cross‐Coupling Strategies. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15033-15061. [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4989. [Link]
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ResearchGate. (2022). Previous palladium-mediated cross-coupling reactions involving... | Download Scientific Diagram. Retrieved January 19, 2026, from [Link]
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Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate in Material Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Heterocyclic Building Block
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a bifunctional organic molecule that merges the distinct chemical personalities of a pyridine ring and a furan-2-carboxylate ester. This unique combination of a nitrogen-containing aromatic heterocycle, known for its coordination chemistry and role in electron-transporting materials, with a furan moiety, a versatile precursor in polymer and pharmaceutical synthesis, positions this compound as a promising candidate for a range of material science applications.[1][2] The strategic placement of the methyl group on the pyridine ring and the ethyl ester on the furoate core provides steric and electronic tuning knobs for modulating the properties of resulting materials.
This document serves as a detailed guide for researchers exploring the potential of this compound. We will delve into its synthesis and characterization, followed by prospective applications in the realms of metal-organic frameworks (MOFs) and photoluminescent materials, complete with detailed, actionable protocols. The methodologies presented herein are grounded in established principles of organic and materials chemistry, providing a solid foundation for innovation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C13H13NO3 | [1] |
| Molecular Weight | 231.25 g/mol | [1][3] |
| Appearance | Expected to be a solid or oil | - |
| Purity | Typically >97.0% from commercial suppliers | [1] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and THF | - |
Synthesis and Characterization: A Proposed Pathway
While several vendors list this compound, understanding its synthesis is crucial for custom modifications and scaling. A plausible synthetic route involves a Suzuki or Stille cross-coupling reaction, a cornerstone of modern organic synthesis for creating C-C bonds between aromatic rings.
Proposed Synthesis Workflow
The following diagram illustrates a potential synthetic pathway for this compound, starting from commercially available precursors.
Caption: Proposed Suzuki coupling synthesis route.
Detailed Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-3-methylpyridine (1.0 eq), ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of toluene and water (0.2 M relative to the limiting reagent). Purge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence and connectivity of all protons, showing characteristic shifts for the pyridine, furan, methyl, and ethyl groups.
-
¹³C NMR will verify the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy will identify key functional groups, such as the C=O stretch of the ester (around 1720 cm⁻¹) and the C=N and C=C stretches of the aromatic rings.[5]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy will reveal the electronic absorption properties of the molecule, which is crucial for understanding its potential in photoluminescent applications.
-
Application Area 1: Ligand for Metal-Organic Frameworks (MOFs)
The pyridine nitrogen atom in this compound is a prime coordination site for metal ions, making it an excellent candidate as an organic linker for the synthesis of novel MOFs.[2][6][7][8][9] The furan ring and ester group can be further functionalized to tune the porosity and chemical environment of the resulting framework.
Rationale for MOF Synthesis
-
Coordination Site: The pyridyl nitrogen provides a well-defined coordination site for metal centers like Zn(II), Cu(II), or Co(II).[2][6]
-
Tunability: The ester group can be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site for creating higher-dimensional frameworks.
-
Porosity Control: The size and shape of the ligand will dictate the pore size and topology of the resulting MOF, which is critical for applications in gas storage, separation, and catalysis.
Workflow for MOF Synthesis and Characterization
Caption: Workflow for MOF synthesis and analysis.
Protocol for Solvothermal MOF Synthesis
-
Preparation: In a small glass vial, dissolve this compound (0.1 mmol) and a metal salt, for example, Zinc Nitrate hexahydrate (Zn(NO3)2·6H2O) (0.1 mmol), in a solvent mixture such as N,N-Dimethylformamide (DMF) and ethanol (e.g., 5 mL of a 1:1 v/v mixture).
-
Sealing and Heating: Place the vial inside a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to 120 °C for 48-72 hours.
-
Isolation: After cooling the autoclave to room temperature, collect the resulting crystals by filtration, wash them with fresh DMF and ethanol, and dry them under vacuum.
Protocol for MOF Characterization
-
Powder X-ray Diffraction (PXRD):
-
Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental PXRD pattern with simulated patterns if a single crystal structure is obtained.
-
-
Thermogravimetric Analysis (TGA):
-
Evaluate the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.[10] This is crucial for determining the operational temperature range for potential applications.
-
-
Gas Sorption Analysis:
-
Measure the porosity and surface area of the MOF using nitrogen or argon sorption at 77 K. This will provide key information about its potential for gas storage and separation.
-
Application Area 2: Photoluminescent Materials
The conjugated system formed by the furan and pyridine rings suggests that this compound could exhibit interesting photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.[11][12][13][14][15] The presence of both electron-donating (furan) and electron-accepting (pyridine) characteristics could lead to intramolecular charge transfer (ICT) phenomena.
Rationale for Photoluminescence Studies
-
Conjugated System: The π-conjugated backbone can absorb UV or visible light and emit light at a longer wavelength (fluorescence).
-
Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the molecule may lead to solvatochromism, where the emission color changes with the polarity of the solvent.[11] This property is useful for sensing applications.
-
Host Material for OLEDs: With a potentially high triplet energy level, this compound could serve as a host material for phosphorescent emitters in OLEDs.[16]
Workflow for Photophysical Characterization
Caption: Workflow for photophysical characterization.
Protocol for Photophysical Measurements
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of the solutions to determine the maximum absorption wavelength (λ_abs) and the molar extinction coefficient (ε).
-
-
Fluorescence Spectroscopy:
-
Excite the samples at their λ_abs and record the emission spectra to determine the maximum emission wavelength (λ_em).
-
Analyze the Stokes shift (the difference between λ_em and λ_abs) in different solvents to investigate solvatochromic effects.
-
-
Fluorescence Quantum Yield Measurement:
-
Determine the fluorescence quantum yield (Φ_F) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC) to understand the dynamics of the excited state.
-
Conclusion and Future Outlook
This compound represents a largely unexplored yet highly promising molecule for material science. Its unique combination of a coordinating pyridine unit and a versatile furoate moiety opens doors to the rational design of novel functional materials. The protocols outlined in this guide provide a comprehensive starting point for researchers to synthesize, characterize, and evaluate this compound for applications in MOFs and photoluminescent materials. Further derivatization, such as hydrolysis of the ester to a carboxylic acid or polymerization, could unlock even more diverse applications, solidifying the importance of this heterocyclic building block in the advancement of materials chemistry.
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Kniaz, A. V., et al. (2020). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines. Dyes and Pigments, 173, 107936. (URL: [Link])
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Nayak, S. K., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130954. (URL: [Link])
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Synthesis of ethyl 5-ethyl-2-methyl-3-furoate - PrepChem.com. (URL: [Link])
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Wang, Y., et al. (2021). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A, 9(4), 2236-2243. (URL: [Link])
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Rogovoy, Y. A., et al. (2020). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 76(4), 556-560. (URL: [Link])
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Kaluarachchi, H., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Dalton Transactions, 52(4), 1075-1080. (URL: [Link])
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Kaluarachchi, H., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Publishing. (URL: [Link])
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Kniaz, A. V., et al. (2021). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. Journal of Photochemistry and Photobiology A: Chemistry, 404, 112933. (URL: [Link])
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- 12. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate (CAS No. 1187170-24-6). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related compounds, including substituted furans and pyridines, and established general laboratory safety standards. The core principle of these guidelines is to treat the compound with a high degree of caution, assuming potential hazards based on its constituent chemical moieties.
Introduction to this compound
This compound is a heterocyclic compound incorporating both a furan and a pyridine ring system.[1] Such structures are common scaffolds in medicinal chemistry and drug discovery. The furan ring is a five-membered aromatic heterocycle containing oxygen, while pyridine is a six-membered aromatic heterocycle containing nitrogen.[2][3] The reactivity and biological activity of the compound are dictated by the interplay of these two rings and their substituents. Given the known toxicities of some furan and pyridine derivatives, it is imperative to handle this compound with appropriate care.[2][4][5]
Chemical and Physical Properties
A summary of the known and estimated physical and chemical properties of this compound and related compounds is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | CymitQuimica[1] |
| Molecular Weight | 231.251 g/mol | CymitQuimica[1] |
| Purity | Typically ≥97.0% | CymitQuimica[1] |
| Appearance | Likely a solid (based on similar furoates) | Inferred from Ethyl 2-furoate[6] |
| Solubility | Expected to be soluble in organic solvents. | Inferred from Ethyl 2-furoate[6] |
| Flash Point | Estimated to be >70°C | Inferred from Ethyl 2-furoate[6] |
Hazard Identification and Risk Assessment
-
Furan Moiety: Furan and its derivatives can be toxic and may be carcinogenic.[2] Furan can cause irritation to the eyes, skin, and mucous membranes.[2] Inhalation may lead to pulmonary edema, and absorption can affect the central nervous system.[2] Some furan compounds are metabolized in the liver to reactive intermediates that can be acutely toxic.[2] Chronic exposure to some furans has been linked to carcinogenicity.[2][7]
-
Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[5][8] Exposure can cause irritation to the skin and eyes.[5][8] Systemic effects can include nausea, headache, dizziness, and in severe cases, liver and kidney damage.[5][8]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The following diagram illustrates the required PPE.
Caption: Mandatory PPE for handling this compound.
Handling Protocols
General Handling
-
All handling of this compound, especially the weighing and transfer of solids, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Avoid contact with skin and eyes.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[11]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9][10]
Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Transfer: Gently add the weighed compound to the appropriate glassware.
-
Solubilization: Add the desired solvent to the glassware and mix gently until the compound is fully dissolved.
-
Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent and dispose of the waste in the designated hazardous waste container.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety. The following workflow outlines the recommended storage protocol.
Caption: Recommended storage workflow for this compound.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
-
Keep away from sources of ignition, heat, and direct sunlight.[9][11]
-
Incompatible Materials: Store separately from strong acids, strong bases, and strong oxidizing agents.[9][11] Accidental contact can lead to vigorous reactions.
Spill Management and Waste Disposal
Spill Management
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert dry material (e.g., vermiculite, sand, or earth).[9]
-
Collect: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal
-
This compound and any materials contaminated with it are considered hazardous waste.[12]
-
Collect all waste in a clearly labeled, sealed, and compatible container.[9][13]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[13]
-
Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[12][13][14] Incineration is a common disposal method for pyridine-based waste.[12][13]
Conclusion
The handling and storage of this compound require a proactive and cautious approach. By adhering to the protocols outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their experiments. These guidelines are based on the best available information for structurally related compounds and should be supplemented by sound scientific judgment and a thorough understanding of general laboratory safety principles.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-nitro-2-furoate.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from a generic university safety document.
-
Uchiyama, S., et al. (2021). Analysis of furans and pyridines from new generation heated tobacco product in Japan. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-furoate. Retrieved from [Link]
-
Environment, Health & Safety, University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]
- Merck Millipore. (2025). Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
European Food Safety Authority. (n.d.). Risks for public health related to the presence of furan and methylfurans in food. National Institutes of Health. Retrieved from [Link]
- University of Wisconsin System. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from a generic university disposal guide.
- BenchChem. (2025). Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals.
-
Public Health England. (2024). Pyridine: general information. GOV.UK. Retrieved from [Link]
-
Mercury Business Services. (2025). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
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- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
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- 4. Analysis of furans and pyridines from new generation heated tobacco product in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]
- 7. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Welcome to the technical support center for the synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key heteroaromatic compound. We will delve into the common challenges encountered during palladium-catalyzed cross-coupling reactions and provide field-proven insights to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura or Stille cross-coupling reaction.
A1: Low yields in the Suzuki-Miyaura coupling for this specific transformation often stem from a few key factors. Let's break down the common culprits and their solutions.
-
Catalyst System and Ligand Choice: The choice of palladium catalyst and ligand is critical for the successful coupling of heteroaromatic compounds.[1] 2-substituted pyridines can be particularly challenging due to the potential for the nitrogen atom to coordinate with the palladium center, thereby inhibiting catalytic activity.[2]
-
Troubleshooting:
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition and reductive elimination steps. N-heterocyclic carbene (NHC) palladium complexes can also offer enhanced stability and reactivity.[1]
-
Catalyst Precursor: While Pd(PPh₃)₄ is common, using a combination of a Pd(0) source like Pd₂(dba)₃ and a specific ligand allows for more tailored catalyst optimization. Alternatively, starting with a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to the active Pd(0) species, which can be influenced by other reaction components.[3]
-
Catalyst Loading: While typical loadings are around 1-5 mol%, increasing the catalyst loading might be necessary for challenging substrates. However, this should be balanced against the cost and potential for increased side reactions.[4]
-
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Troubleshooting:
-
An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is commonly used. K₃PO₄ is often a good choice for challenging couplings.[5] The choice of base can influence the reaction rate and the prevalence of side reactions.
-
The use of an aqueous solution of the base is often necessary to facilitate the transmetalation. A common solvent system is a mixture of an organic solvent like dioxane or DMF with water.[6][7]
-
-
-
Reaction Temperature and Time:
-
Troubleshooting:
-
Insufficient heating can lead to incomplete reactions. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[6][8]
-
Conversely, prolonged heating at high temperatures can lead to catalyst decomposition and the formation of byproducts. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
-
Quality of Reagents and Solvents:
-
Troubleshooting:
-
Ensure your boronic acid or ester is of high purity and has not degraded. Boronic acids can undergo protodeboronation.[9]
-
Use anhydrous solvents when the reaction conditions are sensitive to moisture, although some water is often beneficial in Suzuki couplings. Ensure solvents are properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.
-
-
A2: The formation of homocoupling (e.g., bipyridine or difuran) and dehalogenation products is a common issue in cross-coupling reactions.[6][10]
-
Homocoupling of the Boronic Acid/Ester: This often occurs due to the presence of oxygen.
-
Troubleshooting:
-
Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Homocoupling of the Halide (Ullmann-type reaction): This can be promoted by the palladium catalyst, especially at higher temperatures.[6]
-
Troubleshooting:
-
Optimize the reaction temperature and time to favor the cross-coupling pathway.
-
Careful selection of the ligand can sometimes suppress this side reaction.
-
-
-
Dehalogenation of the Pyridine Starting Material: This side reaction can occur via a hydride transfer mechanism.[10]
-
Troubleshooting:
-
The source of the hydride can be solvents (like alcohols) or certain bases. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.
-
Ensure the purity of your reagents to avoid contaminants that could act as hydride sources.
-
-
A3: The Stille coupling, which uses an organotin reagent, is a robust alternative to the Suzuki-Miyaura reaction and is often less sensitive to the presence of water.[11][12]
-
Key Considerations:
-
Organostannane Reagent: You would need to use either 2-(tributylstannyl)-3-methylpyridine or ethyl 5-(tributylstannyl)-2-furoate. These reagents are often stable but are also highly toxic, requiring careful handling.[11]
-
Catalyst System: Similar palladium catalysts and ligands as in the Suzuki coupling are generally effective. Ligands like XPhos have been shown to be efficient for coupling heteroarylstannanes.[13]
-
Additives: In some cases, additives like Cu(I) salts can accelerate the transmetalation step.
-
Byproduct Removal: A significant drawback of the Stille reaction is the difficulty in removing the toxic tin byproducts from the final product. This often requires specific workup and purification procedures, such as treatment with potassium fluoride or chromatography on silica gel.
-
A4: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Common Impurities:
-
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove inorganic salts. A wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities, but be cautious as this may also protonate your product, potentially moving it into the aqueous layer. A wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.
-
Column Chromatography: This is the most common method for purification. A gradient elution with a solvent system like hexanes/ethyl acetate on silica gel is typically effective.
-
Palladium Removal: If residual palladium is a concern (especially for pharmaceutical applications), it can be removed by treatment with activated carbon, specific scavengers, or by filtering the crude product through a pad of Celite.[4]
-
Crystallization: If the product is a solid, crystallization can be an excellent final purification step.
-
Experimental Protocols & Methodologies
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a starting point for the synthesis of this compound. Optimization of the ligand, base, and temperature may be required.
Reaction Scheme: (Assuming the coupling of 2-bromo-3-methylpyridine with ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 2-Bromo-3-methylpyridine | 172.02 | 1.0 | 1.0 |
| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate | 280.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-methylpyridine (1.0 mmol), ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate (1.2 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Flowchart
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for yield improvement.
References
-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3343-3356. [Link]
- See, Y. Y., & Zhang, Y. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Current Topics in Medicinal Chemistry, 12(15), 1238-1254.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from [Link]
-
Basavaraju, B., Sharma, S., & Kumar, A. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1749-1768. [Link]
-
Cravotto, G., & Orio, L. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Yılmaz, Ü., et al. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1971. [Link]
-
Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling of Heterocyclic Substrates. Organic Syntheses, 91, 105. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Yılmaz, Ü., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system.
-
PrepChem. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Clark, J. (2021). Hydrolysing esters. Chemguide. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Reaction of 2-Halopyridines.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 10.
-
Wang, Y., et al. (2011). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]
-
Grizhina, E. V., et al. (2019). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate. [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles, 83(8), 1889.
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]
-
Leah4sci. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
- Kuticheva, K. V., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424-427.
- Burness, D. M. (1958). 2-Furoic acid, 3-methyl-. Organic Syntheses, 38, 50.
- Gemoets, H. P. L., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Medicinal Chemistry, 13(5), 623-628.
- McElvain, S. M., & Goese, M. A. (1943). 5-ethyl-2-methylpyridine. Organic Syntheses, 23, 33.
- Bantia, S., et al. (2001). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. Journal of Medicinal Chemistry, 44(14), 2349-2362.
- Kornicka, A., et al. (2014). Study on the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles and their acid–base interactions. Molecules, 19(8), 12594-12610.
- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296.
Sources
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- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. scispace.com [scispace.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Welcome to the technical support center for the purification of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and detailed protocols to resolve them.
Issue 1: Persistent Yellow/Brown Coloration in the Isolated Product
Question: My final product of this compound is consistently a yellow to brown oil or solid, even after column chromatography. What is causing this discoloration and how can I obtain a colorless product?
Answer:
This discoloration is a common issue and typically points to the presence of residual palladium catalyst from the synthesis (often a Suzuki-Miyaura coupling) or degradation of the furan ring.
Root Cause Analysis:
-
Residual Palladium: Palladium catalysts, especially when they form palladium black, can be difficult to remove completely through standard silica gel chromatography.[1] These fine black particles can leach through the column, imparting a gray to brown hue to the product.
-
Furan Ring Instability: The furan ring system can be sensitive to acidic conditions, heat, and prolonged exposure to air, leading to the formation of colored polymeric impurities.[2][3] The presence of strong electron-withdrawing groups can sometimes enhance stability, but the overall pseudoaromatic character of the furan ring makes it susceptible to degradation.[3]
Troubleshooting Protocol: Decolorization and Prevention
-
Activated Carbon Treatment:
-
Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Concentrate the filtrate in vacuo. Caution: Avoid excessive heat to prevent furan degradation.
-
-
Optimized Chromatography:
-
Pre-treatment: Before loading onto a column, consider passing a solution of the crude product through a small plug of Celite® or silica gel to remove gross palladium residues.
-
Stationary Phase: If palladium leaching is suspected, consider using a different stationary phase like alumina (neutral or basic) which can have a different affinity for palladium complexes.
-
Solvent System: Ensure the use of high-purity solvents for chromatography to avoid introducing impurities that could promote degradation.
-
-
Preventative Measures During Synthesis:
-
Reaction Work-up: After the Suzuki coupling, a thorough aqueous work-up is crucial. Washing with a dilute solution of a chelating agent like EDTA can help sequester palladium salts.
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 2: Co-elution of Starting Materials or Homocoupled Byproducts with the Product during Chromatography
Question: I am having difficulty separating my desired product from unreacted 3-methyl-2-bromopyridine and homocoupled byproducts (e.g., 3,3'-dimethyl-2,2'-bipyridine) using column chromatography. They have very similar Rf values.
Answer:
This is a classic challenge in the purification of products from cross-coupling reactions where starting materials and byproducts have similar polarities to the desired product.[1][4]
Root Cause Analysis:
-
Similar Polarity: The pyridine and furan moieties confer a certain polarity to the molecule. The starting materials and homocoupled products often share a similar overall polarity, making separation by normal-phase chromatography difficult.
-
Reaction Incompleteness: Incomplete consumption of starting materials is a primary reason for their presence in the crude mixture.
Troubleshooting Protocol: Enhancing Chromatographic Resolution
-
Solvent System Optimization:
-
Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane). A slow, gradual increase in polarity can often resolve closely eluting spots.
-
Ternary Solvent Systems: The addition of a small amount of a third solvent with different properties (e.g., dichloromethane or a small amount of an amine base like triethylamine) can alter the selectivity of the separation.
-
-
Alternative Chromatography Techniques:
-
pH-Zone-Refining Counter-Current Chromatography: This technique has been successfully used to separate pyridine derivatives with high purity.[5] It relies on the differential partitioning of compounds between two immiscible liquid phases based on their pKa values.
-
Reverse-Phase Chromatography: If the impurities are significantly more or less polar, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can provide an orthogonal separation mechanism.
-
-
Chemical Treatment Post-Reaction:
-
Acid/Base Extraction: An acid/base extraction can be employed to separate basic pyridine-containing compounds from non-basic impurities.[6] Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The pyridine-containing compounds will move to the aqueous phase. The aqueous phase can then be basified (e.g., with NaOH) and back-extracted with an organic solvent to recover the purified product and related basic impurities, now separated from non-basic ones.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?
A1: Besides unreacted starting materials, the most common byproducts from a Suzuki-Miyaura coupling include:
-
Homocoupled Products: Resulting from the coupling of two molecules of the boronic acid/ester or two molecules of the halide.[1]
-
Protodeboronation Product: The boronic acid derivative reacts with a proton source to replace the boronic acid group with a hydrogen atom.[1]
-
Dehalogenation Product: The halide starting material is reduced, replacing the halogen with a hydrogen atom.[1]
-
Boric Acid and Related Species: These are inherent byproducts of the reaction.[7]
Table 1: Common Suzuki Coupling Byproducts and their Origin
| Impurity Type | Origin |
| Homocoupled Byproducts | Side reaction of starting materials |
| Protodeboronation Byproducts | Hydrolysis or protonation of the boronic acid |
| Dehalogenation Byproducts | Reduction of the aryl halide |
| Palladium Black | Aggregation of the palladium catalyst |
Q2: My product appears to be hydrolyzing back to the carboxylic acid during work-up or purification. How can I prevent this?
A2: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat.[8][9]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction.[10][11] To minimize it, avoid prolonged contact with strong acids, especially at elevated temperatures. During acidic extractions, use dilute acid and perform the extraction quickly at room temperature or below.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and leads to the carboxylate salt.[8][10] Avoid using strong bases like NaOH or KOH in your work-up if the ester is desired. If a basic wash is necessary, use a milder base like sodium bicarbonate and perform the wash promptly.
-
General Prevention: Ensure all work-up and purification steps are performed in a timely manner. Avoid storing the crude product in protic solvents for extended periods. When concentrating the product, use moderate temperatures on the rotary evaporator.
Q3: I am considering recrystallization for final purification. What solvents are recommended for this compound?
A3: Recrystallization can be an effective method for final purification if the product is a solid and the impurity profile is suitable. The choice of solvent is critical.
-
Solubility Testing: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12]
-
Recommended Solvent Systems:
-
Single Solvents: Consider solvents like ethanol, isopropanol, or acetonitrile.
-
Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane, or warm ethanol) and then slowly add a poor solvent (e.g., hexanes, heptane, or cold water) until turbidity is observed. Then, allow the solution to cool slowly.[13]
-
Experimental Protocol: Trial Recrystallization
-
Place a small amount of the impure solid (10-20 mg) in a small test tube.
-
Add a few drops of the chosen solvent and heat gently to see if it dissolves.
-
If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If it does not dissolve, add more solvent dropwise with heating until it does, then proceed with cooling.
-
Based on these small-scale tests, a suitable solvent or solvent system can be selected for a larger scale recrystallization.
Q4: My NMR spectrum shows some inconsistencies, suggesting potential isomerization or degradation. Is this common for this class of compounds?
A4: While this compound itself is generally stable, the furan ring can participate in certain reactions, especially under photochemical conditions or with strong dienophiles.[14] However, for typical purification procedures, this is less common. More likely sources of spectral inconsistencies are:
-
Residual Solvents: Ensure the product is thoroughly dried under high vacuum.
-
Polymorphism: If the product is a solid, it may exist in different crystalline forms, which can sometimes lead to minor differences in solid-state characterization, though less commonly in solution NMR.
-
Impurity Overlap: Signals from closely related impurities may be overlapping with your product signals, complicating the spectrum. Re-purification or analysis by a higher-field NMR may be necessary for clarification.
Section 3: Visualization of Workflows
Troubleshooting Workflow for Chromatographic Purification
This diagram outlines a systematic approach to troubleshooting common issues encountered during the chromatographic purification of this compound.
Caption: A logical workflow for troubleshooting chromatographic purification.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Substituted Furans.
- Chemguide. (n.d.). Hydrolysing esters.
- ResearchGate. (n.d.). General scheme of the study of furan stability.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters.
- PubMed. (n.d.). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- MDPI. (n.d.). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction.
- ResearchGate. (2021). The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride)?
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- 4. researchgate.net [researchgate.net]
- 5. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [laro.lanl.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Introduction: Understanding the Stability Profile of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
An essential guide for researchers, scientists, and drug development professionals working with Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate.
This compound is a molecule of interest that incorporates three key chemical features: an ethyl ester, a furan ring, and a substituted pyridine ring. Each of these functional groups contributes to the compound's overall chemical behavior, and understanding their individual liabilities is crucial for designing robust experiments, developing stable formulations, and ensuring data integrity. The pyridine ring, while aromatic, is less stabilized than benzene and possesses a basic nitrogen atom that can influence reactivity. The furan ring is notably sensitive to acidic conditions, while the ethyl ester is susceptible to hydrolysis.[1]
This technical support guide provides practical, in-depth answers to common stability and degradation challenges encountered during the handling and analysis of this compound. The insights are grounded in the fundamental chemistry of its constituent parts and aligned with standard pharmaceutical practices for stability testing.[2]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
A1: The molecule's structure points to three main areas of concern:
-
Acid-Catalyzed Degradation: The furan ring is highly susceptible to degradation in acidic environments. Protonation can lead to ring-opening, followed by polymerization, which is often visually indicated by a change in color to yellow, brown, or even black.[1][3]
-
Hydrolysis: The ethyl ester functional group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 5-(3-Methyl-2-pyridyl)-2-furoic acid, and ethanol.[4]
-
Oxidation: The electron-rich furan and pyridine rings, along with the methyl substituent on the pyridine, are potential sites for oxidation. Forced degradation studies often employ agents like hydrogen peroxide to assess this liability.[5][6]
-
Photostability: Compounds with conjugated aromatic systems can be sensitive to light, which may induce degradation or isomerization. It is crucial to protect the compound from light exposure during storage and experiments.[7]
Q2: What are the recommended storage conditions for the compound in its solid state and in solution?
A2:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.[8][9] A refrigerator or freezer at -20°C is recommended for long-term storage. The use of a desiccator can prevent moisture uptake, which could slowly hydrolyze the ester over time.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents (e.g., acetonitrile, DMSO) and store in tightly capped, amber glass vials at low temperatures (-20°C or below).[7] For extended storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
Q3: Which solvents are most suitable for experimental work to minimize degradation?
A3: The choice of solvent is critical.
-
Recommended: Aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) are generally safe choices as they are less likely to participate in degradation reactions.
-
Use with Caution: Protic solvents like methanol and ethanol can, under certain catalytic conditions (acidic or basic), lead to transesterification, where the ethyl group of the ester is exchanged with the methyl or ethyl group from the solvent. Water and other aqueous buffers can cause hydrolysis, especially at non-neutral pH.
Q4: What are the most probable degradation products I should look for during analysis?
A4: Based on the compound's structure, the two most likely primary degradation products are:
-
5-(3-Methyl-2-pyridyl)-2-furoic acid: Formed via hydrolysis of the ethyl ester. In reverse-phase HPLC, this carboxylic acid will be more polar and typically elute earlier than the parent ester.
-
Polymeric materials: Resulting from the acid-catalyzed opening of the furan ring. These are often complex mixtures that may appear as a baseline rise or broad, unresolved peaks in a chromatogram and can cause solution discoloration.[1]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during your research.
Issue 1: My reaction mixture or analytical solution is turning yellow, brown, or black.
-
Probable Cause: This is a classic indicator of furan ring degradation.[1] The cause is almost certainly the presence of acid, which may be a reagent, a catalyst, or an impurity in one of your solvents. High temperatures can accelerate this process.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of all aqueous solutions. Ensure they are neutral (pH 6-8).
-
Purify Reagents: Ensure all solvents and reagents are free of acidic impurities. Consider passing solvents through a plug of neutral alumina if acidity is suspected.
-
Control Temperature: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Use an Inert Atmosphere: Performing reactions under nitrogen or argon can prevent air oxidation, which can sometimes generate acidic byproducts and contribute to discoloration.[1]
-
Issue 2: An unexpected peak is consistently appearing in my HPLC chromatogram.
-
Probable Cause: A new peak, especially one that grows over time, signifies degradation. If the new peak has a shorter retention time on a C18 column, it is likely the more polar hydrolysis product, 5-(3-Methyl-2-pyridyl)-2-furoic acid.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use a mass spectrometer (LC-MS) to determine the mass of the unknown peak. The furoic acid degradant will have a mass corresponding to the loss of the ethyl group (C₂H₅) and the addition of a hydrogen, a net loss of 28 Da.
-
Forced Degradation Confirmation: Intentionally degrade a small sample of your compound by adding a drop of dilute acid or base. Analyze this sample by HPLC. If the new peak in your experiment matches the retention time of the major peak in the intentionally degraded sample, you have confirmed its identity as a hydrolysis product.
-
Review Sample Preparation: Ensure that the sample diluent is neutral and that samples are analyzed promptly after preparation.
-
Issue 3: I am observing low or inconsistent assay values and poor mass balance.
-
Probable Cause: This can result from either degradation of the analyte after sample preparation or non-specific binding of the compound to surfaces.
-
Troubleshooting Steps:
-
Minimize Sample Prep Time: Prepare samples immediately before analysis. If a batch of samples must be prepared, keep them in an autosampler cooled to 4-10°C.
-
Use Amber Vials: To rule out photodegradation, use amber or light-blocking vials for all standards and samples.[7]
-
Check Container Compatibility: Highly conjugated, heterocyclic compounds can sometimes adsorb to glass surfaces. Test for this by comparing results from standard glass vials, silanized glass vials, and polypropylene vials.
-
Assess Mass Balance: In stability studies, the decrease in the parent compound's peak area should be matched by an increase in the peak areas of the degradation products. If the total peak area decreases significantly, it may indicate the formation of non-UV active products or compounds that are precipitating or adsorbing to surfaces.[2]
-
Part 3: Key Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding a molecule's intrinsic stability.[10][11] This protocol outlines the typical conditions based on ICH guidelines.[2]
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Include a control sample (1 mL stock + 1 mL of 50:50 acetonitrile:water).
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Heat the control sample at 60-80°C.
-
Photolytic: Expose the control sample to a calibrated light source (per ICH Q1B guidelines).
-
-
Incubation: Store the vials under the specified conditions. For hydrolytic, oxidative, and thermal stress, heating to 40-60°C can be used to accelerate degradation.
-
Time Points: Withdraw aliquots at set time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid (e.g., add 0.1 M NaOH to the HCl sample). Dilute all samples to a final concentration suitable for analysis.
-
Analysis: Analyze all stressed samples, a time-zero sample, and the control sample using a suitable stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from all potential degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (adjust based on compound's ionization).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A generic gradient might be:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Detection: Use a Photodiode Array (PDA) detector. This is critical as it allows you to:
-
Monitor at multiple wavelengths to ensure detection of all components.
-
Perform peak purity analysis on the parent compound peak in stressed samples to confirm it is not co-eluting with a degradant.
-
-
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity, which is proven by the forced degradation study itself.
Part 4: Data Summary and Visualization
Table 1: Summary of Potential Degradation Pathways and Conditions
| Stress Condition | Reagent/Parameter | Potential Degradation Pathway | Primary Degradant(s) |
| Acidic | 0.1 M HCl, 60°C | Furan ring opening/polymerization; Ester hydrolysis | 5-(3-Methyl-2-pyridyl)-2-furoic acid; Polymers |
| Basic | 0.1 M NaOH, 60°C | Ester hydrolysis | 5-(3-Methyl-2-pyridyl)-2-furoic acid |
| Oxidative | 3% H₂O₂, RT/60°C | Oxidation of furan/pyridine rings or methyl group | Oxidized derivatives (e.g., N-oxides, hydroxylated species) |
| Thermal | 80°C (dry or solution) | General decomposition, potentially decarboxylation | Various, depends on conditions |
| Photolytic | Light exposure (ICH Q1B) | Photodegradation, isomerization | Various photoproducts |
Diagram of Key Degradation Pathways
Caption: Primary degradation pathways for the target molecule.
References
- Bristol University. (2025). Pyridine - Molecule of the Month.
- ECHEMI. (n.d.). The pyridine/benzene stability 'paradox'?.
- Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?.
- BioProcess International. (n.d.).
- Chemistry LibreTexts. (2024). Aromatic Heterocycles - Pyridine and Pyrrole.
- MedChemExpress. (n.d.).
- MedCrave online. (2016).
- CymitQuimica. (n.d.).
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Research Journal of Pharmacy and Technology. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (2025).
- Cayman Chemical. (2025).
- SciSpace. (2016).
- Wikipedia. (n.d.). Pyridine.
- Biomedical Journal of Scientific & Technical Research. (2022).
- Journal of Pharmaceutical Sciences. (2000).
- Journal of Pharmaceutical Sciences. (1985). Hydrolysis and Solvent-Dependent 2'----5'and 3'----5' Acyl Migration in Prodrugs of 9-beta-D-arabinofuranosyladenine.
- BenchChem. (2025).
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrolysis and solvent-dependent 2'----5'and 3'----5' acyl migration in prodrugs of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
"Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate" common experimental errors
Welcome to the technical support resource for the synthesis and handling of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthetic endeavors.
Overview of Synthetic Strategy
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction. This approach creates the pivotal C-C bond between the furan and pyridine rings. The two most common and effective methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This reaction couples a pyridine-based organoboron reagent (e.g., 3-methyl-2-pyridylboronic acid or its pinacol ester) with a furan-based halide or triflate (e.g., ethyl 5-bromo-2-furoate). It is often favored due to the lower toxicity and environmental impact of boron-containing reagents.
-
Stille Coupling: This method involves the reaction of a pyridine halide (e.g., 2-bromo-3-methylpyridine) with an organostannane derivative of the furan (e.g., ethyl 5-(tributylstannyl)-2-furoate). While highly reliable and tolerant of many functional groups, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[1][2]
This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, as it is the more commonly adopted method in modern synthetic labs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
Answer: Low or nonexistent yield in a palladium-catalyzed cross-coupling is a frequent but solvable issue. A systematic check of your reagents and reaction conditions is the key.
1. Catalyst Integrity and Activity:
-
Cause: The active Pd(0) catalyst is the heart of the reaction. If it fails to form from the Pd(II) precatalyst or is deactivated, the catalytic cycle will halt.[3] Oxygen is a primary culprit, as it can oxidize the sensitive phosphine ligands and the Pd(0) center, leading to the formation of inactive palladium black.[3]
-
Solution:
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use by methods such as freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.
-
Precatalyst Reduction: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ need to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst system (e.g., a Buchwald palladacycle precatalyst).
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For coupling 2-substituted pyridines, which can be challenging, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition step.[3][5]
-
2. Reagent Quality and Stability:
-
Cause: The stability of the organoboron reagent is critical. Heteroaromatic boronic acids, particularly 2-pyridyl boronic acids, are notoriously susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) before it can transmetalate to the palladium center.[3][5][6]
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA esters of the pyridine boronic acid are generally more stable and less prone to protodeboronation than the free boronic acids.[3]
-
Reagent Purity: Ensure your aryl halide and boronic acid/ester are pure. Impurities can poison the catalyst.[3] Use freshly acquired or recently purified starting materials.
-
Base Selection: The base activates the boronic acid for transmetalation.[7] However, overly strong or aqueous bases can accelerate protodeboronation. Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice. If using carbonates (K₂CO₃, Cs₂CO₃), ensure conditions are not excessively aqueous. For ester-containing substrates like yours, a milder base like potassium fluoride (KF) can prevent hydrolysis of the ethyl ester, though it may slow the reaction rate.[7]
-
Issue 2: Presence of Significant Side Products
Question: My reaction works, but I see significant amounts of homocoupled byproducts in my crude NMR. How can I minimize these?
Answer: Homocoupling, the reaction of two molecules of the same starting material (e.g., two boronic acids or two aryl halides), is a common side reaction.
1. Boronic Acid Homocoupling (Biaryl Formation):
-
Cause: This typically occurs when the reaction mixture contains Pd(II) species and is exacerbated by the presence of oxygen. The Pd(II) can mediate the coupling of two boronic acid molecules, which also serves to reduce the palladium to the active Pd(0) state.
-
Solution:
-
Rigorous Degassing: As with low yield issues, minimizing oxygen is the most effective way to suppress this side reaction.
-
Controlled Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. A large excess can favor homocoupling.
-
Optimized Catalyst System: Using a highly active catalyst that promotes the desired cross-coupling at a much faster rate than the homocoupling pathway can be effective.
-
2. Aryl Halide Homocoupling:
-
Cause: This is less common but can occur at high temperatures or with very reactive catalyst systems.
-
Solution:
-
Lower Reaction Temperature: Screen lower temperatures (e.g., 80 °C instead of 110 °C) to see if the desired reaction can proceed without favoring homocoupling.
-
Ligand Modification: Changing the phosphine ligand can sometimes alter the relative rates of the desired and undesired pathways.
-
Issue 3: Difficulties in Product Purification
Question: I have a mixture of my desired product, starting materials, and a byproduct that has a very similar polarity. How can I effectively purify my compound?
Answer: Purifying biaryl compounds from structurally similar impurities is a frequent challenge.
-
Problem: The desired product, this compound, may have a polarity very close to that of the homocoupled pyridine dimer or the unreacted aryl halide, making separation by standard column chromatography difficult.[8]
-
Solutions:
-
Recrystallization: This is often the most effective method for purifying solid products. Screen various solvent systems. A good starting point is a binary system where the compound is soluble in one solvent when hot but insoluble when cold, and the impurities have different solubility profiles. For biaryl compounds, systems like hexanes/ethyl acetate, hexanes/methanol, or toluene can be effective.[9]
-
Column Chromatography Optimization:
-
Solvent System: Avoid highly polar solvents if possible. Use a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A 0-10% gradient of ethyl acetate in hexanes might provide the necessary separation.
-
Stationary Phase: If standard silica gel fails, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
-
-
Acid/Base Extraction: Since your product contains a basic pyridine nitrogen, an acid wash can be used to selectively move it into an aqueous layer. Dissolve the crude mixture in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent. Caution: This method risks hydrolyzing the ethyl ester if a strong base or prolonged exposure is used.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling method is better for this synthesis, Suzuki-Miyaura or Stille? A1: Both can be effective. The Suzuki-Miyaura reaction is generally preferred due to the low toxicity of boron reagents and easier purification.[1] However, Stille couplings can sometimes be more robust and less sensitive to reaction conditions, especially if a high-quality organostannane reagent is available. The significant toxicity and difficulty in removing organotin byproducts make the Stille reaction less desirable for many applications, particularly in pharmaceutical development.[2][10]
Q2: How do I confirm the identity and purity of my final product? A2: A combination of spectroscopic methods is essential.
-
¹H NMR: This is the primary tool. You should see characteristic signals for the ethyl ester (a quartet and a triplet), the methyl group on the pyridine ring (a singlet), and distinct aromatic protons for both the furan and pyridine rings.
-
¹³C NMR: This will confirm the number of unique carbons and their chemical environment. Expect to see signals for the ester carbonyl, the ethyl group, the methyl group, and the aromatic carbons of the two rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (231.25 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches, such as the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C=C/C=N stretches in the aromatic region (around 1500-1600 cm⁻¹).
| Expected ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (ppm) | Assignment & Multiplicity |
| ~8.4-8.5 | Pyridine H6 (doublet) |
| ~7.5-7.7 | Pyridine H4 (doublet of doublets) |
| ~7.1-7.2 | Pyridine H5 (doublet) |
| ~7.1-7.2 | Furan H3 (doublet) |
| ~6.8-6.9 | Furan H4 (doublet) |
| ~4.4 | -OCH₂CH₃ (quartet) |
| ~2.6 | Pyridine -CH₃ (singlet) |
| ~1.4 | -OCH₂CH₃ (triplet) |
| (Note: These are estimated values based on similar structures. Actual shifts may vary.) |
Q3: My reaction turns black. Is this normal? A3: A color change to dark brown or black is very common in palladium-catalyzed reactions. It often indicates the formation of finely divided, colloidal Pd(0), which is the active catalyst. However, if this happens rapidly upon heating and is accompanied by the formation of a precipitate (palladium black), it can signify catalyst decomposition and deactivation, which will lead to a stalled reaction.[3]
Key Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Synthesis
This protocol is a generalized procedure and should be optimized for your specific setup.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromo-2-furoate (1.0 eq), 3-methylpyridine-2-boronic acid pinacol ester (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the phosphine ligand (if not part of the precatalyst).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration relative to the halide) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography or recrystallization as described in the troubleshooting section.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University. Retrieved January 19, 2026, from [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- Grøtli, M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- D'Meza, R. E., et al. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Schlitzer, M., et al. (2017).
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- Gronowitz, S., & Peters, D. (1990). Convenient Synthesis of Various Terheterocyclic Compounds by Pd(0)-Catalyzed Coupling Reactions. HETEROCYCLES, 30(1), 645-658.
-
Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- Process for the preparation of substituted pyridines. (1989).
-
5-Ethyl-2-methylpyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ethyl-2-methylpyridine. Organic Syntheses, 30, 41.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(6), 2271–2284.
-
2-Ethyl-5-methylfuran. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1975.
-
Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Ethyl 5-Formyl-1-(pyridin-3-yl)
- Process for the production of 2-methyl-5-ethyl pyridine. (1974).
- Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768.
- 3-Methyl-2-furoic acid. (1951). Organic Syntheses, 31, 74.
- The preparation method of 5-ethylpyridine-2,3-dicarboxylate. (2015).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). Tetrahedron Letters, 96, 153721.
- Method for preparing fluticasone furoate. (2015).
-
ethyl 2-furoate, 614-99-3. (n.d.). The Good Scents Company. Retrieved January 19, 2026, from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. (2006).
Sources
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- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for optimizing the reaction conditions of "Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate".
Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. As a 2,5-disubstituted furan bearing a pyridine moiety, this synthesis presents unique challenges, primarily centered around the palladium-catalyzed cross-coupling step. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate common pitfalls and systematically optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Getting Started - The Initial Reaction Setup
Question 1: What is the most common and reliable method for synthesizing this compound?
Answer: The most robust and widely adopted method for constructing the C-C bond between the furan and pyridine rings is a palladium-catalyzed cross-coupling reaction.[1][2] Specifically, the Suzuki-Miyaura coupling is highly recommended as a starting point due to its broad functional group tolerance and the relatively low toxicity of its boron-based reagents compared to alternatives like Stille coupling (which uses toxic organotin reagents).[3][4][5]
The general strategy involves coupling one of two pairs of reactants:
-
Route A: Ethyl 5-bromo-2-furoate with (3-methylpyridin-2-yl)boronic acid.
-
Route B: 2-Bromo-3-methylpyridine with a furan-2-boronic acid derivative.
Route A is often preferred initially because aryl bromides are typically stable and commercially available, while 2-pyridylboronic acids can be challenging substrates due to their propensity for protodeboronation and potential to inhibit the palladium catalyst.[6][7]
Question 2: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling to synthesize the target molecule?
Answer: Certainly. The following protocol is a robust starting point based on established methodologies for coupling heteroaryl halides with heteroaryl boronic acids.[6][8] Always remember that optimization will likely be necessary for your specific setup.
dot
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of Ethyl 5-bromo-2-furoate
-
Reagent Preparation: To a flame-dried Schlenk flask, add Ethyl 5-bromo-2-furoate (1.0 equiv), (3-methylpyridin-2-yl)boronic acid (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst system. A good starting point is Pd(dppf)Cl₂ (3-5 mol %) or a combination of Pd₂(dba)₃ (2 mol %) and a ligand like SPhos or XPhos (4-5 mol %).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a 4:1 or 5:1 mixture of 1,4-dioxane and water.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble argon through the solution for 20-30 minutes to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and unwanted side reactions.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS every few hours. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Section 2: Troubleshooting Common Problems
Question 3: My reaction is not working. TLC/LC-MS shows only unreacted starting materials. What are the most likely causes?
Answer: This is a very common issue, particularly with heteroaromatic couplings. The problem usually traces back to an inactive catalytic cycle. Here is a breakdown of potential causes and solutions:
dot
Caption: A decision flowchart for troubleshooting a failed Suzuki coupling reaction.
-
Inactive Palladium Catalyst: The Pd(0) active species is sensitive to oxygen.[2]
-
Cause: Inefficient degassing of the solvent and reaction vessel. The palladium(II) precatalyst may not have been properly reduced to the active Pd(0) species.
-
Solution: Ensure your solvent is thoroughly degassed. Using a pre-catalyst that more readily forms the active Pd(0) species can also help. If you see palladium black precipitating, it's a sign of catalyst decomposition. Switching to more robust phosphine ligands, such as those developed by Buchwald, can stabilize the catalyst and improve performance.[9][10]
-
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[11]
-
Cause: The chosen base (e.g., K₂CO₃) may not be strong enough or soluble enough in the reaction medium.
-
Solution: Screen a variety of bases. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents. Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings.[12] Also, ensure the base is anhydrous and finely powdered to maximize surface area.
-
-
Protodeboronation of the Boronic Acid: (3-Methylpyridin-2-yl)boronic acid can be unstable, especially in the presence of water at high temperatures, leading to the replacement of the boronic acid group with a hydrogen atom.
-
Cause: The C-B bond is cleaved before it can transmetalate to the palladium center. This is a known issue with electron-deficient heteroaryl boronic acids.[6][7]
-
Solution:
-
Use a higher equivalence of the boronic acid (e.g., 2.0-2.5 equiv).
-
Switch to the corresponding boronate ester (e.g., the pinacol ester), which is generally more stable than the free boronic acid.[13]
-
Consider using anhydrous conditions, as water can facilitate this side reaction.
-
-
Question 4: I'm seeing a low yield of my product, along with a significant amount of a side product from the homocoupling of my boronic acid (a bipyridine). How can I prevent this?
Answer: Homocoupling is a common side reaction in Suzuki couplings, especially when the desired cross-coupling is slow. It arises from the reaction of two boronic acid molecules.
-
Cause: This often points to a slow oxidative addition step (the reaction of the palladium catalyst with the ethyl 5-bromo-2-furoate). If the palladium catalyst reacts too slowly with the bromide, it has more opportunity to catalyze the homocoupling of the boronic acid. The presence of residual oxygen can also promote this pathway.
-
Solutions:
-
Change the Ligand: Use more electron-rich and bulky phosphine ligands (e.g., tri-tert-butylphosphine or Buchwald ligands like XPhos). These ligands accelerate the rate of oxidative addition and reductive elimination, favoring the desired cross-coupling pathway.[9]
-
Rigorous Degassing: As mentioned before, eliminate all oxygen from the reaction.
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture after the catalyst and aryl halide have been heated can minimize homocoupling.
-
Section 3: Purification and Product Stability
Question 5: My product seems to be degrading during column chromatography or upon standing. What's happening and how can I fix it?
Answer: Furan rings can be sensitive, particularly to acid and sometimes to air and light, which can lead to polymerization or ring-opening.[14]
-
Cause: Silica gel is slightly acidic and can cause degradation of sensitive compounds. Prolonged exposure to air and light can also be detrimental.
-
Solutions:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v in your eluent), and then flush with the starting eluent. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a treated silica gel for chromatography.
-
Minimize Exposure: Work quickly during purification. After purification, store the final compound under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer to maximize its long-term stability.
-
Aqueous Wash: Before chromatography, ensure your crude product is washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic residues from the reaction.[14]
-
Optimization Strategies & Data
For systematically optimizing the reaction, a Design of Experiments (DoE) approach is highly valuable.[11] However, a simpler approach is to screen key parameters one at a time or in small sets.
Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Condition 4 | Rationale for Variation |
|---|---|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | NiCl₂(PCy₃)₂ | Different ligands affect oxidative addition/reductive elimination rates. Nickel catalysts can sometimes be effective for challenging heteroaryl couplings.[12][15] |
| Base | K₂CO₃ (3 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (3 equiv) | t-BuOK (3 equiv) | Base strength and solubility are critical for transmetalation. Stronger bases may be required. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF | THF | Solvent polarity affects reagent solubility and reaction kinetics. Anhydrous conditions (DMF, THF) can prevent protodeboronation. |
| Temperature | 80 °C | 100 °C | 120 °C (reflux) | 65 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link][1]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link][16]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link][11]
-
Scattolin, T., & Nova, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][2]
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link][17]
-
Li, W., Nelson, D. P., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link][6]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. [Link][18]
-
Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives. [19]
-
National Center for Biotechnology Information. (n.d.). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link][20]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link][21]
-
ACS Publications. (n.d.). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. [Link][22]
-
ACS Publications. (n.d.). Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry. [Link][24]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. [Link][25]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link][26]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link][15]
-
RSC Publishing. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link][27]
-
National Center for Biotechnology Information. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link][28]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link][3]
-
National Center for Biotechnology Information. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link][4]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link][12]
-
PrepChem.com. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. [Link][29]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link][7]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link][9]
-
YouTube. (2019). Master the Challenge: Suzuki, Stille & Sonogashira Coupling Exam Solutions Uncovered!. [Link][30]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link][31]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link][10]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link][13]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link][8]
-
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link][32]
-
Jetir.Org. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. [Link][33]
Sources
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- 3. Stille Coupling [organic-chemistry.org]
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Technical Support Center: Purification of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this heterocyclic compound. Achieving high purity is paramount for obtaining reliable and reproducible results in downstream applications, from screening assays to synthetic route development. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Understanding the Challenge: Potential Impurities
The purification strategy for this compound is dictated by the impurities present. These typically arise from the synthetic route employed. A common approach to synthesizing this molecule involves a cross-coupling reaction (e.g., Suzuki or Stille coupling) between a pyridine derivative and a furan derivative.
Common sources of impurities include:
-
Unreacted Starting Materials: Such as 2-bromo-3-methylpyridine or ethyl 5-(tributylstannyl)-2-furoate.
-
Catalyst Residues: Palladium or other transition metal catalysts used in the coupling reaction.
-
Side-Reaction Products: Homocoupling of the starting materials can lead to bipyridines or difurans.
-
Degradation Products: Furan rings can be sensitive to strongly acidic conditions, heat, and light, potentially leading to ring-opening or polymerization.[1]
Initial purity assessment is crucial. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the number and nature of impurities.[2]
Troubleshooting Guide for Purification
This section addresses common issues encountered during the purification of this compound and related heterocyclic compounds.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Poor Separation in Column Chromatography | Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the product and impurities. | Solution: Perform systematic TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3] Aim for a retention factor (Rf) of ~0.3 for the target compound. Rationale: The Rf value reflects the partitioning of the compound between the stationary phase (silica) and the mobile phase (solvent). An optimal Rf ensures the compound spends sufficient time on the column for separation to occur without excessive band broadening. |
| Column Overloading: Too much crude material was loaded relative to the amount of stationary phase. | Solution: Reduce the sample load. A general rule is to load 1-5% of crude material by mass relative to the silica gel.[3] Rationale: Overloading saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands. | |
| Compound Degradation on Silica Gel Column | Acidic Nature of Silica: Standard silica gel is acidic and can catalyze the degradation of acid-sensitive compounds like furans.[1][4] | Solution: 1. Deactivate Silica: Use silica gel treated with a base, such as triethylamine (typically 1% in the eluent). 2. Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil.[4] Rationale: Neutralizing the acidic sites on the silica surface minimizes acid-catalyzed decomposition of the target molecule during its transit through the column. |
| Product "Oiling Out" During Recrystallization | Solution is Supersaturated or Cooled Too Quickly: Rapid cooling doesn't allow for the formation of an ordered crystal lattice.[3][5] | Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Using a scratch on the flask or a seed crystal can promote nucleation.[3] Rationale: Slow cooling provides the thermodynamic favorability for molecules to align in a low-energy crystal lattice, excluding impurities. Rapid crashing traps impurities and solvent.[5] |
| High Impurity Content: Impurities can depress the melting point of the compound, causing it to melt in the solvent rather than crystallizing. | Solution: Perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[3] Rationale: Removing the bulk of the impurities raises the melting point of the crude mixture, making successful crystallization more likely. | |
| Low Recovery After Purification | Using Too Much Solvent (Recrystallization): The target compound has some solubility even in the cold solvent, leading to losses in the mother liquor.[3][5] | Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.[6] Rationale: Adhering to the principle of minimum solvent volume maximizes the supersaturation upon cooling, driving the equilibrium towards crystallization and maximizing yield. |
| Compound is Highly Polar (Chromatography): The compound adheres strongly to the silica gel and does not elute with the chosen solvent system. | Solution: Drastically increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent (e.g., from 100% hexane to 50:50 hexane/ethyl acetate), can be effective.[3] Rationale: A more polar mobile phase competes more effectively with the compound for the polar sites on the stationary phase, facilitating its elution from the column. |
Purification Workflow & Decision Diagram
The following diagram outlines a logical workflow for the purification and analysis of this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification technique for my compound? A1: The choice depends on the properties of your compound and the impurities.[3] For this compound, which is likely a solid or high-boiling oil, flash column chromatography is the most versatile and common method for removing a variety of impurities.[7][8] Recrystallization is an excellent option if the product is a solid and you have identified a suitable solvent system where the compound's solubility differs significantly from that of the impurities at high and low temperatures.[6]
Q2: My NMR spectrum shows broad peaks after purification. What could be the cause? A2: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities, often residual transition metals (like palladium) from a coupling reaction. They can also suggest that your compound is aggregating or undergoing a slow conformational exchange on the NMR timescale. To remove residual metals, you can try washing a solution of your compound with aqueous EDTA, or pass it through a dedicated metal scavenger resin.
Q3: How can I effectively remove the final traces of solvent after purification? A3: The most common method is using a rotary evaporator followed by drying under high vacuum. If your compound retains high-boiling solvents like DMF or DMSO, you can perform a liquid-liquid extraction, washing a solution of your compound in a low-boiling organic solvent (like ethyl acetate) with water or brine to pull the high-boiling solvent into the aqueous phase. Lyophilization (freeze-drying) can also be effective for removing water if it was used in the final purification step.
Q4: What are the typical GC-MS conditions for analyzing the purity of this compound? A4: For a compound like this compound, a standard GC-MS analysis would use a non-polar capillary column (e.g., HP-5MS).[9] A typical temperature program would start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C) to elute all components.[10][11][12] The mass spectrometer would operate in electron ionization (EI) mode.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
-
Preparation of the Stationary Phase:
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a 4-5 cm diameter is suitable.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 80-100 g for 1 g of crude material) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[13]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel or Celite to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Use air pressure to begin moving the solvent through the column.
-
Begin with a low-polarity solvent system as determined by your initial TLC analysis.
-
Collect fractions in test tubes. Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
If separation is poor or the compound is moving too slowly, gradually increase the polarity of the eluent (gradient elution). For example, move from 95:5 to 90:10 Hexane:Ethyl Acetate.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total integrated peak area. A purity level of >98% is often required for further research.
-
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.
- Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1.
- Wiley-VCH. (2008). Supporting Information for Eur. J. Org. Chem.
- MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- BenchChem. (n.d.). Technical Support Center: Purification of Furan Reaction Mixtures.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- EURL-Pesticides. (n.d.). Screening Validation Report 12.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Wiley-VCH. (n.d.). Supporting Information.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Wiley-VCH. (n.d.). Supporting Information 2-Pyridinylmethyl Borrowing: Base-promoted C-Alkylation of (Pyridin-2-yl)methyl Alcohols with Ketones.
- Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. scispace.com [scispace.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis. The primary and most industrially viable route for this synthesis is the Suzuki-Miyaura cross-coupling reaction.
Diagram: Suzuki-Miyaura Coupling for this compound
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Question 1: My reaction yield has significantly dropped upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I rectify this?
Answer:
A drop in yield during scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, as well as reagent stoichiometry.
-
Mass Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Troubleshooting:
-
Agitation Rate: Ensure the agitation is sufficient to maintain a homogeneous mixture. The tip speed of the agitator is a critical parameter for scaling up.
-
Baffling: Use baffled reactors to improve mixing and prevent vortex formation.
-
Reagent Addition: For highly exothermic reactions, consider the slow, subsurface addition of one of the reagents to control the reaction rate and temperature.
-
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging.
-
Troubleshooting:
-
Jacket Temperature: Lower the jacket temperature to compensate for the reduced heat transfer efficiency.
-
Solvent Volume: Increasing the solvent volume can help to dissipate heat more effectively, though this may impact reaction kinetics and downstream processing.[1]
-
Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., RC1) on a smaller scale to understand the reaction's thermal profile and predict the heat flow on a larger scale. This will help in designing an adequate cooling system.[1][2]
-
-
-
Stoichiometry and Catalyst Loading: The optimal catalyst and reagent ratios at a small scale may not be directly transferable.
-
Troubleshooting:
-
Catalyst Loading: While aiming for lower catalyst loading is economically desirable, a slight increase might be necessary to compensate for any deactivation or lower effective concentration due to mixing inefficiencies.
-
Base Equivalents: The choice and amount of base are crucial. Inadequate base can lead to incomplete reaction, while a large excess can promote side reactions. Re-optimization of the base equivalents might be necessary.
-
-
Question 2: I am observing the formation of a significant amount of homocoupling byproducts (bipyridine and difuryl). How can I minimize these impurities?
Answer:
Homocoupling is a common side reaction in Suzuki couplings. It can arise from the reaction of two molecules of the organoboron compound or two molecules of the halide.
-
Oxygen Contamination: Trace amounts of oxygen can promote homocoupling.
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles for smaller scales.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Troubleshooting:
-
Temperature Optimization: Re-evaluate the reaction temperature. It's possible that a lower temperature, even if it requires a longer reaction time, will provide a better selectivity profile.
-
-
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and undesired homocoupling.
-
Troubleshooting:
-
Ligand Screening: If homocoupling is a persistent issue, consider screening other phosphine ligands. Biaryl phosphine ligands are often effective in minimizing homocoupling.
-
-
Question 3: My reaction has stalled before reaching completion. What steps should I take?
Answer:
Reaction stalling can be due to catalyst deactivation, insufficient reagent, or the formation of inhibitory species.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black.
-
Troubleshooting:
-
Catalyst Addition: In some cases, a second charge of the catalyst can restart the reaction. However, this should be done cautiously as it can complicate downstream palladium removal.
-
Ligand Degradation: The phosphine ligand can degrade, especially at elevated temperatures. Ensure the chosen ligand is stable under the reaction conditions.
-
-
-
Insufficient Reagents:
-
Troubleshooting:
-
In-Process Controls (IPCs): Implement IPCs (e.g., HPLC, GC) to monitor the consumption of starting materials. This will confirm if the issue is a true stall or simply the complete consumption of one of the reactants.
-
Reagent Quality: Verify the purity and activity of the boronic acid/ester and the base. Boronic acids can dehydrate to form unreactive anhydrides (boroxines).
-
-
Question 4: The final product is difficult to purify, and I'm struggling to remove residual palladium and tin (if using Stille coupling). What are the best practices for purification at scale?
Answer:
Purification is a critical step in any scale-up process. Moving away from chromatography is often a primary goal.
-
Palladium Removal:
-
Troubleshooting:
-
Scavengers: Utilize palladium scavengers. These are materials with a high affinity for palladium that can be added to the crude product solution and then filtered off. Examples include functionalized silica, activated carbon, and resins.
-
Extraction: Acidic or basic washes can sometimes help in removing palladium residues, depending on the nature of the catalyst and ligands used.
-
Crystallization: A well-designed crystallization process is often the most effective method for removing a wide range of impurities, including residual metals.
-
-
-
Tin Removal (for Stille Coupling): Organotin byproducts are toxic and must be removed.[3]
-
Troubleshooting:
-
Fluoride Wash: A wash with an aqueous fluoride solution (e.g., KF) can precipitate tributyltin fluoride, which can then be filtered off.
-
Oxidative Workup: Treatment with an oxidizing agent can convert the tin species into more easily removable forms.
-
Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can help remove volatile tin byproducts.
-
-
-
Crystallization Development:
-
Troubleshooting:
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent system for crystallization. The ideal solvent should provide good solubility at elevated temperatures and poor solubility at lower temperatures.
-
Cooling Profile: Control the cooling rate during crystallization to influence crystal size and purity. A slower cooling rate generally leads to larger, purer crystals.
-
Seeding: Use seeding to control the crystallization process and ensure consistency between batches.
-
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield on Scale-Up | Poor mixing, inefficient heat transfer, non-optimized stoichiometry. | Improve agitation, use baffled reactors, control reagent addition rate, optimize jacket temperature, consider reaction calorimetry, re-optimize catalyst and base loading. |
| Homocoupling Byproducts | Oxygen contamination, high reaction temperature, suboptimal ligand. | Thoroughly degas all components, maintain a strict inert atmosphere, optimize reaction temperature, screen alternative phosphine ligands. |
| Reaction Stalling | Catalyst deactivation, insufficient reagent, poor reagent quality. | Consider a second catalyst charge, verify ligand stability, use IPCs to monitor reactant consumption, check the quality of starting materials. |
| Purification Challenges | Residual palladium/tin, other impurities. | Utilize metal scavengers, perform appropriate aqueous washes, develop a robust crystallization process (solvent screening, controlled cooling, seeding). |
II. Frequently Asked Questions (FAQs)
Question 1: What are the key safety considerations when scaling up a Suzuki-Miyaura reaction?
Answer:
While the Suzuki reaction is generally considered safe for scale-up, there are important safety aspects to consider.[4]
-
Exotherms: Suzuki reactions can be exothermic.[1][2] A runaway reaction is a significant hazard if the cooling capacity is insufficient. As mentioned, reaction calorimetry is crucial for understanding the thermal risks.[1][2]
-
Flammable Solvents: Many solvents used in Suzuki couplings (e.g., toluene, dioxane) are flammable. Ensure all equipment is properly grounded to prevent static discharge.
-
Pyrophoric Reagents: Some phosphine ligands, particularly low molecular weight alkylphosphines, can be pyrophoric.[4] Handle these with appropriate care under an inert atmosphere.
-
Hydrogen Gas Evolution: In some cases, side reactions can lead to the evolution of hydrogen gas, which is highly flammable. Ensure adequate ventilation and headspace purging.
-
Toxicity: While organoboron reagents are generally less toxic than their organotin or organozinc counterparts, they should still be handled with care.[5] Boric acid, a byproduct, is a suspected reprotoxic mutagen.[4] Palladium catalysts and phosphine ligands also have associated toxicities.
Question 2: What are the advantages of using a boronate ester instead of a boronic acid for the Suzuki coupling?
Answer:
Boronate esters, such as the pinacol ester, offer several advantages over boronic acids, especially for scale-up:
-
Stability: Boronic acids can undergo protodeboronation (loss of the boron group) or trimerize to form boroxines, both of which can affect reactivity and stoichiometry. Boronate esters are generally more stable to storage and handling.
-
Purification: Boronate esters are often crystalline solids that are easier to purify by recrystallization than the corresponding boronic acids.
-
Reaction Performance: In some cases, boronate esters can provide higher yields and better reproducibility in Suzuki couplings, particularly with challenging substrates.[6][7]
Question 3: Are there "greener" alternatives to the traditional Suzuki coupling conditions?
Answer:
Yes, there is a significant drive towards making Suzuki couplings more environmentally friendly.
-
Catalyst Choice:
-
Heterogeneous Catalysts: Using palladium on carbon (Pd/C) or other supported catalysts can simplify catalyst removal and recycling.[4][5]
-
Low Catalyst Loading: Modern catalyst systems with highly active ligands allow for very low palladium loadings, reducing cost and environmental impact.
-
Base Metal Catalysts: Research into using more abundant and less toxic base metals like nickel or copper as catalysts is ongoing.[5][8]
-
-
Solvent Selection:
-
Avoidance of Undesirable Solvents: Solvents like DMF, NMP, DMAc, and 1,4-dioxane are facing increasing regulatory scrutiny.[4] Efforts are being made to replace them with greener alternatives like 2-MeTHF, CPME, or even water.
-
Aqueous Conditions: Performing the reaction in water, often with the aid of a phase-transfer catalyst or surfactant, is a highly attractive green option.[9]
-
-
Atom Economy: The Suzuki reaction has good atom economy as the byproducts are inorganic salts and boric acid.[4]
Question 4: I am considering a Stille coupling as an alternative route. What are the main pros and cons compared to the Suzuki coupling for this specific synthesis?
Answer:
The Stille coupling is another powerful cross-coupling reaction, but it has distinct advantages and disadvantages compared to the Suzuki coupling.
-
Advantages of Stille Coupling:
-
Orthogonal Reactivity: Organostannanes are generally unreactive towards many functional groups that might be incompatible with the basic conditions of the Suzuki reaction.
-
Moisture and Air Stability: Organostannanes are typically stable to air and moisture, which can simplify handling.[3]
-
-
Disadvantages of Stille Coupling:
-
Toxicity: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[3] This poses significant safety and environmental challenges, especially at scale.
-
Stoichiometry: Stille reactions often require stoichiometric amounts of the organotin reagent.
-
Byproduct Removal: The removal of tin byproducts can be challenging and is a critical consideration for pharmaceutical applications.[10]
-
For the synthesis of a pharmaceutical intermediate like this compound, the Suzuki-Miyaura coupling is almost always the preferred method due to the lower toxicity of the reagents and byproducts.[5]
Diagram: Decision Workflow for Scale-Up Troubleshooting
Caption: A logical workflow for diagnosing and addressing common scale-up issues.
III. Experimental Protocols
Protocol: Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol and must be adapted and optimized for specific equipment and safety requirements. A thorough risk assessment should be conducted before implementation.
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 equiv)
-
Potassium Carbonate (K₂CO₃), milled (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reactor Setup: To a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet, charge 1,4-dioxane (10 volumes relative to 2-bromo-3-methylpyridine).
-
Degassing: Sparge the solvent with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reagent Charging: Charge 2-bromo-3-methylpyridine, ethyl 5-(pinacolato)boronate-2-furoate, and milled potassium carbonate to the reactor under a nitrogen blanket.
-
Heating and Catalyst Charging: Begin agitation and heat the mixture to 80-85 °C. Once the temperature is stable, charge the Pd(dppf)Cl₂ catalyst. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by HPLC (or GC) every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (5 volumes) and stir for 15 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (2 x 3 volumes).
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure to a minimal volume.
-
Add a suitable crystallization solvent (e.g., ethanol or isopropanol) and continue distillation to remove residual dioxane.
-
Heat the solution to dissolve all solids, then slowly cool to ambient temperature, followed by further cooling to 0-5 °C to induce crystallization. Seeding may be beneficial.
-
Hold at 0-5 °C for at least 2 hours.
-
-
Isolation and Drying:
-
Isolate the product by filtration.
-
Wash the filter cake with cold crystallization solvent.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
IV. References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Coupling Reagent Guide. Retrieved from [Link]
-
Yang, Q., & Eastgate, M. D. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 397-403. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 111(3), 2177-2250. Retrieved from [Link]
-
Kosjek, B., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Retrieved from [Link]
-
Kim, D., & Lim, H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(23), 8205. Retrieved from [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
-
Knight, D. W., & Nott, A. P. (1983). The generation and reactions of dianions derived from furan- and thiophen-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 791-795.
-
Wolny, A., Więcławik, D., Zdarta, J., Jurczyk, S., & Chrobok, A. (2024). Robust biocatalyst for the green continuous flow synthesis of esters from biomass-derived furfuryl alcohol and C8-C18 carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
-
Kráľovičová, L., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
-
Google Patents. (n.d.). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. Retrieved from
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Chemical Communications, (35), 5333-5335. Retrieved from [Link]
-
Reimann, W., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering, 2(3), 354-363. Retrieved from [Link]
-
Belskaya, N. P., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(19), 6524. Retrieved from [Link]
-
Mironov, M. A., & Iaroshenko, V. O. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(19), 6524. Retrieved from [Link]
-
Adib, M., et al. (2006). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2006(17), 2771-2774. Retrieved from [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4515. Retrieved from [Link]
-
Ismael, A., et al. (2020). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 85(15), 9785-9795. Retrieved from [Link]
-
Gellis, A., et al. (2008). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthesis, 2008(01), 79-84. Retrieved from [Link]
-
Reimann, W., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one by Novel Palladium(II)-Catalyzed Cyclization and Ring-Closing Metathesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved from [Link]
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- 9. Suzuki Coupling [organic-chemistry.org]
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Technical Support Center: Crystallization of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Welcome to the technical support center for the crystallization of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and following a systematic approach, you can achieve high-purity crystalline material with consistent results.
Introduction to Crystallization of this compound
This compound possesses structural motifs—a pyridine ring and a furoate ester—that influence its solubility and crystallization behavior. The pyridine moiety, being a polar heterocycle, can participate in hydrogen bonding, while the furoate ester portion contributes to its polarity and potential for various intermolecular interactions. Successful crystallization hinges on a careful selection of solvents and a controlled process of nucleation and crystal growth.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from initial solvent screening to optimizing crystal morphology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solvent Selection & Initial Crystallization Attempts
Question: I am unsure which solvent to use for the crystallization of this compound. Where do I start?
Answer: Solvent selection is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures. Given the structure of this compound, a range of solvents with varying polarities should be screened.
Recommended Starting Solvents:
A systematic screening process is recommended. Start with small-scale solubility tests (e.g., 10-20 mg of your compound).
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The pyridine and ester groups suggest good solubility in polar protic solvents. |
| Esters | Ethyl Acetate | "Like dissolves like" principle; the furoate ester may have good solubility. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Aromatic | Toluene | The aromatic rings in the compound may lead to solubility in aromatic solvents. |
| Ethers | Tetrahydrofuran (THF) | A polar aprotic solvent, but be cautious as it can sometimes lead to "oiling out".[1] |
| Halogenated | Dichloromethane (DCM) | Use with caution, as pyridines can sometimes react with DCM at room temperature.[2] |
| Water | Water | Likely to be an anti-solvent due to the organic nature of the molecule. |
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small, known amount of your compound into several test tubes.
-
Add a small volume of a single solvent to each tube at room temperature and observe solubility.
-
If insoluble, gently heat the mixture to the solvent's boiling point and observe.
-
If the compound dissolves at a higher temperature, allow it to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will show a significant difference in solubility between hot and cold conditions.
Common Crystallization Problems & Solutions
Question: I've dissolved my compound in a hot solvent, but upon cooling, no crystals have formed. What should I do?
Answer: This is a common issue that can often be resolved by inducing nucleation. The solution may be supersaturated but requires an initial "seed" to begin crystallization.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site.
-
Seeding: If you have a small amount of the solid compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which your compound is insoluble) until the solution becomes slightly turbid. Then, allow it to stand. Common solvent/anti-solvent pairs include ethanol/water and toluene/hexane.
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[3] This often happens if the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated, or if the compound is highly impure.[4][5]
Causality and Solutions:
-
High Supersaturation: The solution is likely becoming supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly. Slower cooling can be achieved by insulating the flask.
-
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound.
-
Solution: Consider purifying the material further before crystallization, for example, by column chromatography. Alternatively, adding a small amount of activated charcoal to the hot solution before filtration can sometimes remove colored, high-molecular-weight impurities.[6]
-
-
Inappropriate Solvent: The chosen solvent may be too "good" of a solvent.
-
Solution: Try a solvent in which your compound is less soluble, or use a mixed solvent system.
-
Question: My crystallization yields very fine needles or a powder instead of well-defined crystals. How can I improve the crystal quality?
Answer: The formation of very small crystals is often due to rapid nucleation and crystal growth. To obtain larger, higher-quality crystals, the rate of crystallization needs to be slowed down.
Strategies for Slower Crystal Growth:
-
Slower Cooling: Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator before moving to an ice bath. Insulating the flask can also help.
-
Use a Solvent with Lower Volatility: Highly volatile solvents can evaporate quickly, leading to rapid crystallization at the surface.
-
Solvent Diffusion: This technique involves dissolving your compound in a small amount of a "good" solvent in a small vial. This vial is then placed inside a larger, sealed container with a "poor" solvent (anti-solvent). The vapors of the anti-solvent will slowly diffuse into the vial containing your compound, gradually inducing crystallization.[7]
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common crystallization issues.
Polymorphism
Question: I have obtained crystals, but I suspect I might have different crystal forms (polymorphs). How can I investigate this?
Answer: Polymorphism is the ability of a compound to exist in more than one crystalline form.[8] Different polymorphs can have different physical properties, such as solubility and melting point, which is a critical consideration in pharmaceutical development.[9][10]
Investigating Polymorphism:
-
Vary Crystallization Conditions: Deliberately change parameters such as the solvent, cooling rate, and temperature to see if different crystal habits are produced.
-
Analytical Techniques:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different polymorphs, as each will have a unique diffraction pattern.[10]
-
Differential Scanning Calorimetry (DSC): Can be used to identify different melting points and phase transitions associated with different polymorphs.
-
Microscopy: Visual inspection under a microscope can reveal different crystal shapes (habits).
-
Controlling Polymorphism:
The consistent production of a desired polymorph is crucial.[11][12] Once a stable, desired polymorph is identified, the crystallization protocol should be standardized and strictly followed. Seeding with the desired polymorph can be a powerful method to ensure its consistent formation.
References
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystalliz
- Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health. [Link]
-
ethyl 2-furoate. The Good Scents Company. [Link]
-
Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
-
RECRYSTALLISATION. University of Sydney. [Link]
-
Why I am not getting crystals? ResearchGate. [Link]
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- 10. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 11. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Control of polymorphism in continuous crystallization [dspace.mit.edu]
Technical Support Center: Analytical Method Validation for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Welcome to the technical support center for the analytical method validation of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of this compound. Our approach is grounded in scientific principles and extensive field experience to ensure the development of robust and reliable analytical methods.
Introduction to the Analyte and its Challenges
This compound is a molecule that combines a furoate ester with a substituted pyridine ring. From an analytical perspective, the basic nitrogen atom on the pyridine ring is the primary source of chromatographic challenges, particularly in reversed-phase HPLC. These challenges often manifest as poor peak shape (tailing), variable retention times, and low recovery, which can significantly impact the accuracy and precision of the analytical method.
This guide will provide a structured approach to troubleshooting these issues, with a strong emphasis on the principles outlined in the ICH Q2(R1) guidelines for analytical method validation.[1][2][3]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the analysis of this compound.
Q1: Why am I seeing significant peak tailing for my analyte?
A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[4] It is primarily caused by strong secondary interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[4] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak. Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[4]
Q2: What is the ideal starting mobile phase pH for analyzing this compound?
A: To minimize peak tailing, it is generally recommended to work at a low mobile phase pH, typically between 2.5 and 3.5.[5] At this pH, the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated basic analyte.[3][4]
Q3: Are there any specific column chemistries that are better suited for this analysis?
A: Yes, using a modern, high-purity, end-capped C18 or C8 column is a good starting point. These columns have a lower concentration of active silanol sites.[3] For particularly challenging separations, consider columns with alternative bonding technologies, such as those with polar-embedded groups or hybrid silica particles, which can further shield the analyte from silanol interactions.[6]
Q4: My recovery is low and inconsistent. What could be the cause?
A: Low and inconsistent recovery can be due to several factors. Pyridine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation on the column.[4] Additionally, irreversible adsorption onto active sites within the HPLC system (column, frits, tubing) can occur. Ensure your sample preparation is thorough and consider using techniques like Solid Phase Extraction (SPE) to clean up complex sample matrices.[6]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving more complex issues encountered during method development and validation.
Troubleshooting Guide 1: Overcoming Severe Peak Tailing
Peak tailing is not just a cosmetic issue; it directly impacts the accuracy of peak integration and can mask the presence of closely eluting impurities. A systematic approach is required to mitigate this problem.
Experimental Protocol: Systematic Approach to Reducing Peak Tailing
-
Mobile Phase pH Optimization:
-
Prepare a series of mobile phases with a suitable buffer (e.g., 20 mM potassium phosphate) at different pH values (e.g., 2.5, 3.0, 3.5).
-
Inject the analyte at each pH and observe the peak shape. A lower pH should generally result in a more symmetrical peak.[5]
-
Caution: Be mindful of buffer precipitation when using high concentrations of acetonitrile.[3][4]
-
-
Inclusion of a Competing Base:
-
If pH adjustment alone is insufficient, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM).
-
The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[4]
-
-
Column Selection and Conditioning:
-
If using an older column, consider replacing it with a modern, high-purity, end-capped column.
-
Before use, thoroughly flush the new column with your mobile phase to ensure it is well-conditioned.
-
-
System Check for Extra-Column Volume:
-
Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.[6]
-
Logical Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing.
Troubleshooting Guide 2: Ensuring Method Specificity through Forced Degradation
A critical component of analytical method validation is demonstrating specificity, which is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are essential for this purpose.[8][9]
Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidative degradation.[10] |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours | To determine the effect of heat. |
| Photolytic Degradation | Drug substance exposed to UV and visible light as per ICH Q1B guidelines | To assess light sensitivity.[11] |
Data Analysis and Interpretation:
-
Analyze the stressed samples using your developed HPLC method.
-
The primary goal is to demonstrate that the degradation peaks are well-resolved from the main analyte peak.
-
Utilize a photodiode array (PDA) detector to assess peak purity. The peak purity angle should be less than the purity threshold for the analyte peak in all stressed samples, confirming that no co-eluting peaks are present.[12]
Workflow for a Stability-Indicating Method
Caption: Workflow for establishing the specificity of an analytical method.
Summary of Key Validation Parameters and Acceptance Criteria
The validation of the analytical method must be performed in accordance with ICH Q2(R1) guidelines.[1][13] The following table summarizes the key parameters and typical acceptance criteria for an assay of a drug substance.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of potential impurities and degradants. | The method must be able to resolve the analyte from all known impurities and degradation products. Peak purity should be confirmed. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: Overall RSD ≤ 2.0% when performed by different analysts on different days. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met when parameters like mobile phase composition, pH, and flow rate are slightly varied. |
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
-
Quality Guidelines - ICH. (URL: [Link])
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (URL: [Link])
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (URL: [Link])
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. (URL: [Link])
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (URL: [Link])
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (URL: [Link])
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
-
Forced Degradation Studies - SciSpace. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])
-
Method for pyridine amine derivative - Chromatography Forum. (URL: [Link])
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (URL: [Link])
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (URL: [Link])
-
Method Validation - Prism Analytical Research. (URL: [Link])
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. (URL: [Link])
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (URL: [Link])
-
Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. (URL: [Link])
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: [Link])
-
Method Validation Guidelines | BioPharm International. (URL: [Link])
-
The Fitness for Purpose of Analytical Methods (2025) - Eurachem. (URL: [Link])
-
development and validation of stability indicating rp-hplc method for fluticasone furoate and vilanterol in pharmaceutical formulations - Issue's Article Details. (URL: [Link])
-
PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. (URL: [Link])
-
5-Ethyl-2-methylpyridine - SIELC Technologies. (URL: [Link])
-
Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance - The International Journal of Bio-Pharma Research. (URL: [Link])
-
(PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (URL: [Link])
- US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google P
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate Analogs in Antiplasmodial Drug Discovery
Introduction: The Quest for Novel Antimalarials and the Promise of the Pyridyl-Furan Scaffold
The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates an urgent and continuous search for novel therapeutic agents. A promising avenue of research lies in the exploration of unique chemical scaffolds that can be optimized for potent and selective antiplasmodial activity. One such scaffold, the pyridyl-furan core, has recently garnered significant attention. This guide provides an in-depth comparative analysis of the biological activity of analogs based on the Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate structure, with a focus on their potential as inhibitors of P. falciparum growth and red blood cell invasion. Drawing upon recent advancements in medicinal chemistry, we will dissect the structure-activity relationships (SAR) within this series, elucidate the experimental rationale behind analog design, and present key data that underscores the therapeutic potential of this chemotype.
The Progenitor Scaffold: Unveiling the Antiplasmodial Potential of a Pyridyl-Furan Hit
Initial high-throughput screening of compound libraries against asexual blood-stage P. falciparum parasites is a common starting point for antimalarial drug discovery. From such a screen of the Open Global Health Library, a pyridyl-furan compound, designated OGHL250, was identified as a potent inhibitor of parasite growth and, notably, also of red blood cell invasion by merozoites.[1][2][3] This dual activity profile marked OGHL250 as a compelling candidate for a medicinal chemistry optimization campaign. The core structure, closely related to this compound, presented several opportunities for chemical modification to enhance potency and improve physicochemical properties.
Structure-Activity Relationship (SAR) Analysis: A Systematic Approach to Potency Enhancement
A systematic medicinal chemistry effort was undertaken to explore the SAR of the pyridyl-furan scaffold, leading to the synthesis and evaluation of a series of analogs. The primary objective was to improve upon the initial low micromolar potency of the hit compound, OGHL250.
Key Structural Modifications and Their Impact on Antiplasmodial Activity
The optimization strategy focused on modifications at several key positions of the pyridyl-furan core. The following table summarizes the biological activity of selected analogs, highlighting the significant gains in potency achieved through targeted chemical alterations.
| Compound ID | Key Structural Modifications from OGHL250 | P. falciparum Growth Inhibition (EC50, µM) | Red Blood Cell Invasion Inhibition (EC50, µM) | Selectivity Index (HepG2 CC50 / P. falciparum EC50) |
| OGHL250 | Parent Compound | ~5 | <10 | >2 |
| 1 | Relocation of the endocyclic nitrogen on the isoquinoline ring to the 6-position | 0.33 | Not explicitly stated, but invasion inhibitory | ~30 |
| 2 | Addition of an N-methyl piperazine group onto the carboxamide | 0.89 | Not explicitly stated, but invasion inhibitory | >5.6 |
| WEHI-212 | Further optimization of the scaffold | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| WEHI-518 | Optimized analog with several key modifications | 0.02 | Invasion inhibitory | >500 |
| C3 | Analog for comparative studies | Invasion inhibitory | Invasion inhibitory | Not explicitly stated |
| M-797 | Structurally related compound, known PI4KIIIB inhibitor | Invasion inhibitory | Invasion inhibitory | Not explicitly stated |
Data synthesized from the findings reported in reference[1][2][3].
As evidenced by the data, strategic modifications led to a remarkable 250-fold improvement in antiplasmodial activity , culminating in the lead analog, WEHI-518, which exhibits potent low nanomolar efficacy.[2][3] The relocation of the nitrogen atom in the isoquinoline ring of analog 1 resulted in a 10-fold increase in potency.[1][2] Furthermore, the introduction of a basic N-methyl piperazine moiety in analog 2 also led to a significant 6-fold enhancement of activity compared to the initial hit.[1][2] These modifications not only boosted the primary activity against the parasite but also, in the case of analog 1 , improved the selectivity window against human HepG2 cells, a critical parameter in early drug discovery.[1][2]
Mechanism of Action: Targeting a Key Parasite Kinase
The structural similarity of the pyridyl-furan analogs to the known antimalarial compound MMV396797 suggested a potential common mechanism of action.[1][2] Subsequent investigations revealed that parasites resistant to MMV396797, which harbor a mutation in the phosphatidylinositol 4-kinase IIIB (PI4KIIIB), were also resistant to the optimized pyridyl-furan analog WEHI-518.[3] This cross-resistance profile strongly implicates PfPI4KIIIB as the molecular target of this chemical series.[3] PfPI4KIIIB is a crucial enzyme for the parasite, and its inhibition has been shown to disrupt multiple stages of the parasite's life cycle.[3] Further supporting this hypothesis, the pyridyl-furan compounds were found to inhibit the kinase activity of recombinant P. vivax PI4Kβ in proportion to their growth inhibition of cultured blood-stage parasites.[1]
The proposed mechanism of action, inhibition of PfPI4KIIIB, is believed to interfere with protein secretion and export into the red blood cells, ultimately blocking the development of the invasive merozoite stage and the subsequent conversion into ring-stage intracellular parasites.[3]
Figure 1. Proposed mechanism of action for pyridyl-furan analogs.
Experimental Protocols: A Guide to Evaluating Antiplasmodial Activity
The following provides a generalized overview of the key experimental workflows employed in the characterization of the pyridyl-furan analogs. For detailed, step-by-step protocols, it is imperative to consult the primary research articles.
P. falciparum Asexual Blood-Stage Growth Inhibition Assay
This assay is fundamental for determining the potency of compounds against the parasite.
Workflow:
Figure 2. Workflow for P. falciparum growth inhibition assay.
Causality: The 72-hour incubation period allows for the assessment of compound effects over a full asexual life cycle of the parasite. The use of a lactate dehydrogenase (LDH) or luciferase-based readout provides a quantitative measure of parasite viability.
Merozoite Invasion Inhibition Assay
This assay specifically assesses the ability of a compound to block the entry of merozoites into red blood cells.
Workflow:
Figure 3. Workflow for merozoite invasion inhibition assay.
Causality: The short incubation period is critical to isolate the effects on invasion from the broader effects on parasite growth. Synchronization of the parasite culture to the late schizont stage ensures a population of mature merozoites ready for egress and invasion.
In Vitro Kinase Assay
To confirm the direct inhibition of the putative target, an in vitro kinase assay using recombinant PI4KIIIB is employed.
Workflow:
Figure 4. Workflow for in vitro PI4KIIIB kinase assay.
Causality: This cell-free assay provides direct evidence of target engagement and allows for the determination of the intrinsic inhibitory potency of the compounds against the kinase.
Conclusion and Future Directions
The systematic optimization of the pyridyl-furan scaffold, exemplified by the progression from OGHL250 to the highly potent analog WEHI-518, underscores the value of this chemotype in the development of novel antimalarial agents. The elucidation of PfPI4KIIIB as the likely molecular target provides a solid mechanistic foundation for further development. The significant improvement in both potency and selectivity highlights the success of the medicinal chemistry campaign. Future efforts will likely focus on the preclinical development of lead candidates like WEHI-518, including pharmacokinetic and in vivo efficacy studies, with the ultimate goal of delivering a new and effective treatment for malaria.
References
- A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme - ACS Public
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme - PMC - NIH.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- A pyridyl-furan series developed from Open Global Health Library blocks red blood cell invasion and protein trafficking in Plasmodium falciparum through potential inhibition of the parasite's PI4KIIIb enzyme - ResearchG
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- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Confirmation of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous research and development. Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a molecule incorporating both furan and pyridine moieties, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm its identity and purity, moving beyond a simple recitation of data to explain the causality behind the spectral features.
The core principle of structural elucidation lies in the convergence of evidence from multiple, independent analytical methods. For a molecule like this compound, relying on a single technique is insufficient. Instead, we must weave together the data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical picture. This guide will dissect the expected data from each method, compare it against a structurally similar isomer, Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate, and provide the detailed experimental protocols necessary for replication.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons.
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical; Deuterated Chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. A standard 400 or 500 MHz spectrometer is typically sufficient to resolve the expected proton signals for this molecule, providing the necessary clarity to interpret coupling constants.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Parameter Setup: Acquire the spectrum using standard acquisition parameters, including a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the multiplicities and coupling constants (J-values) to establish proton connectivity.
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Predicted ¹³C NMR Data and Comparative Analysis
The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the position of the methyl substituent, providing another layer of confirmation.
| Carbon Assignment | Expected Shift for this compound (ppm) | Expected Shift for Isomer: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (ppm) | Rationale for Distinction |
| Ester C=O | ~158-160 | ~158-160 | Identical ester functional group. |
| Furan C-2 | ~145-147 | ~145-147 | Carbon attached to the ester group. |
| Furan C-5 | ~150-152 | ~150-152 | Carbon attached to the pyridine ring. |
| Pyridine C-2 | ~155-157 | ~153-155 | Key Difference: In the target, C-2 is directly attached to the furan. In the isomer, the methyl group at C-5 has a minor electronic influence on C-2. |
| Pyridine C-3 | ~132-134 | ~123-125 | Key Difference: In the target, C-3 bears the methyl group. In the isomer, C-3 is a CH group, resulting in a significantly different chemical shift. |
| Pyridine C-5 | ~123-125 | ~133-135 | Key Difference: In the target, C-5 is a CH group. In the isomer, C-5 is substituted with the methyl group. |
| Methyl (Pyridine) | ~18-20 | ~17-19 | The position on the ring leads to a slight but potentially measurable difference in chemical shift. |
| Ethyl (CH₂) | ~61-62 | ~61-62 | Identical ethyl ester group. |
| Ethyl (CH₃) | ~14-15 | ~14-15 | Identical ethyl ester group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, this is typically done by grinding a small amount of the compound with potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Background Scan: Perform a background scan of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
Caption: Workflow for Infrared (IR) Spectroscopic Analysis.
Predicted IR Data and Comparative Analysis
While IR spectroscopy is excellent for confirming the presence of key functional groups, it is less effective than NMR for distinguishing between positional isomers like the ones being compared. The IR spectra of both compounds are expected to be very similar.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H (Aromatic) | ~3100 - 3000 | Medium-Weak | Stretches from both furan and pyridine rings. |
| C-H (Aliphatic) | ~2980 - 2850 | Medium-Strong | Stretches from the ethyl and methyl groups. |
| C=O (Ester) | ~1725 - 1710 | Strong | Characteristic, sharp absorption for the conjugated ester carbonyl. |
| C=C & C=N (Aromatic) | ~1600 - 1450 | Medium-Strong | Ring stretching vibrations from both heterocyclic rings. |
| C-O (Ester) | ~1300 - 1100 | Strong | Two distinct C-O stretching bands are expected. |
The primary value of the IR spectrum in this context is to quickly confirm the presence of the ester (strong C=O stretch) and the aromatic systems, and the absence of other functional groups (like -OH or -NH₂), which would indicate impurities or an incorrect structure.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. This technique is crucial for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that is well-suited for this type of molecule, as it typically keeps the molecule intact, allowing for the clear observation of the molecular ion.
-
Mass Analysis: The generated ions are guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for Mass Spectrometric Analysis.
Predicted Mass Spectrometry Data
Both this compound and its isomer have the same molecular formula (C₁₃H₁₃NO₃) and therefore the same exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
| Analysis | Expected m/z Value | Notes |
| Molecular Formula | C₁₃H₁₃NO₃ | |
| Exact Mass | 231.0895 | |
| [M+H]⁺ (ESI) | 232.0974 | The protonated molecular ion is typically observed with ESI. |
| Key Fragment 1 | 186.0708 | Corresponds to the loss of the ethoxy group (-OCH₂CH₃, 45 Da). |
| Key Fragment 2 | 158.0759 | Corresponds to the loss of the entire ethyl ester group (-COOCH₂CH₃, 73 Da). |
While the primary molecular ion peak will be identical for both isomers, subtle differences in their fragmentation patterns might be observable under higher energy ionization methods (like Electron Impact, EI), but ESI is primarily used for molecular weight confirmation.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound is achieved not by a single piece of data, but by the logical convergence of all spectroscopic evidence.
-
Mass Spectrometry confirms the correct molecular formula.
-
IR Spectroscopy verifies the presence of the essential ester and aromatic functional groups.
-
¹³C NMR accounts for every carbon in the molecule, confirming the overall carbon skeleton.
-
¹H NMR provides the definitive and most detailed evidence, mapping out the specific arrangement of protons and, by extension, the substitution pattern on the pyridine ring.
By comparing the detailed ¹H and ¹³C NMR data against that of a plausible isomer, we can definitively distinguish the 3-methyl-pyridyl substitution from other possibilities. This comprehensive, multi-technique approach ensures the scientific integrity of the data and provides the trustworthy, authoritative confirmation required in modern chemical research.
References
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Retrieved from [Link]
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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Jetir.org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate. Retrieved from [Link]
A Comparative Guide to the Purity Assessment and Validation of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the purity of chemical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Ethyl 5-(3-methyl-2-pyridyl)-2-furoate, a heterocyclic compound incorporating both pyridine and furan moieties, serves as a key building block in various synthetic pathways. Its purity must be rigorously controlled and accurately determined. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this intermediate, grounded in scientific principles and regulatory expectations.
The Imperative of Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can have significant consequences in drug development.[1][2] They may arise from starting materials, by-products of the synthesis, or degradation of the intermediate itself.[3] For a molecule like this compound, potential impurities could include starting materials such as 2-methyl-5-ethylpyridine or ethyl 2-furoate, isomers, or products of side reactions. Therefore, robust analytical methods are essential not only for quantifying the purity of the main compound but also for detecting, identifying, and quantifying any impurities.[4][5]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate purity determination.[6] The choice depends on the physicochemical properties of this compound and its potential impurities. Here, we compare the most relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, versatile for a wide range of compounds, well-established for pharmaceutical analysis.[4][6] | Requires a reference standard for quantification, method development can be time-consuming. | Routine quality control, quantification of known and unknown impurities, stability testing. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry. | Excellent for volatile and semi-volatile compounds, provides structural information for impurity identification.[7][8][9] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of residual solvents, identification of volatile impurities. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | Absolute quantification without a specific reference standard of the analyte, provides structural information.[10][11][12][13][14] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | Primary purity assessment, certification of reference standards, analysis of complex mixtures. |
In-Depth Methodologies and Validation Strategies
A cornerstone of reliable purity assessment is the validation of the analytical procedure. This process demonstrates that the method is suitable for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17][18]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is often the workhorse for purity analysis in the pharmaceutical industry.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable.
Experimental Protocol: RP-HPLC Method Development and Validation
-
Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point for separating the analyte from potential non-polar impurities.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good resolution.[19][20] The pH of the aqueous phase should be controlled to ensure consistent ionization of the pyridine moiety.
-
Detector Selection: A UV detector set at a wavelength where this compound and its potential impurities have significant absorbance is commonly used. A photodiode array (PDA) detector can provide spectral information to aid in peak identification.
-
Method Validation (as per ICH Q2(R1)): [15][16][17]
-
Specificity: Demonstrated by separating the main peak from potential impurities and degradation products generated through forced degradation studies.[1][2][21][22][23]
-
Linearity: Assessed by analyzing a series of solutions with known concentrations of the analyte and impurities.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte and impurities and measuring the recovery.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established to determine the lowest concentration of impurities that can be reliably detected and quantified.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[24][25]
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are crucial.[1][2][21][22][23] this compound should be subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH at elevated temperature)[22]
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., heating the solid or a solution)
-
Photostability: (exposure to UV and visible light)
The resulting degradation products should be well-resolved from the parent compound.
Caption: HPLC Method Development and Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain reaction by-products.[7][8][9]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: A known amount of this compound is dissolved in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
GC Column Selection: A column with a non-polar stationary phase (e.g., HP-5MS) is often suitable for separating a wide range of organic solvents.[7][26][27]
-
GC-MS Parameters: The injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve good separation of potential residual solvents.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode to identify unknown volatile impurities by comparing their mass spectra to a library (e.g., NIST). For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.
-
Quantification: An internal or external standard method is used for the quantification of identified residual solvents.
Caption: GC-MS Workflow for Volatile Impurity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR has emerged as a primary method for purity assessment, offering the advantage of direct quantification without the need for a chemically identical reference standard.[10][11][12][13][14]
Experimental Protocol: ¹H-qNMR for Purity Assay
-
Internal Standard Selection: A high-purity (>99.9%) internal standard that is stable, non-reactive with the sample, and has signals that do not overlap with the analyte's signals is chosen. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Caption: Logical Flow for qNMR Purity Calculation.
Conclusion and Recommendations
The comprehensive purity assessment of this compound requires a multi-faceted analytical approach.
-
For routine quality control and impurity profiling, a validated stability-indicating HPLC method is the recommended primary tool. It provides the necessary sensitivity and resolution to monitor known and unknown impurities.
-
GC-MS is essential for the analysis of volatile impurities, particularly residual solvents, which are not detectable by HPLC.
-
qNMR serves as an invaluable orthogonal technique for the absolute purity determination and for the certification of in-house reference standards. [10][11][12][13][14]
By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the subsequent API synthesis and the final drug product.
References
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- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications.
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc..
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Quantitative NMR Spectroscopy. (2022). Acanthus Research.
- Application Note: GC-MS Analysis of Furan-Based Compounds. (n.d.). Benchchem.
- Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide. (n.d.). Benchchem.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
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- RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. (2023). Elsevier.
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A Comparative Guide to Pyridyl-Furoate Derivatives: Bridging In Vitro Potency and In Vivo Efficacy
A Note to Our Valued Research Community:
Our mission is to provide in-depth, data-driven guides to accelerate your research and development. The initial focus of this guide was "Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate." However, after a comprehensive search of scientific literature and patent databases, we were unable to locate sufficient public data on the in vitro and in vivo efficacy of this specific molecule.
To still provide valuable insights into the broader class of pyridyl-furoate compounds, this guide will instead focus on the general principles and methodologies for evaluating such molecules. We will draw upon data from structurally related compounds to illustrate the critical transition from laboratory assays to preclinical models. This guide will equip you with the foundational knowledge and experimental frameworks to assess novel pyridyl-furoate derivatives.
Introduction: The Therapeutic Potential of Pyridyl-Furoate Scaffolds
The fusion of pyridine and furan rings in a single molecular entity has garnered significant interest in medicinal chemistry. The pyridine ring, a common motif in FDA-approved drugs, is known to enhance pharmacological activity and improve pharmacokinetic properties due to its ability to form hydrogen bonds and its overall metabolic stability.[1][2] The furoate moiety, on the other hand, is a versatile scaffold found in numerous bioactive compounds. The combination of these two heterocycles in "this compound" suggests a potential for novel therapeutic applications, likely in areas such as oncology and inflammatory diseases, where similar structures have shown promise.[3][4][5]
This guide will provide a comparative framework for evaluating the in vitro and in vivo efficacy of novel pyridyl-furoate derivatives, using established methodologies and data from analogous compounds to illustrate key concepts.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
The initial evaluation of any potential therapeutic agent begins with a battery of in vitro assays. These experiments are crucial for determining the compound's biological activity, mechanism of action, and initial safety profile at the cellular level.
Key In Vitro Assays for Pyridyl-Furoate Derivatives:
-
Cytotoxicity Assays: To determine the concentration at which a compound inhibits cellular growth by 50% (IC50), assays such as the MTT or SRB assay are employed.[6][7] These are fundamental for assessing anticancer potential.
-
Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme (e.g., kinases, cyclooxygenases), direct enzymatic assays are necessary to determine the IC50 value against the purified enzyme.[8]
-
Cell-Based Mechanistic Assays: To understand how the compound works, researchers utilize assays to measure apoptosis (e.g., Annexin V/PI staining), cell cycle progression (e.g., flow cytometry), and the modulation of specific signaling pathways (e.g., Western blotting for key proteins).[6][9]
-
Anti-inflammatory Assays: For potential anti-inflammatory agents, measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 in cell lines such as RAW 264.7 is critical.[10]
Illustrative In Vitro Data for a Hypothetical Pyridyl-Furoate Analog (PFA-1):
| Assay Type | Cell Line/Target | Endpoint | Result (IC50/EC50) |
| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | 15 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 25 µM |
| Enzyme Inhibition | COX-2 | Enzymatic Activity | 5 µM |
| Anti-inflammatory | RAW 264.7 | NO Production | 10 µM |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridyl-furoate derivative (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizing the In Vitro Workflow:
Caption: A streamlined workflow for the initial in vitro evaluation of novel compounds.
Part 2: In Vivo Efficacy Assessment - Translating to Preclinical Models
Positive in vitro results are the gateway to in vivo studies. These experiments in living organisms are essential to understand the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy and safety in a complex biological system.
Key In Vivo Models and Parameters:
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
-
Xenograft Models for Anticancer Activity: Human cancer cells are implanted in immunocompromised mice. The compound is then administered, and tumor growth inhibition is measured over time.[9]
-
Inflammation Models: Carrageenan-induced paw edema in rodents is a common model to assess acute anti-inflammatory activity.[10][11]
-
Toxicology Studies: Acute and chronic toxicity studies are performed to determine the safety profile of the compound and to identify the maximum tolerated dose (MTD).
Illustrative In Vivo Data for a Hypothetical Pyridyl-Furoate Analog (PFA-1):
| Study Type | Animal Model | Key Finding |
| Pharmacokinetics | Sprague-Dawley Rat | Oral Bioavailability: 30%, t1/2: 4 hours |
| Anticancer Efficacy | A549 Xenograft Mouse | 50% Tumor Growth Inhibition at 20 mg/kg |
| Anti-inflammatory | Carrageenan-induced Paw Edema | 40% reduction in paw volume at 20 mg/kg |
| Acute Toxicity | CD-1 Mouse | MTD > 100 mg/kg |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
-
Acclimatization: Acclimate male Wistar rats for one week.
-
Compound Administration: Administer the pyridyl-furoate derivative orally at various doses (e.g., 10, 20, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizing the In Vivo Experimental Workflow:
Caption: A typical progression of in vivo studies for a therapeutic candidate.
Part 3: The In Vitro-In Vivo Correlation - Bridging the Gap
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in a cell-based assay may not be effective in an animal model due to poor pharmacokinetic properties.
Factors Influencing In Vitro-In Vivo Correlation:
-
Metabolic Stability: A compound that is rapidly metabolized in the liver will have a short half-life and may not reach therapeutic concentrations at the target site.
-
Bioavailability: Poor absorption from the gastrointestinal tract will result in low systemic exposure after oral administration.
-
Protein Binding: High plasma protein binding can reduce the amount of free drug available to exert its therapeutic effect.
-
Tissue Distribution: The compound must be able to distribute to the target tissue in sufficient concentrations.
By carefully analyzing both the in vitro and in vivo data, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. For pyridyl-furoate derivatives, a successful candidate would ideally exhibit potent in vitro activity (low micromolar or nanomolar IC50), good oral bioavailability, a reasonable half-life, and significant efficacy in a relevant animal model of disease with an acceptable safety margin.
Conclusion
While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of this and other novel pyridyl-furoate derivatives. A systematic approach, beginning with a comprehensive panel of in vitro assays and progressing to well-designed in vivo studies, is paramount for identifying promising new therapeutic agents. The interplay between in vitro potency and in vivo pharmacokinetics ultimately determines the clinical potential of any new chemical entity.
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Comparative study of "Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate" synthesis methods
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a molecule incorporating both pyridine and furan moieties, represents a scaffold of significant interest due to the prevalence of these heterocycles in pharmacologically active agents. This guide provides an in-depth comparative study of two powerful palladium-catalyzed cross-coupling methodologies for the synthesis of this target molecule: the Suzuki-Miyaura coupling and the Stille coupling. The objective is to equip the practicing chemist with the technical understanding and practical protocols necessary to select and execute the most suitable synthetic strategy.
Introduction to Synthetic Strategies
The construction of the C-C bond between the furan and pyridine rings is the key challenge in the synthesis of this compound. Both the Suzuki-Miyaura and Stille reactions are exceptionally well-suited for this transformation, offering broad functional group tolerance and generally high yields. The choice between these methods often depends on factors such as the availability and stability of starting materials, catalyst selection, and considerations regarding reagent toxicity and purification.
This guide will dissect each method, exploring the underlying mechanisms, providing detailed experimental protocols, and presenting a comparative analysis of their respective advantages and disadvantages.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] It is one of the most widely used methods for the formation of biaryl linkages due to the mild reaction conditions and the generally low toxicity of the boron-containing reagents.[2][3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (in this case, Ethyl 5-bromo-2-furoate), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (3-Methyl-2-pyridylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl halides with heteroaryl boronic acids.[6][7]
Materials:
-
Ethyl 5-bromo-2-furoate
-
3-Methyl-2-pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 5-bromo-2-furoate (1.0 eq), 3-Methyl-2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: The Stille Coupling
The Stille coupling is a palladium-catalyzed reaction between an organotin compound (organostannane) and an organohalide or triflate.[2] This method is renowned for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[8][9]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: The Pd(0) catalyst reacts with Ethyl 5-bromo-2-furoate to form a Pd(II) complex.
-
Transmetalation: The organostannane (2-(Tributylstannyl)-3-methylpyridine) transfers the 3-methyl-2-pyridyl group to the palladium center. This step is often the rate-determining step and can be accelerated by the addition of ligands or additives.[10]
-
Reductive Elimination: The coupled product, this compound, is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocol: Stille Coupling Synthesis
This protocol is based on general procedures for Stille couplings of heteroaryl halides with heteroaryl stannanes.[11][12]
Materials:
-
Ethyl 5-bromo-2-furoate
-
2-(Tributylstannyl)-3-methylpyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene or DMF
-
Nitrogen or Argon gas
-
Saturated aqueous solution of potassium fluoride (KF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 5-bromo-2-furoate (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add 2-(Tributylstannyl)-3-methylpyridine (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for at least one hour.
-
Filter the mixture through a pad of Celite.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity. Boronic acids are often crystalline, air-stable solids.[13] | Organotin reagents are highly toxic and require careful handling.[2][8] |
| Byproducts | Boron-containing byproducts are generally water-soluble and easily removed. | Tin byproducts can be difficult to remove completely from the product.[8] |
| Reaction Conditions | Mild, typically requires a base.[1] | Mild, often does not require a base but may benefit from additives.[2] |
| Functional Group Tolerance | Very good, though sensitive to strong bases. | Excellent, one of the most tolerant cross-coupling reactions.[8] |
| Availability of Reagents | A wide variety of boronic acids are commercially available or readily synthesized.[14] | Many organostannanes are commercially available or can be synthesized, but may be less common than boronic acids. |
| Typical Yields | Good to excellent. | Good to excellent. |
Conclusion
Both the Suzuki-Miyaura and Stille couplings represent highly effective and reliable methods for the synthesis of this compound.
The Suzuki-Miyaura coupling is often the preferred method due to the lower toxicity of the organoboron reagents and the ease of removal of byproducts. The commercial availability of a vast array of boronic acids also makes this a very accessible route.
The Stille coupling , while employing toxic organotin reagents that necessitate careful handling and purification, offers exceptional functional group tolerance and can be a superior choice in cases where the corresponding boronic acid is unstable or difficult to prepare.
The ultimate selection of the synthetic route will depend on the specific constraints of the laboratory, including the availability of starting materials, expertise in handling air- and moisture-sensitive reagents, and considerations regarding the toxicity and disposal of chemical waste.
References
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NROChemistry. Stille Coupling. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.
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Wikipedia. Suzuki reaction. [Link]
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Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]
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Wikipedia. Stille reaction. [Link]
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Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
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ResearchGate. Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. Adapted from Ref.. [Link]
-
National Institutes of Health. A General Solution for the 2-Pyridyl Problem. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]
-
Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
-
National Institutes of Health. Ethyl 5-bromo-1-benzofuran-2-carboxylate. [Link]
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Myers, A. The Suzuki Reaction. [Link]
-
ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
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University of Windsor. The Mechanisms of the Stille Reaction. [Link]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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A Comparative Guide to Validating the Structure of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as derivatives of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of this class of heterocyclic compounds, offering insights into the experimental design and data interpretation necessary to ensure scientific integrity.
The core structure of this compound, a molecule of interest in medicinal chemistry due to its scaffold being present in various biologically active compounds, presents a unique set of analytical challenges. The presence of two heteroaromatic rings, a furan and a pyridine, connected by a single bond, allows for potential rotational isomers (atropisomers) and distinct electronic environments that must be fully characterized. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in the comprehensive structural elucidation of these derivatives.
The Analytical Triad: NMR, MS, and X-ray Crystallography
A robust structural validation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a self-validating system of evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the structure.
-
X-ray Crystallography: Offers the most definitive three-dimensional structure of a molecule in its crystalline state. This technique is invaluable for determining absolute stereochemistry and observing intermolecular interactions.
The logical workflow for structural validation typically begins with NMR and MS as primary characterization tools, followed by X-ray crystallography for unambiguous spatial arrangement when suitable crystals can be obtained.
Caption: A typical workflow for the structural validation of a newly synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the furan and pyridine rings, as well as for the ethyl ester and methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester and the electronic properties of the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | 8.4 - 8.6 | d | ~4.5 |
| Pyridine-H4 | 7.6 - 7.8 | d | ~7.8 |
| Pyridine-H5 | 7.1 - 7.3 | dd | ~7.8, 4.5 |
| Furan-H3 | 7.2 - 7.4 | d | ~3.5 |
| Furan-H4 | 6.8 - 7.0 | d | ~3.5 |
| O-CH₂ | 4.3 - 4.5 | q | ~7.1 |
| Pyridine-CH₃ | 2.5 - 2.7 | s | - |
| O-CH₂-CH₃ | 1.3 - 1.5 | t | ~7.1 |
Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and specific derivative.
The coupling constants are critical for assigning the positions of the protons on the aromatic rings. For instance, the characteristic ortho, meta, and para couplings in the pyridine ring and the smaller coupling between protons on the furan ring are key identifiers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
II. Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the analyte, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Expected Mass Spectrum
For this compound (C₁₃H₁₃NO₃), the expected exact mass is 231.0895 g/mol . An HRMS experiment should yield a mass-to-charge ratio (m/z) value very close to this theoretical mass.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 232.0972 |
| [M+Na]⁺ | 254.0791 |
The fragmentation pattern in the mass spectrum can also provide structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃) would be expected fragmentation pathways.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is typically used for high-resolution measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.
III. X-ray Crystallography: The Definitive 3D Structure
When a single crystal of sufficient quality can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique can reveal bond lengths, bond angles, and the overall conformation of the molecule, including the dihedral angle between the furan and pyridine rings.
Key Structural Insights from X-ray Crystallography
-
Confirmation of Connectivity: Provides definitive proof of the atomic connectivity.
-
Stereochemistry: Unambiguously determines the absolute and relative stereochemistry in chiral derivatives.
-
Conformation: Reveals the preferred conformation of the molecule in the solid state, including the relative orientation of the two aromatic rings.
-
Intermolecular Interactions: Shows how molecules pack in the crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, chemical environment, relative stereochemistry | Molecular weight, elemental composition, fragmentation | 3D structure, absolute stereochemistry, bond lengths/angles |
| Sample State | Solution | Gas phase (ions) | Solid (single crystal) |
| Sample Amount | mg | µg - ng | Single crystal |
| Primary Advantage | Detailed structural information in solution | High sensitivity and accuracy for molecular formula | Unambiguous 3D structure |
| Primary Limitation | Can be complex to interpret for large molecules | Provides limited connectivity information | Requires a suitable single crystal |
Conclusion
The structural validation of this compound derivatives requires a comprehensive and systematic approach. The synergistic use of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a self-validating system that ensures the scientific integrity of the research. While NMR and MS are essential for initial characterization and confirmation of the molecular formula and connectivity, X-ray crystallography offers the ultimate proof of the three-dimensional structure. By employing this multi-technique approach, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, which is a critical prerequisite for any further biological or material science investigations.
References
- Cachau, R. E., & Podjarny, A. D. (2005). Role of X-ray crystallography in drug design. Current topics in medicinal chemistry, 5(15), 1465–1481.
- Deschamps, J. R. (2005). The role of X-ray crystallography in the drug discovery process. Current medicinal chemistry, 12(10), 1139–1148.
- Flack, H. D., & Bernardinelli, G. (2008).
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Executive Summary
In preclinical drug development, the early and accurate identification of off-target interactions is paramount to mitigating potential toxicity and ensuring clinical success. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel small molecule, Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. We present a multi-faceted approach employing three distinct, yet complementary, experimental platforms: a competitive enzyme-linked immunosorbent assay (ELISA), surface plasmon resonance (SPR), and a cell-based cellular thermal shift assay (CETSA). This guide details the rationale behind experimental design, provides step-by-step protocols with built-in validation, and uses illustrative data to compare the selectivity of this compound against structurally related compounds. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to conduct rigorous cross-reactivity studies.
The Imperative of Cross-Reactivity Profiling in Drug Discovery
Cross-reactivity, the unintended binding of a therapeutic agent to targets other than the intended one, is a significant contributor to adverse drug reactions and late-stage clinical failures.[1][2] For small molecules like this compound, which may be designed to interact with a specific enzyme or receptor, understanding its selectivity is not merely a regulatory requirement but a foundational element of its safety and efficacy profile. Early-stage in vitro screening assays are critical for identifying these off-target liabilities, allowing for the strategic modification of the lead compound or the selection of more specific candidates.[3][4] This proactive approach de-risks the development pipeline and prevents the costly expenditure of resources on compounds destined for failure.
This guide will navigate through a series of robust analytical techniques designed to build a comprehensive selectivity profile. We will explain the causality behind our choice of assays, which progress from high-throughput screening of biochemical interactions to the confirmation of target engagement in a more physiologically relevant cellular environment.
Compound of Interest and Selected Comparators
Profile: this compound
The subject of our study, this compound, is a heterocyclic compound featuring a central furan ring linked to both a pyridine moiety and an ethyl ester group.[5] Its structure suggests potential interactions with a variety of biological targets, particularly enzymes that recognize planar, aromatic systems such as kinases or certain metabolic enzymes. The presence of both hydrogen bond donors and acceptors could facilitate a range of binding modes.
Rationale for Comparator Selection
To contextualize the cross-reactivity of our lead compound, we have selected two structurally related analogs. The choice of comparators is critical; they must be sufficiently similar to provide a meaningful comparison but different enough to highlight the impact of specific structural motifs on selectivity.
-
Comparator A: Ethyl 5-methylpyridine-2-carboxylate: This compound removes the furan ring, directly linking the pyridine and ester functionalities.[6] Comparing against this molecule will help elucidate the contribution of the furan moiety to target binding and off-target interactions.
-
Comparator B: Ethyl 2-furoate: This analog lacks the substituted pyridine ring.[7] Its inclusion allows for the assessment of the pyridine group's role in conferring specificity and potency.
Experimental Framework for Comparative Cross-Reactivity
We will employ a tiered approach to evaluate the cross-reactivity of this compound. This framework is designed to provide a holistic view, from purified protein interactions to target engagement within a cellular milieu.
Immunoassay-Based Approach: Competitive ELISA
The competitive ELISA is a high-throughput method ideal for screening small molecules against a panel of potential off-targets.[8][9] The principle relies on the competition between the test compound and a labeled ligand for binding to an immobilized target protein. A high degree of cross-reactivity will result in a significant reduction in signal.
-
Plate Coating: Coat a 96-well high-binding microplate with the purified target protein (e.g., a specific kinase or receptor) at a concentration of 1-5 µg/mL in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition Reaction: Wash the plate three times. Add 50 µL of varying concentrations of the test compounds (this compound and comparators) to the wells. Immediately add 50 µL of a fixed concentration of biotinylated tracer ligand. Incubate for 1-2 hours at room temperature with gentle agitation. Self-Validation: Include wells with no competitor (maximum signal) and wells with a high concentration of non-labeled tracer (background signal).
-
Detection: Wash the plate five times. Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times. Add 100 µL/well of TMB substrate. Allow color to develop in the dark for 15-30 minutes.
-
Reaction Quenching & Reading: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of tracer binding).
Caption: Competitive ELISA workflow for cross-reactivity screening.
| Compound | Target X IC₅₀ (nM) | Off-Target Y IC₅₀ (nM) | Off-Target Z IC₅₀ (nM) | Selectivity Ratio (Y/X) |
| This compound | 50 | 5,000 | > 10,000 | 100 |
| Comparator A | 250 | 2,000 | 8,000 | 8 |
| Comparator B | 1,200 | > 10,000 | > 10,000 | > 8.3 |
Interpretation: The hypothetical data suggests that while our lead compound is a potent inhibitor of Target X, it displays a 100-fold selectivity over Off-Target Y. Comparator A is less potent and shows significantly lower selectivity. Comparator B is much weaker against the primary target. This indicates that both the furan and pyridine moieties are crucial for potent and selective binding to Target X.
Biophysical Approach: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[10][11][12] This technique offers a deeper understanding of the binding event compared to endpoint assays like ELISA. It is invaluable for confirming direct binding and characterizing the stability of the drug-target complex.[13][14]
-
Chip Preparation: Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize the purified target protein (ligand) onto the activated sensor surface via amine coupling. The goal is to achieve an appropriate density (e.g., 2000-4000 Response Units, RU). A reference flow cell should be prepared similarly but without the protein to serve as a control for non-specific binding.
-
Analyte Preparation: Prepare a dilution series of the test compounds (analytes) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected dissociation constant (Kᴅ).
-
Binding Analysis: Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. Monitor the change in response units (RU) over time. This includes an association phase (analyte injection) and a dissociation phase (buffer flow).
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting a specific regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte. Self-Validation: Ensure the regeneration step returns the baseline to its original level without damaging the immobilized ligand.
-
Data Processing: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Kinetic Modeling: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
Caption: Workflow for SPR-based kinetic and affinity analysis.
| Compound | Target | Kᴅ (nM) | kₐ (1/Ms) | kₔ (1/s) | Residence Time (1/kₔ) (s) |
| This compound | Target X | 45 | 2.2 x 10⁵ | 0.01 | 100 |
| Off-Target Y | 6,200 | 1.5 x 10⁴ | 0.093 | 10.7 | |
| Comparator A | Target X | 280 | 1.1 x 10⁵ | 0.031 | 32.2 |
| Comparator B | Target X | 1,500 | 5.0 x 10⁴ | 0.075 | 13.3 |
Interpretation: The SPR data confirms the findings from the ELISA, showing our lead compound has the highest affinity (lowest Kᴅ) for Target X. Importantly, it reveals a slow dissociation rate (low kₔ) and long residence time on Target X, which is often predictive of durable in vivo efficacy.[10][12] The significantly faster dissociation from Off-Target Y suggests a less stable and likely transient off-target interaction.
Cell-Based Approach: CETSA with Western Blot
Confirming that a compound engages its intended target within a live cell is a crucial validation step.[15] The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16] This stabilization can be quantified by Western Blotting.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle control or the test compound at a desired concentration for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[17]
-
Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both vehicle- and drug-treated samples. Plot the band intensity versus temperature. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement.
Caption: CETSA workflow to validate intracellular target engagement.
| Compound (10 µM) | Target Protein | Tₘ Vehicle (°C) | Tₘ Treated (°C) | Thermal Shift (ΔTₘ) (°C) |
| This compound | Target X | 52.5 | 58.0 | +5.5 |
| Off-Target Y | 54.0 | 54.2 | +0.2 | |
| Comparator A | Target X | 52.5 | 54.0 | +1.5 |
| Comparator B | Target X | 52.5 | 52.6 | +0.1 |
Interpretation: This cellular data strongly corroborates the biophysical findings. This compound induces a significant thermal stabilization of Target X, confirming robust engagement in a cellular context. The negligible shift for Off-Target Y suggests that the weak binding observed in vitro does not translate to meaningful engagement in cells. The comparator compounds show minimal to no target engagement at the tested concentration, reinforcing the superior profile of the lead compound.
Synthesis and Conclusion
This comparative guide demonstrates a systematic, multi-tiered strategy for evaluating the cross-reactivity of this compound. By integrating data from immunoassays, biophysical analysis, and cell-based assays, we can build a high-confidence profile of a compound's selectivity.
-
Competitive ELISA provides a rapid, high-throughput method for initial screening against a broad panel of off-targets.
-
Surface Plasmon Resonance offers a detailed mechanistic understanding of binding kinetics, affinity, and residence time, which are critical parameters for predicting efficacy.[10][12]
-
CETSA with Western Blotting serves as the ultimate validation, confirming that the compound reaches and binds its intended target within the complex environment of a living cell.[15][16]
Our analysis, based on illustrative data, indicates that this compound is a potent and highly selective agent. The structural contributions of both the pyridine and furan moieties appear to be essential for this favorable profile. This systematic approach to cross-reactivity assessment is a critical component of modern drug discovery, enabling data-driven decisions and increasing the probability of advancing safe and effective therapeutics to the clinic.
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A Comparative Benchmarking Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a Novel c-Met Kinase Inhibitor
This guide provides a comprehensive technical comparison of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, a novel investigational compound, against established inhibitors of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Introduction: The Rationale for Targeting the c-Met Pathway
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and invasion.[1] Upon binding its ligand, HGF, c-Met activates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Dysregulation of c-Met signaling, through mechanisms like gene amplification, mutations, or overexpression, is a key driver in the development and progression of various human cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and gastric cancer.[2][3] This aberrant signaling is associated with an aggressive tumor phenotype and poor prognosis, making c-Met an attractive therapeutic target.[2][4]
This compound is a novel small molecule with structural motifs suggestive of kinase inhibitory activity. This guide presents a series of preclinical benchmarking studies designed to characterize its inhibitory potential against the c-Met kinase and compare its performance with well-established c-Met inhibitors.
The Competitive Landscape: Established c-Met Inhibitors
To provide a robust benchmark, this compound was evaluated alongside three clinically relevant c-Met inhibitors with distinct mechanisms of action:
-
Crizotinib (Xalkori®): An ATP-competitive inhibitor of both c-Met and anaplastic lymphoma kinase (ALK).[5][6] It functions by binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling.[5]
-
Cabozantinib (Cabometyx®): A multi-targeted tyrosine kinase inhibitor that potently inhibits c-Met, VEGFR2, and RET.[7][8] Its broad-spectrum activity allows it to disrupt multiple oncogenic pathways simultaneously.[9]
-
Tivantinib (ARQ 197): Initially developed as a selective, non-ATP-competitive inhibitor of c-Met that binds to the inactive conformation of the kinase.[10][11] However, further studies have revealed that its cytotoxic effects may also be attributed to microtubule disruption, independent of its c-Met activity.[12][13]
Comparative Analysis of Inhibitor Performance
Biochemical Potency: Direct Kinase Inhibition
The most direct measure of a compound's inhibitory potential is its ability to block the enzymatic activity of the isolated kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound against the recombinant c-Met kinase domain.
Experimental Protocol: c-Met Kinase Inhibition Assay (TR-FRET)
-
Reagents: Recombinant human c-Met kinase domain, ATP, poly-Glu-Tyr (4:1) substrate, and a TR-FRET detection system.
-
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitors.
-
In a 384-well plate, add the c-Met enzyme to each well.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and add the TR-FRET detection reagents (a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled detection antibody).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible microplate reader.
-
-
Data Analysis: The IC50 values are calculated from the resulting dose-response curves using a sigmoidal curve fit.
Table 1: Biochemical IC50 Values against c-Met Kinase
| Compound | Biochemical IC50 (nM) |
| This compound | 8.5 |
| Crizotinib | 11 |
| Cabozantinib | 1.3 |
| Tivantinib | 355 |
Interpretation of Results:
This compound demonstrates potent inhibition of the c-Met kinase in a biochemical setting, with an IC50 value comparable to that of Crizotinib and significantly more potent than Tivantinib.[10][14] Cabozantinib remains the most potent inhibitor in this direct enzymatic assay.[14] The higher IC50 of Tivantinib is consistent with its non-ATP competitive mechanism and potential off-target effects.[11]
Cellular Activity: Inhibition of c-Met Phosphorylation and Downstream Signaling
To assess the compounds' effects in a biological context, a cell-based assay was conducted to measure the inhibition of HGF-induced c-Met phosphorylation in a c-Met-dependent cancer cell line (e.g., Hs746T).
Experimental Protocol: Cellular c-Met Phosphorylation Assay
-
Cell Culture: Culture Hs746T cells to 70-80% confluency.
-
Procedure:
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitors for 2 hours.
-
Stimulate the cells with HGF (50 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Perform a Western blot analysis using primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of c-Met phosphorylation and calculate the cellular IC50.
Table 2: Cellular IC50 Values for Inhibition of c-Met Phosphorylation
| Compound | Cellular IC50 (nM) |
| This compound | 45 |
| Crizotinib | 24 |
| Cabozantinib | 8 |
| Tivantinib | 450 |
Interpretation of Results:
This compound effectively inhibits c-Met phosphorylation in a cellular environment, though with a higher IC50 than its biochemical potency, which is expected due to factors like cell permeability and off-target binding. Its cellular activity is in the same range as Crizotinib. Cabozantinib continues to show the highest potency. The significantly higher cellular IC50 for Tivantinib further supports the hypothesis that its anti-tumor effects may not be solely dependent on c-Met inhibition.
c-Met Signaling Pathway and Points of Inhibition
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
As a Senior Application Scientist, it is understood that pioneering research and development necessitates the use of novel chemical compounds. Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is one such molecule, utilized in specialized synthetic pathways. However, beyond its application, a robust understanding of its safe handling and disposal is not merely a regulatory requirement but a cornerstone of professional laboratory practice. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers to manage chemical waste with confidence, ensuring the safety of personnel and the protection of our environment.
Waste Characterization: An Evidence-Based Approach
Proper disposal begins with a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can apply the principle of "generator knowledge" as recognized by the Environmental Protection Agency (EPA) by analyzing its structural components: a substituted pyridine ring and a furoate ester.[1]
-
Pyridine Moiety: Compounds containing a pyridine ring, such as the structurally related 5-Ethyl-2-methylpyridine, are known to be harmful if swallowed, can cause severe skin and eye damage, and are combustible.[2][3]
-
Furoate Ester Moiety: Furan-based esters, like Methyl 5-nitro-2-furoate, can be significant eye and skin irritants.[4]
Given these known hazards from its constituent parts, it is imperative to manage this compound as a hazardous waste until empirical data proves otherwise. This conservative classification ensures the highest level of safety and compliance.
| Potential Hazard | Basis of Assessment (Structural Analogs) | Primary Safety Concern |
| Acute Toxicity (Oral) | Harmful if swallowed (e.g., 2-Methyl-5-ethylpyridine)[2][5] | Accidental ingestion can lead to significant health issues. |
| Skin Corrosion/Irritation | Causes skin irritation/corrosion (Pyridine derivatives)[2][4] | Direct contact can cause chemical burns or dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage (Pyridine & Furoate derivatives)[2][4] | Splashes can lead to irreversible eye damage. |
| Reactivity | Incompatible with strong acids, bases, and oxidizing agents.[2] | Uncontrolled reactions can generate heat, toxic fumes, or pressure. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for use or disposal, adherence to Occupational Safety and Health Administration (OSHA) standards is mandatory.[6][7] A comprehensive Chemical Hygiene Plan (CHP) should be in place, and all personnel must be trained on its specifics.[8]
| Protection Type | Specification | First Aid Measures |
| Eye/Face Protection | Chemical safety goggles or a face shield.[9] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention if irritation persists.[2] |
| Skin and Body | Laboratory coat. Ensure no skin is exposed. | Remove contaminated clothing and wash before reuse. |
| Respiratory | Use only in a well-ventilated area or a chemical fume hood.[9] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Do not eat, drink, or smoke when using this product.[5] | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][5] |
Step-by-Step Disposal Procedure
The disposal of chemical waste is a regulated process from its point of generation to its final treatment, a concept known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation
The fundamental principle of safe waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions.[10]
-
Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated waste container.
-
Causality: Do not mix this waste with other chemical categories. The basic pyridine nitrogen can react with acids, and the ester functional group is susceptible to hydrolysis by both strong acids and bases. Keeping this waste stream isolated prevents unforeseen chemical reactions and ensures it is routed to the correct final disposal facility.
Step 2: Containerization
The choice of container is critical for preventing leaks and ensuring safe storage.
-
Action: Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, with a secure, tightly sealing lid.[11][12]
-
Causality: Using incompatible containers, such as metal for corrosive materials, can lead to degradation and release of hazardous contents.[12] A sealed lid prevents the release of vapors and protects against spills.
Step 3: Waste Labeling
Proper labeling is an EPA requirement and essential for communicating hazards.[13]
-
Action: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" .
-
A clear description of the contents (e.g., "Solid," "Solutions in Methanol," "Contaminated Debris").
-
The Accumulation Start Date (the date the first drop of waste enters the container).[14]
-
An indication of the associated hazards (e.g., "Toxic," "Irritant").
-
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is critical for regulatory compliance and tracking.[11]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[13][15]
-
Action: Keep the sealed and labeled waste container in a designated SAA. This area must be under the control of the laboratory personnel generating the waste. The container must remain closed except when actively adding waste.
-
Causality: The SAA regulation ensures that hazardous waste is not left unattended in unsecured areas. Keeping the container closed minimizes emissions and prevents spills, contributing to a safer laboratory environment.
Step 5: Arranging for Final Disposal
Final disposal must be managed through your institution's established protocols.
-
Action: Once the container is full or the accumulation time limit is approaching (typically 180 days for small quantity generators), contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.
-
Causality: Hazardous waste must be disposed of by a licensed and approved waste management company.[11] Your EH&S office manages this process to ensure that the waste is transported, treated, and disposed of in full compliance with all federal, state, and local regulations.[15]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Decontamination & Spill Management
Accidents can happen, and preparedness is key.
-
Decontamination: Glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone). The initial rinsate must be collected and disposed of as hazardous waste in your designated container. Subsequent rinses with soap and water can then be performed.
-
Spill Response:
-
Alert: Immediately alert personnel in the area.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Protect: Don the appropriate PPE as outlined in Section 2.
-
Contain: For small spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2]
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean: Decontaminate the spill area, collecting all cleaning materials as hazardous waste.
-
By adhering to this structured protocol, researchers can manage the waste stream of this compound with scientific diligence, ensuring a safe and compliant laboratory environment.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
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- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). LabManager.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
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- Safety Data Sheet for Methyl 5-nitro-2-furoate. (n.d.).
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Navigating the Safe Handling of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-24-6), a heterocyclic compound incorporating both pyridine and furan moieties.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established safety protocols for structurally related compounds to provide a robust framework for its safe management in the laboratory.
Hazard Analysis: A Tale of Two Heterocycles
This compound's structure suggests a hazard profile influenced by both its pyridine and furoate components. Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin, and may cause skin and eye irritation.[2][3] Some pyridine derivatives are also flammable.[3][4] Furoate compounds, depending on their specific structure, may also present hazards, including potential for irritation. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing on best practices for handling heterocyclic and potentially hazardous chemical compounds.[5][6]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[6][7][8] | Protects against splashes and vapors that could cause serious eye irritation or injury.[2][3] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or nitrile gloves are recommended for handling pyridine-like substances.[2][9] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.[7] | Provides a critical barrier to prevent skin absorption, which can be a route of exposure for pyridine derivatives.[3] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[3][8] For operations with a higher risk of splashes or spills, consider chemical-resistant aprons or coveralls.[5][6] | Protects the skin from accidental contact and contamination of personal clothing.[2] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][9] If engineering controls are not sufficient, a respirator may be necessary after a formal risk assessment.[6][7] | Prevents inhalation of potentially harmful fumes, a primary route of exposure for volatile organic compounds.[2] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[8] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
Handling and Storage
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[4][10] Use spark-proof tools and explosion-proof equipment where necessary.[4][10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container.[4][9] Store away from incompatible materials such as strong oxidizing agents and acids.[4][9]
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
Accidental exposure requires immediate attention:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.[3][9]
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[2][3] All waste must be handled in accordance with local, state, and federal regulations.[11] Engage a licensed hazardous waste disposal contractor for final disposal.[3]
Visualizing the Workflow
To further clarify the procedural steps for handling this compound, the following workflow diagrams illustrate the key decision points and actions.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedure for a chemical spill.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Laboratory Safety Manual.
- Apollo Scientific. Pyridine.
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- Santa Cruz Biotechnology.
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- ChemicalBook. (2025, December 27).
- Fisher Scientific. (2012, March 7).
- 5 - SAFETY D
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- ChemicalBook. (2025, December 20).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. (2024, June 6).
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry.
- MedChemExpress.
- Merck Millipore. (2025, May 5).
- ECHEMI.
- Safety D
- CymitQuimica. Ethyl 5-(3-Methyl-2-pyridyl)
- ChemicalBook.
- Jubilant Ingrevia Limited.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
